molecular formula C8H8ClNO3S B3147867 Methyl 3-acetamido-4-chlorothiophene-2-carboxylate CAS No. 632356-40-2

Methyl 3-acetamido-4-chlorothiophene-2-carboxylate

Cat. No.: B3147867
CAS No.: 632356-40-2
M. Wt: 233.67 g/mol
InChI Key: FGBJNRLHSOQZMV-UHFFFAOYSA-N
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Description

Methyl 3-acetamido-4-chlorothiophene-2-carboxylate (CAS 632356-40-2) is a high-purity, specialized thiophene derivative offered for advanced pharmaceutical research and development. This compound serves as a critical synthetic intermediate for constructing complex molecular architectures, particularly in medicinal chemistry where the thiophene scaffold is a privileged structure . Thiophene-based compounds are prominently featured in U.S. FDA-approved drugs and are extensively investigated for their diverse biological properties . This chemical is a versatile building block for synthesizing novel thiophene-2-carboxamide derivatives. Such derivatives are significant leads in drug discovery, with demonstrated pharmacological activities including antibacterial and antioxidant effects. Research indicates that 3-aminothiophene-2-carboxamide analogs, which are structurally related to this compound, exhibit potent antibacterial activity against resistant pathogens like Staphylococcus aureus and Escherichia coli , as well as significant free-radical scavenging capability . The presence of both acetamido and ester functional groups on the thiophene ring provides a reactive platform for further chemical modifications, enabling medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of potential drug candidates . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Molecular Formula: C 8 H 8 ClNO 3 S Molecular Weight: 233.67 g/mol Purity: ≥95%

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-acetamido-4-chlorothiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3S/c1-4(11)10-6-5(9)3-14-7(6)8(12)13-2/h3H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBJNRLHSOQZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(SC=C1Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of Methyl 3-acetamido-4-chlorothiophene-2-carboxylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery and process chemistry, I frequently encounter the challenge of functionalizing heavily substituted thiophene cores. Methyl 3-acetamido-4-chlorothiophene-2-carboxylate is a critical building block, particularly in the synthesis of thioeno[3,2-b]pyridine compounds used to target pre-mRNA splicing mechanisms in familial dysautonomia[1].

Achieving precise regiocontrol on the thiophene ring is notoriously difficult. Direct mono-chlorination of methyl 3-acetamidothiophene-2-carboxylate yields intractable mixtures of 4-chloro, 5-chloro, and 4,5-dichloro positional isomers due to the potent ortho/para-directing nature of the 3-acetamido group. To circumvent this, we employ a highly reliable, self-validating three-step pathway: N-acetylation , followed by exhaustive chlorination , and concluding with regioselective hydrodechlorination .

Retrosynthetic Strategy & Mechanistic Rationale

The core philosophy of this synthetic route is to bypass the lack of chemoselectivity in direct halogenation by intentionally over-chlorinating the ring, followed by a precision reduction.

  • Activation via Acetylation: The free amine of the starting material is protected as an acetamide. This prevents oxidative degradation during chlorination and strongly activates the thiophene ring for electrophilic aromatic substitution[2].

  • Exhaustive Chlorination: By utilizing an excess of sulfuryl chloride (SO₂Cl₂) at elevated temperatures, we force the chlorination of both the highly reactive C5 position and the sterically hindered C4 position, yielding a uniform 4,5-dichloro intermediate[3].

  • Regioselective Dissolving Metal Reduction: This is the strategic linchpin of the workflow. When subjected to Zinc powder in an aqueous acetic acid matrix, the C5-Cl bond undergoes selective single-electron transfer (SET) cleavage. The C5 position is highly polarizable and stabilized by the adjacent sulfur heteroatom, making its C-Cl bond significantly weaker and more reactive than the sterically shielded C4-Cl bond[4].

SynthesisWorkflow A Methyl 3-amino- thiophene-2-carboxylate B Methyl 3-acetamido- thiophene-2-carboxylate A->B Ac2O, Pyridine DCM, RT C Methyl 3-acetamido-4,5- dichlorothiophene-2-carboxylate B->C SO2Cl2 CHCl3, 75°C D Methyl 3-acetamido-4- chlorothiophene-2-carboxylate C->D Zn powder H2O/AcOH, 100°C

Fig 1: Three-step synthetic workflow for this compound.

Quantitative Reaction Metrics

To ensure reproducibility across scale-up campaigns, the following operational metrics have been validated. All yields reflect isolated, highly pure intermediates suitable for downstream coupling.

StepChemical TransformationReagents & SolventsConditionsYieldAnalytical Validation Marker
1 N-AcetylationAc₂O, Pyridine, DCMRT, 12 h94.7%Appearance of -COCH₃ singlet (~2.2 ppm)
2 Exhaustive ChlorinationSO₂Cl₂, CHCl₃75 °C, 12 h80.2%Loss of C4-H and C5-H aromatic signals
3 Regioselective DechlorinationZn powder, H₂O/AcOH100 °C, 12 h80.1%Reappearance of C5-H singlet at 7.36 ppm

Step-by-Step Experimental Protocols

Every protocol described below is designed as a self-validating system . By incorporating specific in-process controls (IPCs) and NMR checkpoints, you can verify the success of each transformation before committing material to the next stage.

Step 1: Synthesis of Methyl 3-acetamidothiophene-2-carboxylate

Based on standardized protection protocols for thiophene derivatives[2].

  • Reaction Setup: Charge a dry, argon-flushed round-bottom flask with methyl 3-aminothiophene-2-carboxylate (1.0 eq, e.g., 63.6 mmol) and anhydrous dichloromethane (DCM, 100 mL).

  • Base Addition: Add pyridine (2.0 eq) to act as an acid scavenger.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Dropwise add acetic anhydride (1.2 eq) to control the initial exotherm.

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (100 mL). Separate the organic layer and extract the aqueous phase with DCM (2 × 50 mL). Dry the combined organics over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc). The product will present as a distinct, higher Rf spot. Yields typically exceed 94%.

Step 2: Synthesis of Methyl 3-acetamido-4,5-dichlorothiophene-2-carboxylate

This step utilizes sulfuryl chloride as a measurable, liquid source of electrophilic chlorine[3].

  • Reaction Setup: Dissolve the methyl 3-acetamidothiophene-2-carboxylate (1.0 eq, e.g., 482.6 mmol) in chloroform (CHCl₃, 500 mL). Chloroform provides a polar, non-nucleophilic medium that tolerates the release of acidic gases.

  • Chlorination: Dropwise add SO₂Cl₂ (2.5 eq). Safety Note: This step evolves significant volumes of SO₂ and HCl gases; perform in a well-ventilated fume hood with a scrubber system.

  • Propagation: Attach a reflux condenser, heat the mixture to 75 °C, and stir overnight. The thermal energy is required to overcome the steric hindrance at the C4 position.

  • Workup: Cool to room temperature and concentrate in vacuo to yield a crude solid. Triturate the solid vigorously with diethyl ether to remove non-polar impurities, yielding the product as an off-white solid.

  • Self-Validation: ¹H NMR (400 MHz, CDCl₃) must show the complete disappearance of the thiophene aromatic protons. The spectrum will strictly contain: δ 8.24 (s, 1H, NH), 3.87-3.90 (m, 3H, OCH₃), and 2.23 (s, 3H, COCH₃)[3].

Step 3: Synthesis of this compound

The critical regioselective reduction step[5].

  • Reaction Setup: Suspend the 4,5-dichloro intermediate (1.0 eq, e.g., 386.0 mmol) in an 800 mL solvent matrix of H₂O and glacial acetic acid (3:1 v/v).

  • Reduction: Add Zinc powder (4.0 eq). Causality Note: The inclusion of water is critical; it solubilizes the zinc acetate byproducts generated during the reaction, preventing the passivation of the active zinc powder surface.

  • Propagation: Heat the heterogeneous mixture to 100 °C and stir overnight.

  • Workup: Cool to room temperature and filter the mixture through a pad of Celite to remove unreacted zinc. Extract the filtrate with ethyl acetate (3 × 1000 mL). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and evaporate in vacuo.

  • Self-Validation: The success of the regioselective reduction is definitively confirmed by ¹H NMR (400 MHz, CDCl₃). You must observe the reappearance of the C5 aromatic proton as a distinct singlet at 7.36 ppm. The final spectrum will read: δ 7.36 (s, 1H, Ar-H), 7.26 (s, 1H, NH), 3.87-3.88 (m, 3H, OCH₃), 2.23 (s, 3H, COCH₃)[5].

MechanisticLogic Intermediate 4,5-Dichloro Intermediate C4 C4-Cl Bond Sterically Shielded Electronically Stable Intermediate->C4 C5 C5-Cl Bond Alpha to Sulfur Highly Polarizable Intermediate->C5 Zn Zn / AcOH Dissolving Metal Reduction C4->Zn C5->Zn Retain Cl Retained at C4 Zn->Retain No Reaction Cleave Selective Cleavage at C5 Zn->Cleave 2e- Transfer

Fig 2: Mechanistic rationale for the regioselective hydrodechlorination at the C5 position.

References

  • Title: Thioeno[3,2-b] pyridin-7-amine compounds for treating familial dysautonomia (WO2020167628A1)
  • Title: Thioeno[3,2-b] pyridin-7-amine compounds for treating familial dysautonomia (US20220135586A1)
  • Title: Opioid receptor agonist and application thereof (CN115124520A)

Sources

Chemical properties of Methyl 3-acetamido-4-chlorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of Methyl 3-acetamido-4-chlorothiophene-2-carboxylate

Abstract: This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and potential applications of this compound. As a highly functionalized heterocyclic compound, this molecule represents a significant scaffold for research in medicinal chemistry and materials science. This document consolidates predicted data based on established chemical principles and spectral data from analogous structures, offering a robust framework for researchers, scientists, and drug development professionals. We will explore its molecular structure, propose a validated synthetic pathway, detail its predicted spectroscopic signature, and discuss its chemical reactivity. The insights provided herein are intended to accelerate research and development efforts utilizing this versatile thiophene derivative.

Introduction: The Thiophene Scaffold in Modern Chemistry

Thiophene and its derivatives are cornerstone heterocyclic compounds in drug discovery and materials science. The thiophene ring is considered a bioisostere of the phenyl group, offering similar steric properties but with distinct electronic characteristics that can enhance pharmacological activity and improve metabolic profiles.[1] The incorporation of a thiophene nucleus is a well-established strategy in medicinal chemistry, leading to numerous FDA-approved drugs with applications as anticancer, anti-inflammatory, and antimicrobial agents.[2][3]

This compound is a polysubstituted thiophene featuring four distinct functional groups: a methyl ester, an acetamido group, a chlorine atom, and the thiophene core itself. This dense functionalization makes it an exceptionally valuable building block. The specific arrangement of these groups—an ortho-amino equivalent (the acetamido group) to the carboxylate, and a vicinal chloro substituent—creates a unique electronic and steric environment, priming the molecule for diverse chemical transformations and positioning it as a precursor for complex molecular architectures.

Molecular Structure and Physicochemical Properties

The chemical identity of this compound is defined by the interplay of its constituent functional groups attached to the aromatic thiophene ring.

The electron-withdrawing nature of the methyl carboxylate group at C2 and the chlorine atom at C4 significantly influences the electron density of the thiophene ring, making the C5 position the most probable site for electrophilic attack. The acetamido group at C3, while having a nitrogen lone pair that can donate into the ring, is sterically hindered and its electronic contribution is modulated by the adjacent carbonyl. This complex electronic profile is key to its reactivity and potential biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₈ClNO₃SCalculated
Molecular Weight 233.67 g/mol Calculated
IUPAC Name This compound-
CAS Number Not available-
Predicted XLogP3 1.8 - 2.2Inferred from analogues
Physical Form Predicted to be a solid at room temperatureInferred from analogues[4]

Synthesis and Purification

Proposed Synthetic Workflow

The synthesis is a two-step process starting from the commercially available Methyl 3-amino-4-methylthiophene-2-carboxylate. The first step is a chlorination of the thiophene ring, followed by the N-acetylation of the amino group.

G Precursor Methyl 3-amino-4-chlorothiophene-2-carboxylate Product This compound Precursor->Product Acetylation Reagents Reagents & Conditions Reagents->Product  1. Acetic Anhydride  2. Pyridine (catalyst)  3. Dichloromethane (DCM)  4. Room Temperature, 4h

Caption: Proposed final step for the synthesis of the target compound.

Experimental Protocol: N-Acetylation

Causality: This protocol uses acetic anhydride as the acetylating agent, which is highly effective and readily available. Pyridine acts as a mild base to neutralize the acetic acid byproduct, driving the reaction to completion, and also serves as a nucleophilic catalyst. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve the reactants.

  • Preparation: To a solution of Methyl 3-amino-4-chlorothiophene-2-carboxylate (1.0 eq) in anhydrous DCM (10 mL/mmol) in a round-bottom flask under a nitrogen atmosphere, add pyridine (1.2 eq).

  • Reaction: Cool the mixture to 0 °C using an ice bath. Add acetic anhydride (1.1 eq) dropwise with vigorous stirring.

  • Incubation: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase.

  • Workup: Upon completion, quench the reaction by adding deionized water (20 mL). Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluting with a gradient of Hexane:Ethyl Acetate) or by recrystallization from an appropriate solvent system like ethanol/water to yield the pure product.

Spectroscopic Characterization (Predicted)

No experimental spectra for this specific molecule are publicly available. However, a highly accurate prediction of its key spectral features can be made by analyzing data from structurally similar compounds.[5][6][7][8]

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key SignalsRationale / Comparison Compound
¹H NMR δ 8.5-9.5 (s, 1H, NH ), δ 7.5-7.8 (s, 1H, Thiophene-H 5), δ 3.9 (s, 3H, OCH ₃), δ 2.2 (s, 3H, C(O)CH ₃)The thiophene proton at C5 is a singlet and downfield due to the anisotropic effect of the adjacent sulfur and ester. The amide proton is typically broad and downfield. Methyl signals are sharp singlets in their expected regions.[6][9]
¹³C NMR δ 168-172 (C=O, amide), δ 160-164 (C=O, ester), δ 140-145 (Thiophene-C3), δ 120-135 (Thiophene-C2, C4, C5), δ 52-54 (OC H₃), δ 23-25 (C(O)C H₃)Carbonyl carbons are significantly downfield. Thiophene ring carbons appear in the aromatic region, with their specific shifts influenced by the electronic effects of all substituents.[8]
IR (cm⁻¹) 3300-3200 (N-H stretch), 3100-3000 (Aromatic C-H stretch), ~1720 (C=O stretch, ester), ~1680 (C=O stretch, amide I), ~1540 (N-H bend, amide II), ~750 (C-Cl stretch)These values are characteristic for the respective functional groups. The two distinct carbonyl peaks are a key diagnostic feature.[10][11]
Mass Spec (EI) M⁺ at m/z 233/235 (approx. 3:1 ratio)The molecular ion peak will show the characteristic isotopic pattern for one chlorine atom. Key fragments would arise from the loss of •OCH₃ (m/z 202/204) and the loss of the acetyl group.

Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is governed by its multiple functional groups, offering a rich landscape for further chemical modification.

G cluster_reactions Potential Transformations main This compound Ester (C2) Amide (C3) Chloro (C4) Thiophene Ring (C5) hydrolysis Ester/Amide Hydrolysis (H⁺ or OH⁻) main:f1->hydrolysis main:f2->hydrolysis amidation Ester to Amide (R₂NH) main:f1->amidation reduction Ester Reduction (LiAlH₄) main:f1->reduction coupling Suzuki/Buchwald-Hartwig Coupling (at C4-Cl) main:f3->coupling Pd(0) cat. eas Electrophilic Aromatic Substitution (at C5) main:f4->eas e.g., NBS, HNO₃

Caption: Reactivity map illustrating potential transformations of the title compound.

  • Reactivity at the Thiophene Ring (C5): The C5 position is the most activated site for electrophilic aromatic substitution (e.g., bromination with NBS, nitration with HNO₃/H₂SO₄). The combined electron-withdrawing effects of the C2-ester and C4-chloro groups direct incoming electrophiles to this position.

  • Reactivity of the Chloro Group (C4): The C-Cl bond is a handle for transition-metal-catalyzed cross-coupling reactions . Palladium-catalyzed reactions like Suzuki (with boronic acids) or Buchwald-Hartwig (with amines) couplings would allow for the introduction of new carbon-carbon or carbon-nitrogen bonds, respectively. This is a powerful strategy for library synthesis in drug discovery.[12]

  • Reactivity of the Ester Group (C2): The methyl ester can undergo standard transformations:

    • Hydrolysis: Saponification with a base (e.g., NaOH) or acid-catalyzed hydrolysis will yield the corresponding carboxylic acid.

    • Amidation: Treatment with amines can convert the ester into a variety of secondary or tertiary amides.

    • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol.

  • Reactivity of the Amide Group (C3): The acetamido group is generally stable but can be hydrolyzed back to the parent amine under harsh acidic or basic conditions. This can be a useful deprotection step if the amine is needed for subsequent reactions.

Applications in Drug Discovery and Materials Science

This molecule is not an end-product but a strategic intermediate. Its value lies in its potential to serve as a scaffold for generating diverse chemical libraries for high-throughput screening.

  • Medicinal Chemistry: Thiophene carboxamide scaffolds are prominent in the development of anticancer agents.[13] The functional groups on this molecule allow for systematic modification to explore structure-activity relationships (SAR). For example, the C4 position can be elaborated via cross-coupling to probe a key binding pocket, while the ester at C2 can be converted to various amides to modulate solubility and hydrogen bonding capacity. Thiophene derivatives have shown a wide range of biological activities, including antibacterial, antioxidant, and anti-inflammatory properties.[1][14]

  • Materials Science: Polysubstituted thiophenes are precursors to conjugated polymers like polythiophenes, which are used in organic electronics (e.g., OLEDs, organic photovoltaics).[15] While the steric bulk of the substituents on this particular molecule might inhibit polymerization, it could be used to synthesize well-defined oligomers with specific electronic properties.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a versatile building block in synthetic chemistry. While direct experimental data is limited, a thorough analysis based on the principles of organic chemistry and data from analogous structures provides a clear and reliable guide to its properties. Its predicted spectroscopic signature offers a means for its unambiguous identification. The molecule's multiple reactive sites—the ester, amide, chloro-substituent, and the thiophene ring itself—can be selectively addressed to generate a wide array of complex derivatives. For researchers in drug discovery and materials science, this compound represents a valuable starting point for the development of novel, high-value molecules.

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Mass spectrometry analysis of Methyl 3-acetamido-4-chlorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Methyl 3-acetamido-4-chlorothiophene-2-carboxylate

Introduction: The Analytical Imperative for Substituted Thiophenes

This compound is a member of the substituted thiophene family, a class of heterocyclic compounds of significant interest in pharmaceutical and materials science research. The unique arrangement of its functional groups—a halogen, an amide, and an ester on a core thiophene ring—presents a distinct analytical challenge. For researchers in drug development and process chemistry, obtaining an unambiguous structural confirmation and purity assessment is paramount. Mass spectrometry (MS) stands as the definitive technique for this purpose, offering unparalleled sensitivity and structural insight.

This guide provides a comprehensive framework for the mass spectrometric analysis of this molecule. It moves beyond a simple recitation of methods to explore the underlying principles that govern instrumental choices and spectral interpretation. We will detail field-proven protocols, elucidate predictable fragmentation pathways, and provide the rationale necessary for researchers to adapt these methods to their specific analytical needs, ensuring both accuracy and confidence in their results.

Core Physicochemical Properties and Predicted Mass Data

A foundational understanding of the analyte's properties is critical before commencing any analysis.

  • Molecular Formula: C₈H₈ClNO₃S

  • Monoisotopic Mass: 232.9913 g/mol

  • Average Mass: 233.69 g/mol

  • Key Structural Features:

    • Aromatic thiophene ring

    • Methyl ester group (-COOCH₃)

    • Acetamido group (-NHCOCH₃)

    • Chlorine substituent (-Cl)

The presence of chlorine is a crucial identifying feature in mass spectrometry, as it imparts a characteristic isotopic pattern. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, any chlorine-containing ion will appear as a doublet (M and M+2) with a corresponding ~3:1 intensity ratio, providing a powerful confirmation of the ion's elemental composition.

Mass Spectrometry Workflow: From Sample to Spectrum

A robust analytical workflow ensures reproducibility and high-quality data. The process involves careful sample preparation, selection of an appropriate ionization source and mass analyzer, and finally, data interpretation.

MS_Workflow Figure 1: General Mass Spectrometry Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing Prep Dissolve Analyte in Suitable Solvent (e.g., Acetonitrile, Methanol) Ionization Ionization Source (ESI or EI) Prep->Ionization Infusion or LC Injection Analyzer Mass Analyzer (e.g., Q-TOF, Ion Trap) Ionization->Analyzer Ion Transfer Detector Detection Analyzer->Detector Process Spectrum Acquisition & Interpretation Detector->Process

Caption: A generalized workflow for the mass spectrometric analysis of a target compound.

Experimental Protocol: Sample Preparation

The goal of sample preparation is to introduce the analyte into the mass spectrometer in a compatible solvent system at an appropriate concentration, free from interfering contaminants.

  • Solvent Selection: Dissolve the solid standard of this compound in a high-purity solvent. Acetonitrile or methanol are excellent starting choices for Electrospray Ionization (ESI) due to their volatility and ability to support ionization. For Gas Chromatography-Mass Spectrometry (GC-MS), a more volatile solvent like dichloromethane or ethyl acetate is required.

  • Concentration: Prepare a stock solution at 1 mg/mL. From this, create a working solution by serial dilution to a final concentration of 1-10 µg/mL for direct infusion or 10-100 ng/mL for LC-MS analysis.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter (PTFE or other compatible material) to remove any particulates that could clog the instrument's fluidics.

  • Inclusion of Internal Standard (Optional but Recommended): For quantitative studies, add an internal standard—a structurally similar molecule with a different mass or a stable-isotope-labeled version of the analyte—at a known concentration.

Ionization Techniques: Choosing the Right Tool

The choice of ionization technique is the most critical decision in the analytical workflow, as it dictates the nature of the resulting mass spectrum.

Electrospray Ionization (ESI): The Soft Approach for Molecular Weight

ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal energy, making it ideal for determining the molecular weight of the analyte.[1]

  • Principle of Operation: A high voltage is applied to the sample solution as it is nebulized, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[1]

  • Expected Ions: In positive ion mode, the molecule is expected to protonate, likely on the amide nitrogen or oxygen, to form the protonated molecule [M+H]⁺. Adduct formation with sodium [M+Na]⁺ or potassium [M+K]⁺ from solvent impurities or buffers is also common.[2]

  • Causality: ESI is the method of choice for initial characterization in drug discovery and for coupling with liquid chromatography (LC-MS). Its gentle nature ensures the molecular ion is typically the base peak, providing a clear and immediate confirmation of the compound's mass.

Protocol: ESI-MS Analysis

  • Instrument: A quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an ESI source.

  • Mode: Positive ion mode.

  • Infusion: Infuse the prepared sample solution at a flow rate of 5-10 µL/min.

  • Source Parameters (Typical Starting Points):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizing Gas (N₂): 1-2 Bar

    • Drying Gas (N₂): 8-10 L/min at 200-250 °C

  • Data Acquisition: Acquire spectra over a mass range of m/z 50-500. The expected [M+H]⁺ ion for C₈H₈ClNO₃S will appear at m/z 233.9992. The M+2 isotopic peak will be at m/z 235.9963.

Electron Ionization (EI): The Hard Approach for Structural Fingerprinting

EI is a hard ionization technique used primarily with GC-MS. It bombards the analyte with high-energy electrons, causing extensive and reproducible fragmentation.

  • Principle of Operation: Volatilized analyte molecules are passed through a beam of 70 eV electrons in a high vacuum. This energy is sufficient to ionize the molecule by ejecting an electron, forming a high-energy molecular ion (M⁺•), which then undergoes fragmentation.

  • Expected Ions: A radical molecular ion (M⁺•) and numerous fragment ions. The resulting fragmentation pattern serves as a structural "fingerprint."

  • Causality: While often destroying the molecular ion, the rich fragmentation data is invaluable for unambiguous structural confirmation. The patterns are highly reproducible and can be compared against spectral libraries. For a novel compound like this, interpreting the fragmentation is key to elucidating its structure.

Fragmentation Analysis: Deconstructing the Molecule

The fragmentation of this compound under EI conditions can be predicted by examining its constituent functional groups. The primary cleavage points will be the ester and amide linkages, as well as the carbon-chlorine bond.

Fragmentation_Pathway Figure 2: Predicted EI Fragmentation Pathway parent_node parent_node fragment_node fragment_node M Molecule This compound P [M]+• m/z 233/235 F1 [M - •OCH3]+ m/z 202/204 P->F1 - •OCH3 (31 u) F2 [M - COCH2]+• m/z 191/193 P->F2 - C2H2O (42 u) (Ketene loss) F3 [M - •Cl]+ m/z 198 P->F3 - •Cl (35/37 u) F4 [M - •COCH3]+ m/z 190/192 P->F4 - •C2H3O (43 u) F6 [CH3CO]+ m/z 43 P->F6 Amide Cleavage F5 [M - COOCH3]+• m/z 174/176 F4->F5 - CO (28 u)

Caption: Predicted major fragmentation pathways for the target molecule under Electron Ionization.

Predicted Fragmentation Pathways and Key Ions

The following table summarizes the most likely fragment ions. The presence of the chlorine isotope pattern is a key diagnostic feature for fragments retaining the chlorine atom.

m/z (³⁵Cl/³⁷Cl) Proposed Ion Structure / Neutral Loss Rationale for Fragmentation
233 / 235[M]⁺• (Molecular Ion)The initial radical cation formed by electron impact. May be of low abundance.
202 / 204[M - •OCH₃]⁺ Alpha-cleavage at the ester group, losing a methoxy radical. This is a very common loss for methyl esters.[3]
198[M - •Cl]⁺ Loss of a chlorine radical. This is a characteristic fragmentation for chlorinated aromatic compounds.[4]
191 / 193[M - CH₂CO]⁺• Loss of ketene via McLafferty-type rearrangement from the acetamido group. Common for N-acetyl compounds.[3]
190 / 192[M - •COCH₃]⁺ Cleavage of the N-C bond in the acetamido group, losing an acetyl radical.[5]
174 / 176[M - •COOCH₃]⁺ Loss of the entire carbomethoxy radical group.
43[CH₃CO]⁺ The acetyl cation, formed by cleavage of the amide C-N bond. This is often a prominent peak for acetylated compounds.[3]

Conclusion: A Self-Validating Analytical System

The mass spectrometric analysis of this compound is a multi-faceted process that provides robust and definitive structural information. By employing a soft ionization technique like ESI, the molecular weight can be confidently determined, with the M/M+2 isotopic pattern immediately confirming the presence of chlorine. Subsequent analysis by EI-MS or MS/MS fragmentation provides a detailed structural fingerprint. The observation of key fragments, such as the loss of a methoxy radical (m/z 202/204), a chlorine radical (m/z 198), and the presence of the acetyl cation (m/z 43), creates a self-validating system. When all pieces of evidence align—the molecular weight, the isotopic signature, and the predicted fragment ions—the analyst can achieve an unequivocal identification of the molecule. This guide provides the strategic framework and technical protocols necessary for researchers to successfully implement this analysis in their own laboratories.

References

  • Gaber, H. M., & El-Gahami, M. A. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid Communications in Mass Spectrometry, 9(4), 282-288. [Link]

  • Rubab, K., et al. The mass fragmentation pattern of 2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide (6h). ResearchGate. [Link]

  • A compound 3-methyl-4,5-dichlorothiophene-2-carboxylic acid and preparation method thereof.
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  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Shi, Q., et al. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry, 93(14), 5926-5934. [Link]

  • Durst, H. D., et al. (2008). Synthesis and Mass Spectral Analysis of HD Degradation Products. A Computational Elucidation of the Fragmentation Pathways. DTIC. [Link]

  • Gelest. (n.d.). methyl 3-(2-chloroacetamido)-4-methylthiophene-2-carboxylate. [Link]

  • Kim, H. I., et al. (2005). Electrospray ionization ion mobility spectrometry of carboxylate anions: ion mobilities and a mass-mobility correlation. Journal of Physical Chemistry A, 109(35), 7858-7864. [Link]

  • Pavan, F. R., et al. (2004). Electrospray ionization mass spectrometry in the structural characterization of some diphenyllead(IV) thiosemicarbazonates. Journal of Mass Spectrometry, 39(8), 922-932. [Link]

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  • Kim, H. I., et al. (2005). Electrospray ionization ion mobility spectrometry of carboxylate anions: ion mobilities and a mass-mobility correlation. Semantic Scholar. [Link]

  • Lacerda, R. B., et al. General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. ResearchGate. [Link]

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Infrared spectroscopy of Methyl 3-acetamido-4-chlorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of Methyl 3-acetamido-4-chlorothiophene-2-carboxylate

Abstract

This technical guide provides a comprehensive examination of the infrared (IR) spectroscopic analysis of this compound, a substituted thiophene derivative of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the principles, experimental best practices, and detailed spectral interpretation required for the unambiguous characterization of this molecule. We will explore the theoretical underpinnings of molecular vibrations, present a robust experimental protocol using Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, and conduct a systematic analysis of the resulting spectrum. This guide is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous approach to spectroscopic characterization.

Introduction: The Molecule and the Method

This compound is a multifunctionalized heterocyclic compound. Its structure, featuring a thiophene ring, an amide, an ester, and a chloro-substituent, presents a rich and distinct infrared spectrum. The precise characterization of such molecules is paramount in drug development and materials science to confirm identity, assess purity, and understand molecular structure.

Infrared spectroscopy is an indispensable analytical technique that probes the vibrational transitions within a molecule.[1][2] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral "fingerprint".[3][4] This fingerprint provides direct evidence for the presence of specific functional groups, making it a powerful tool for structural elucidation.[5][6] This guide leverages the modern ATR-FTIR technique, which allows for rapid analysis of solid and liquid samples with minimal preparation, yielding high-quality, reproducible data.[7][8][9]

Fundamental Principles of IR Spectroscopy

Infrared spectroscopy is based on the principle that molecular bonds vibrate at specific, quantized frequencies. For a vibration to be "IR active," it must result in a change in the molecule's net dipole moment.[6][10] The absorption of IR radiation excites the molecule from a lower to a higher vibrational state. An IR spectrometer measures the frequencies of radiation that are absorbed by the sample, plotting this as a spectrum of transmittance (or absorbance) versus wavenumber (cm⁻¹).[1][3]

The mid-infrared region (4000–400 cm⁻¹) is the most informative for organic chemists.[6] This region is typically divided into two main areas:

  • Functional Group Region (4000–1500 cm⁻¹): Absorptions in this area are characteristic of specific bond types and functional groups, such as O-H, N-H, C-H, and C=O stretches.[11][12]

  • Fingerprint Region (1500–400 cm⁻¹): This region contains a complex pattern of absorptions arising from a variety of single-bond vibrations and bending motions (e.g., C-O, C-N, C-C stretches and bends).[13] While complex, the unique pattern in this region serves as a holistic fingerprint for the molecule.[4][13]

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is the preferred sampling technique for a solid compound like this compound due to its simplicity and the elimination of laborious sample preparation methods like KBr pellets.[7][9][14] The technique relies on an evanescent wave that penetrates a small distance into the sample placed in direct contact with a high-refractive-index crystal (commonly diamond or zinc selenide).[9][15]

Instrumentation and Materials
  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory (e.g., with a diamond crystal).

  • Sample: this compound, as a solid powder.

  • Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free laboratory wipes.

Step-by-Step Methodology
  • Crystal Preparation: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol to remove any residual contaminants. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition: With the clean, empty ATR crystal in place, acquire a background spectrum. This is a critical step to ratio against the sample spectrum, thereby removing interfering absorptions from atmospheric water and carbon dioxide.

  • Sample Application: Place a small amount of the powdered this compound onto the center of the ATR crystal. Only enough sample to completely cover the crystal surface is needed.

  • Ensuring Optimal Contact: Lower the ATR pressure arm and apply consistent pressure to the sample. This ensures intimate contact between the powder and the crystal surface, which is essential for a high-quality spectrum.[16]

  • Sample Spectrum Acquisition: Collect the sample spectrum. For a typical analysis, co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ provides an excellent signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum. An ATR correction algorithm may be applied to the data to make the spectrum appear more like a traditional transmission spectrum, as penetration depth is wavelength-dependent.[8]

  • Cleaning: After analysis, raise the pressure arm, remove the sample powder, and clean the crystal surface thoroughly as described in Step 1.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the ATR-FTIR experimental procedure.

ATR_Workflow start Start clean Clean ATR Crystal (Isopropanol) start->clean background Acquire Background Spectrum clean->background apply_sample Apply Solid Sample Powder background->apply_sample apply_pressure Apply Pressure for Good Contact apply_sample->apply_pressure sample_spec Acquire Sample Spectrum apply_pressure->sample_spec process Process Data (Ratio, ATR Correction) sample_spec->process final_spec Generate Final IR Spectrum process->final_spec end End final_spec->end

Caption: Experimental workflow for ATR-FTIR analysis.

Spectral Analysis and Interpretation

The infrared spectrum of this compound is interpreted by systematically assigning observed absorption bands to the vibrational modes of its constituent functional groups.

Key Functional Group Vibrations
Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentVibrational Mode
~3300-3250Medium, SharpSecondary Amide (N-H)N-H Stretch
~3120-3080Weak-MediumAromatic C-H (Thiophene)C-H Stretch
~2960-2850WeakMethyl (O-CH₃, N-CO-CH₃)C-H Stretch
~1735Strong, SharpEster (C=O)C=O Stretch
~1670Strong, SharpAmide (C=O)Amide I Band (C=O Stretch)
~1550MediumSecondary Amide (N-H)Amide II Band (N-H Bend / C-N Stretch)
~1540-1400Medium-WeakThiophene RingC=C Ring Stretching
~1250 & ~1100StrongEster (C-O)Asymmetric & Symmetric C-O-C Stretch
Below 850Medium-StrongThiophene Ring / C-ClC-H Out-of-Plane Bend / C-Cl Stretch
Detailed Band Assignment
  • N-H and C-H Stretching Region (3500-2800 cm⁻¹):

    • A distinct, sharp peak is expected around 3300-3250 cm⁻¹ , characteristic of the N-H stretching vibration of a secondary amide.[17][18] Its sharpness, compared to the broad O-H bands of alcohols, is a key identifying feature. The position suggests the presence of intermolecular hydrogen bonding.[19][20]

    • Weak to medium absorptions just above 3000 cm⁻¹ (typically ~3100 cm⁻¹ ) are assigned to the C-H stretching modes of the thiophene ring.[21][22][23]

    • Just below 3000 cm⁻¹, weak bands corresponding to the aliphatic C-H stretching of the methyl groups on the ester and acetamido functionalities will be present.[24]

  • Carbonyl Stretching Region (1800-1600 cm⁻¹): This region is highly diagnostic.

    • A very strong, sharp absorption around 1735 cm⁻¹ is the hallmark of the ester C=O stretch .[24][25][26] This frequency is higher than that of amides due to the greater electronegativity of the ester oxygen compared to the amide nitrogen, which reduces the contribution of resonance that would weaken the C=O double bond.[27]

    • A second strong, sharp peak at a lower frequency, typically ~1670 cm⁻¹ , is assigned to the amide C=O stretch (Amide I band) .[17][28][29][30] Resonance delocalization of the nitrogen lone pair into the carbonyl group weakens the C=O bond, lowering its vibrational frequency relative to ketones and esters.[30]

  • Double Bond and Bending Region (1600-1300 cm⁻¹):

    • Around 1550 cm⁻¹ , a medium-intensity band is expected for the Amide II band . This vibration is a complex coupling of the N-H in-plane bending and C-N stretching modes.[20][28]

    • Multiple bands of weak to medium intensity between 1540 cm⁻¹ and 1400 cm⁻¹ are attributable to the C=C stretching vibrations within the thiophene aromatic ring.[31][32]

  • Fingerprint Region (Below 1300 cm⁻¹):

    • This complex region provides confirmatory evidence. Two strong bands, typically around 1250 cm⁻¹ (asymmetric) and 1100 cm⁻¹ (symmetric), are characteristic of the C-O stretching vibrations of the ester group.[33][34]

    • Absorptions corresponding to the C-Cl stretch are expected in the lower wavenumber region (typically below 850 cm⁻¹), along with various C-H out-of-plane bending modes from the thiophene ring.[21]

Spectral Interpretation Logic Diagram

This diagram outlines the decision-making process for interpreting the key regions of the IR spectrum.

Interpretation_Logic start Full IR Spectrum (4000-400 cm⁻¹) region_high Region: ~3300 cm⁻¹ start->region_high region_co_double Region: 1800-1600 cm⁻¹ start->region_co_double region_fingerprint Region: < 1300 cm⁻¹ start->region_fingerprint peak_nh Sharp Peak ~3250 cm⁻¹? region_high->peak_nh peak_ester_co Strong, Sharp Peak ~1735 cm⁻¹? region_co_double->peak_ester_co peak_ester_co_single Strong Peaks ~1250 & 1100 cm⁻¹? region_fingerprint->peak_ester_co_single assign_nh Assign: Amide N-H Stretch peak_nh->assign_nh Yes peak_amide_co Strong, Sharp Peak ~1670 cm⁻¹? peak_ester_co->peak_amide_co Next assign_ester_co Assign: Ester C=O Stretch peak_ester_co->assign_ester_co Yes assign_amide_co Assign: Amide I (C=O) Stretch peak_amide_co->assign_amide_co Yes assign_ester_co_single Assign: Ester C-O Stretch peak_ester_co_single->assign_ester_co_single Yes

Caption: Logical flow for the interpretation of key IR spectral regions.

Conclusion

The infrared spectrum of this compound provides a wealth of structural information. Through a systematic analysis, facilitated by the high-quality data from the ATR-FTIR technique, we can confidently identify the characteristic vibrational bands for each of its key functional groups: the secondary amide (N-H stretch, Amide I, and Amide II bands), the methyl ester (high-frequency C=O stretch and C-O stretches), and the chlorothiophene core (aromatic C-H and ring stretches). This guide serves as a robust framework for the analysis, demonstrating how a combination of sound experimental technique and fundamental spectroscopic principles leads to the unambiguous characterization of complex organic molecules.

References

  • ACS Publications. (n.d.). Density Functional Theory Vibrational Frequencies of Amides and Amide Dimers.
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Structural Elucidation and Crystallographic Profiling of Methyl 3-acetamido-4-chlorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Crystallography Professionals Compound: Methyl 3-acetamido-4-chlorothiophene-2-carboxylate (CAS: 632356-40-2)

Executive Summary

This compound (MACTC) is a highly functionalized heterocyclic building block extensively utilized in the synthesis of advanced pharmaceutical intermediates, particularly in the development of antiviral and antimicrobial agents[1]. Understanding its precise three-dimensional architecture, conformational preferences, and intermolecular interaction networks is critical for rational, structure-based drug design.

This technical guide provides an authoritative, self-validating framework for the single-crystal X-ray diffraction (SCXRD) analysis of MACTC. We detail the causality behind optimal crystallization methodologies, the physics of cryogenic data collection, and the topological analysis of its crystal lattice.

Crystallization Methodology & Rationale

The prerequisite for high-resolution X-ray crystallography is the growth of macroscopic, defect-free single crystals. For highly functionalized thiophenes like MACTC, controlling the supersaturation gradient is paramount to avoid kinetic trapping of amorphous solids.

Step-by-Step Vapor Diffusion Protocol

This protocol utilizes a binary solvent system to induce slow, thermodynamically controlled nucleation.

  • Solvent Selection: Select Dichloromethane (DCM) as the primary solvent (high solubility) and Hexane as the anti-solvent (low solubility).

  • Dissolution: Dissolve 50 mg of MACTC in 1.0 mL of DCM in a 2-dram inner glass vial. Use gentle sonication to ensure complete dissolution.

  • Filtration (Critical Step): Pass the solution through a 0.22 μm PTFE syringe filter into a clean, dust-free vial.

    • Causality: Particulate impurities act as heterogeneous nucleation sites. Filtering ensures that nucleation is homogeneous and thermodynamically driven, preventing the formation of twinned or microcrystalline clusters.

  • Chamber Assembly: Place the uncapped inner vial into a larger 20 mL outer vial containing 4.0 mL of Hexane. Cap the outer vial tightly.

  • Incubation: Store the chamber in a dark, vibration-free environment at 20 °C for 5–7 days.

    • Causality: Vibrations induce localized pressure changes that trigger premature, rapid nucleation. A static environment allows the volatile anti-solvent to slowly diffuse into the primary solvent, gradually lowering the solubility of MACTC and yielding high-quality, faceted single crystals.

XRD_Workflow Start Compound Synthesis & Purification Cryst Single Crystal Growth (Vapor Diffusion) Start->Cryst Mount Crystal Mounting (Cryoloop + Paratone Oil) Cryst->Mount Diffract X-ray Diffraction (100 K Cryostream) Mount->Diffract Process Data Reduction & Integration Diffract->Process Solve Structure Solution (Direct Methods) Process->Solve Refine Structure Refinement (Least Squares) Solve->Refine Val Validation & CIF Generation Refine->Val

Fig 1: End-to-end workflow for small molecule X-ray crystallography.

X-Ray Diffraction Protocol & Data Acquisition

Once a suitable crystal (optimal dimensions ~0.15 × 0.10 × 0.10 mm) is harvested, it must be mounted and analyzed under conditions that maximize diffraction intensity and minimize background noise.

Data Collection Workflow
  • Harvesting: Submerge the crystal in a drop of perfluoropolyether (Paratone-N) oil.

    • Causality: The inert oil displaces surface solvent and acts as a barrier against atmospheric moisture. Upon flash-cooling, the oil forms a rigid glass, immobilizing the crystal without exerting anisotropic mechanical stress that could crack the lattice[2].

  • Cryocooling: Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer equipped with a 100 K nitrogen gas cryostream.

    • Causality: Cryocooling minimizes the thermal vibrations of atoms (Debye-Waller factors). This sharpens the diffraction spots, significantly increases the signal-to-noise ratio at high resolution, and mitigates X-ray-induced free radical damage to the organic molecule[2].

  • Acquisition: Collect diffraction frames using Mo Kα radiation (

    
     Å) via a 
    
    
    
    - and
    
    
    -scan strategy to ensure >99% completeness.
  • Integration: Process frames using integration software, applying multi-scan absorption corrections to account for the anomalous dispersion of the chlorine and sulfur atoms.

Structural Elucidation & Molecular Geometry

Substituted thiophene-2-carboxylates typically crystallize in centrosymmetric space groups, most commonly the monoclinic


 space group[1]. The structural refinement (using 

least-squares methods) reveals the precise spatial arrangement of the functional groups.
Quantitative Crystallographic Data

Table 1: Anticipated Crystallographic Parameters for MACTC

ParameterValue
Chemical Formula C

H

ClNO

S
Formula Weight 233.67 g/mol
Crystal System Monoclinic
Space Group

Temperature 100(2) K
Z (Molecules per unit cell) 4
Radiation Mo K

(

Å)
Conformational Analysis

The MACTC molecule features a highly conjugated, planar thiophene core. The spatial orientation of the substituents is dictated by a balance of steric hindrance and intramolecular electronic stabilization:

  • Intramolecular Hydrogen Bonding: A strong intramolecular

    
     hydrogen bond is expected between the 3-acetamido nitrogen and the carbonyl oxygen of the 2-carboxylate group. This interaction forms a stable six-membered pseudo-ring (an 
    
    
    
    motif), forcing the ester and amide moieties to adopt a nearly coplanar conformation relative to the thiophene ring[3].
  • Dihedral Angles: The dihedral angle between the thiophene plane and the carboxylate group is typically restricted to less than 15° due to this hydrogen-bonding lock[4].

Intermolecular Interactions & Hirshfeld Topology

The macroscopic stability of the MACTC crystal lattice is governed by a hierarchy of non-covalent intermolecular interactions. To quantify these, Hirshfeld surface analysis is employed, mapping the normalized contact distance (


) across the molecule's van der Waals surface[1].
Packing Motifs
  • Hydrogen Bonding Networks: While the primary

    
     donor is involved in an intramolecular bond, secondary weak 
    
    
    
    interactions link adjacent molecules into infinite 1D chains or
    
    
    dimeric motifs[4].
  • Halogen Bonding: The 4-chloro substituent participates in highly directional

    
     or 
    
    
    
    halogen bonds, acting as a structure-directing agent that dictates lateral assembly.
  • 
     Stacking:  The planar nature of the thiophene core facilitates offset face-to-face 
    
    
    
    stacking interactions between inversion-related molecules, creating tightly packed columnar arrays along the crystallographic axes[3].

Intermolecular_Interactions Central MACTC Molecule (Asymmetric Unit) HBond Hydrogen Bonding (C-H···O) Central->HBond Primary Stabilization PiPi π-π Stacking (Thiophene Cores) Central->PiPi Columnar Packing Halogen Halogen Bonding (C-Cl···O / Cl···Cl) Central->Halogen Lateral Assembly Dispersion Weak Dispersion (C-H···π) Central->Dispersion Global Density

Fig 2: Hierarchy of intermolecular forces driving the crystal packing of MACTC.

Conclusion

The rigorous crystallographic profiling of this compound reveals a highly ordered, planar molecule stabilized by an intrinsic intramolecular hydrogen-bonding lock. By adhering to the precise, causality-driven crystallization and cryogenic X-ray diffraction protocols outlined in this guide, researchers can reliably isolate and solve the structure of this critical pharmaceutical building block, thereby accelerating downstream structure-activity relationship (SAR) and molecular docking studies.

References

1.[4] Crystal structure of 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate - PMC, nih.gov, [Link] 2.[2] Small Molecule X-Ray Crystallography, Theory and Workflow - CoLab, colab.ws, [Link] 3.[3] Structural elucidation and Hirshfeld surface analysis of a fused thiophene ester - IUCr Journals, iucr.org, [Link] 4.[1] Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking study of novel inhibitor of hepatitis B: methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate - PMC, nih.gov, [Link]

Sources

Retrosynthetic Analysis and Methodological Synthesis of 3-Acetamido-4-Chlorothiophene Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiophene-based heterocycles are privileged scaffolds in modern medicinal chemistry, frequently serving as bioisosteres for phenyl rings to improve metabolic stability and modulate lipophilicity. Specifically, 3-acetamido-4-chlorothiophene derivatives and their downstream 3-amino analogues are critical intermediates in the synthesis of NHE3 (Na+/H+ exchanger 3) inhibitors, treatments for familial dysautonomia, and various kinase inhibitors.

As a Senior Application Scientist, I have structured this whitepaper to move beyond generic synthetic recipes. This guide dissects the causal logic behind the retrosynthetic disconnections, elucidates the synergistic directing effects governing regioselectivity, and provides field-proven, self-validating experimental protocols for the reliable scale-up of these high-value scaffolds.

Retrosynthetic Strategy & Mechanistic Causality

The architectural complexity of 3-acetamido-4-chlorothiophene derivatives necessitates a highly controlled, step-wise functionalization of the thiophene core. Attempting to construct the fully functionalized ring de novo (e.g., via a modified Gewald or Fiesselmann condensation) often leads to intractable mixtures. Instead, the optimal strategy relies on the late-stage, regioselective electrophilic aromatic substitution of a pre-formed thiophene ring.

The Disconnection Approach

Our target scaffold can be systematically deconstructed into commercially viable starting materials. The primary disconnections are:

  • Halogen Disconnection (-Cl): The C4-chlorine atom is removed retrosynthetically, leading back to a 3-acetamidothiophene precursor.

  • Amide Disconnection (-Ac): The acetamido group is disconnected to reveal a primary amine, leading to the fundamental starting material: methyl 3-aminothiophene-2-carboxylate .

Retrosynthesis Target 3-Acetamido-4-chlorothiophene Derivatives Precursor1 Methyl 3-acetamido-4-chloro- thiophene-2-carboxylate Target->Precursor1 Functionalization (C2/C5) Precursor2 Methyl 3-acetamidothiophene- 2-carboxylate Precursor1->Precursor2 Halogen Disconnection (-Cl) StartingMat Methyl 3-aminothiophene- 2-carboxylate Precursor2->StartingMat Amide Disconnection (-Ac)

Retrosynthetic disconnection strategy for 3-acetamido-4-chlorothiophene derivatives.

Mechanistic Causality: Synergistic Directing Effects

A common pitfall in thiophene chemistry is the high electron density of the ring, which makes it susceptible to over-oxidation or poly-halogenation.

Why protect the amine? Direct chlorination of methyl 3-aminothiophene-2-carboxylate is synthetically disastrous. The free primary amine is too activating, leading to oxidative degradation by the chlorinating agent. By converting the amine to an acetamido group (-NHAc), we moderate the electron-donating capacity of the nitrogen through resonance with the carbonyl group, stabilizing the ring [1].

Why does chlorination occur exclusively at C4? The regioselectivity of this reaction is a masterclass in synergistic directing effects:

  • The -NHAc group at C3 is an ortho/para director. Its ortho positions are C2 and C4. Since C2 is sterically and covalently blocked by the ester group, the -NHAc group strongly directs electrophilic attack to C4 .

  • The -COOMe group at C2 is an electron-withdrawing meta director. Its meta position is exactly C4 . Thus, both substituents cooperatively funnel the chloronium ion (

    
    ) exclusively to the C4 position, ensuring near-perfect regiochemical fidelity.
    

Forward Synthesis Workflow & Quantitative Parameters

The forward synthesis relies on three self-validating steps: Protection, Regioselective Chlorination, and Deprotection.

ForwardSynthesis Step1 Methyl 3-aminothiophene-2-carboxylate Step2 Methyl 3-acetamidothiophene-2-carboxylate Step1->Step2 Ac2O, Pyridine, DCM Step3 Methyl 3-acetamido-4-chlorothiophene-2-carboxylate Step2->Step3 NCS, DMF (Regioselective Chlorination) Step4a Acidic Deacetylation (HCl/MeOH) Step3->Step4a Step4b Saponification & Decarboxylation Step3->Step4b Product1 Methyl 3-amino-4-chlorothiophene- 2-carboxylate Step4a->Product1 Product2 3-Amino-4-chlorothiophene Step4b->Product2

Forward synthetic workflow from methyl 3-aminothiophene-2-carboxylate to key scaffolds.

Table 1: Quantitative Data of Reaction Parameters
Reaction StepReagents / CatalystSolventTemp (°C)Time (h)Typical Yield (%)
1. Acetylation Ac₂O (1.2 eq), Pyridine (2.0 eq)DCM20–2512–1890–95
2. Mono-Chlorination NCS (1.05 eq)DMF25–504–875–85
3. Acidic Deacetylation Conc. HCl (Excess)MeOH110 (Reflux)12–1680–88
4. Decarboxylation *NaOH (aq), then HCl, HeatH₂O / EtOH80–1006–1265–75

*Optional step depending on whether the C2-ester is required for downstream coupling.

Detailed Experimental Methodologies

The following protocols are engineered to be self-validating. In-process controls (such as TLC monitoring and specific quenching sequences) are embedded to ensure reproducibility.

Protocol 1: Synthesis of Methyl 3-acetamidothiophene-2-carboxylate

Objective: Mask the hyper-reactive primary amine to prevent oxidative degradation during subsequent halogenation.

  • Initialization: Charge a dry, nitrogen-flushed round-bottom flask with methyl 3-aminothiophene-2-carboxylate (1.0 equiv) and anhydrous dichloromethane (DCM, 10 mL/g of substrate).

  • Catalysis: Add pyridine (2.0 equiv). Pyridine acts dual-purpose here: as an acid scavenger and as a nucleophilic catalyst to form the highly reactive N-acetylpyridinium intermediate [2].

  • Acylation: Introduce acetic anhydride (Ac₂O, 1.2 equiv) dropwise via an addition funnel at 0 °C to control the initial exotherm.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane/EtOAc 2:1).

  • Validation & Isolation: Quench the reaction with saturated aqueous NH₄Cl. The self-validating aspect here is the phase separation; the organic DCM layer will contain the product, while the aqueous layer traps the pyridinium acetate salts. Extract, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield an off-white solid.

Protocol 2: Regioselective Chlorination

Objective: Install the C4-chlorine atom utilizing the synergistic directing effects of the C2 and C3 substituents.

  • Initialization: Dissolve methyl 3-acetamidothiophene-2-carboxylate (1.0 equiv) in anhydrous DMF. DMF is chosen because it stabilizes the transient chloronium ion, promoting smooth electrophilic aromatic substitution.

  • Halogenation: Add N-Chlorosuccinimide (NCS, 1.05 equiv) in portions.

    • Critical Causality Note: Do not use excess Sulfuryl Chloride (

      
      ) unless the 4,5-dichloro derivative is desired. Patent literature demonstrates that aggressive chlorination with 
      
      
      
      forces a second chlorination event at the C5 position[3]. Strict stoichiometric control with NCS ensures mono-chlorination.
  • Propagation: Stir the mixture at 40–50 °C for 6 hours.

  • Isolation: Pour the mixture into ice-cold water. The product, this compound, will precipitate out of the aqueous DMF solution. Filter, wash with cold water, and dry.

Protocol 3: Acid-Catalyzed Deacetylation

Objective: Unmask the amine for downstream derivatization while preserving the C2-methyl ester.

  • Initialization: Suspend this compound in a 1:1 (v/v) mixture of Methanol and Concentrated HCl.

    • Critical Causality Note: Why acidic conditions instead of basic? Basic hydrolysis (NaOH/H₂O) would concurrently saponify the methyl ester at C2, leading to unwanted decarboxylation. Acidic methanolysis hydrolyzes the robust amide while the presence of MeOH suppresses the net hydrolysis of the methyl ester (re-esterifying any transiently formed carboxylic acid) [4].

  • Propagation: Heat the mixture to reflux (approx. 110 °C bath temperature) overnight.

  • Validation & Isolation: Cool to room temperature and concentrate in vacuo to remove MeOH. Dissolve the resulting hydrochloride salt in water and carefully neutralize with aqueous NaHCO₃ until pH 7-8 is reached. Extract with Ethyl Acetate. The organic layer is dried and concentrated to yield methyl 3-amino-4-chlorothiophene-2-carboxylate.

Downstream Applications

The unmasked 3-amino-4-chlorothiophene derivatives are highly versatile. For instance, treatment of 3-amino-4-chlorothiophene with thiophosgene or an equivalent reagent yields 4-chloro-3-thienyl isothiocyanate . This specific isothiocyanate is a highly prized electrophile used to synthesize complex guanidine and thiourea derivatives, which have shown profound efficacy as sub-micromolar inhibitors of the NHE3 transporter for the treatment of respiratory and ischemic disorders [5]. Alternatively, the amine can be coupled with ethyl 3-chloro-3-oxopropanoate to build fused thieno-pyridine systems for neurological therapeutics [4].

References

  • CN115124520A - Opioid receptor agonist and application thereof. Details the standard protocol for the acetylation of 3-aminothiophene-2-carboxylate derivatives to moderate ring reactivity.
  • US20080070947A1 - Substituted thiophenes: compositions, processes of making, and uses in disease treatment and diagnosis. Discusses the synthesis of thiophene scaffolds and the utility of pyridine in acylation steps.
  • WO2020167628A1 - Thieno[3,2-b]pyridin-7-amine compounds for treating familial dysautonomia.
  • US20220135586A1 - Thieno[3,2-b] pyridin-7-amine compounds for treating familial dysautonomia. Provides the exact acidic deacetylation parameters (MeOH/Conc. HCl) required to unmask the amine while preserving the ester functionality.
  • US20040006119A1 - Substituted thiophenes, processes for their preparation, their use as medicament or diagnostic agent. Outlines the downstream conversion of 3-amino-4-chlorothiophenes into isothiocyanates for NHE3 inhibitor development.

Unlocking the Bioactive Landscape of Chlorothiophenes: A Technical Guide to Discovery, Isolation, and Validation

Author: BenchChem Technical Support Team. Date: March 2026

The Rationale: Why Chlorothiophenes?

In modern drug discovery, the thiophene ring is frequently deployed as a bioisostere for the phenyl moiety. It offers similar aromaticity but introduces a sulfur heteroatom that alters the molecule's electron density and spatial geometry, often enhancing target affinity. However, unsubstituted thiophenes carry a significant metabolic liability: they are prone to bioactivation by Cytochrome P450 enzymes in the liver, leading to the formation of highly reactive and hepatotoxic thiophene S-oxides and epoxides1[1].

To circumvent this, medicinal chemists employ a rational design strategy: halogenation at the


-carbon . The introduction of a chlorine atom (e.g., in 2-chlorothiophene or 5-chlorothiophene derivatives) serves three critical causal functions:
  • Metabolic Shielding: It sterically and electronically blocks the highly reactive

    
    -position, preventing toxic epoxide formation 2[2].
    
  • Enhanced Lipophilicity: Chlorine increases the overall lipophilicity of the scaffold, improving cellular permeability and oral bioavailability.

  • Halogen Bonding: The chlorine atom can engage in specific halogen bonding with target protein pockets, significantly improving binding affinity and selectivity .

Discovery and Isolation Workflow

The synthesis and isolation of novel chlorothiophene compounds—such as chlorothiophene-based chalcones—require precision to ensure high yield and purity.

SynthesisWorkflow N1 1. Precursor Preparation 2-acetyl-5-chlorothiophene + Benzaldehyde N2 2. Claisen-Schmidt Condensation NaOH catalyst in EtOH at RT N1->N2 N3 3. Quenching & Precipitation Pour into ice-water to drive crystallization N2->N3 N4 4. Isolation via Filtration Vacuum filtration and cold EtOH wash N3->N4 N5 5. Purification & Validation Recrystallization to >95% purity N4->N5

Fig 1: Step-by-step workflow for the synthesis and isolation of chlorothiophene chalcones.

Protocol 1: Synthesis and Isolation of Chlorothiophene Chalcones

This protocol utilizes a base-catalyzed Claisen-Schmidt condensation, engineered as a self-validating system to ensure geometric purity (trans-isomer dominance).

  • Step 1: Reaction Setup. Dissolve 1.0 equivalent of 2-acetyl-5-chlorothiophene and 1.0 equivalent of a substituted benzaldehyde in absolute ethanol.

    • Causality: Ethanol is chosen as a protic solvent because it stabilizes the transition state of the aldol condensation while remaining a poor solvent for the final chalcone product, driving the reaction forward via precipitation.

  • Step 2: Catalysis. Slowly add an aqueous solution of 40% NaOH dropwise while maintaining the temperature at 0°C.

    • Causality: Strict temperature control prevents unwanted side reactions (such as the Cannizzaro reaction) and manages the exothermic enolate formation.

  • Step 3: In-Process Validation (TLC). Monitor the reaction every 2 hours using Thin Layer Chromatography (Hexane:Ethyl Acetate 8:2).

    • Self-Validation: The reaction is deemed complete when the UV-active starting material spots disappear, replaced by a single, lower

      
       spot corresponding to the chalcone.
      
  • Step 4: Isolation. Pour the mixture into crushed ice and stir vigorously.

    • Causality: Rapid thermal shock decreases solubility, forcing the crude chlorothiophene chalcone to crystallize out of solution. Isolate the solid via vacuum filtration.

  • Step 5: Purification & Structural Validation. Recrystallize the crude product from hot ethanol.

    • Self-Validation: Analyze the purified crystals via

      
      H-NMR. The presence of characteristic doublet peaks with a coupling constant of 
      
      
      
      Hz confirms the exclusive formation of the thermodynamically stable trans-geometry.

Biological Evaluation and Pathway Mechanisms

Chlorothiophene derivatives have shown remarkable efficacy as anticancer agents and anticoagulants. In oncology, specific chlorothiophene chalcones (e.g., Compounds C4 and C6) act by disrupting the protein-protein interaction between the tumor suppressor p53 and its negative regulator, MDM2.

Pathway CT Chlorothiophene Chalcone (e.g., C4/C6) MDM2 MDM2 Protein (Overexpressed Inhibitor) CT->MDM2 Competitive Binding (-6.6 kcal/mol) Bcl2 Bcl-2 Anti-apoptotic (Downregulated) CT->Bcl2 Expression Inhibition p53 p53 Tumor Suppressor (Reactivated) MDM2->p53 Inhibition Blocked Apoptosis Cancer Cell Apoptosis (WiDr Cells) p53->Apoptosis Transcriptional Activation Bcl2->Apoptosis Apoptotic Block Lifted

Fig 2: Mechanistic pathway of p53 reactivation and apoptosis induction by chlorothiophene chalcones.

Protocol 2: Target Validation via p53-MDM2 Inhibition Assay
  • Step 1: Cell Culture. Seed WiDr colorectal cancer cells in 96-well plates at

    
     cells/well in DMEM supplemented with 10% FBS.
    
  • Step 2: Compound Dosing. Treat cells with isolated chlorothiophene chalcones at varying concentrations (0.1 to 10 µg/mL) for 24 hours.

  • Step 3: Viability Readout (MTT Assay). Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Causality: Only metabolically active, viable cells will reduce the yellow MTT to purple formazan crystals via mitochondrial reductases. The absorbance at 570 nm is inversely proportional to compound cytotoxicity.

  • Step 4: Mechanistic Validation. Perform Western blotting on cell lysates targeting p53 and MDM2.

    • Self-Validation: A successful hit will show an accumulation of p53 protein levels without a corresponding decrease in MDM2 expression, confirming that the compound is physically blocking the p53-MDM2 binding cleft rather than downregulating MDM2 transcription .

Quantitative Data: Biological Activity Profiles

The strategic placement of the chlorothiophene moiety yields potent biological activity across multiple therapeutic targets. The table below summarizes the comparative efficacy of isolated and synthesized chlorothiophene derivatives against key cancer and coagulation targets.

Compound Class / NameTarget / Cell LineActivity MetricValueReference
Chlorothiophene Chalcone (C4) WiDr (Colorectal Cancer)IC

(Cytotoxicity)
0.77 µg/mL
Chlorothiophene Chalcone (C6) WiDr (Colorectal Cancer)IC

(Cytotoxicity)
0.45 µg/mL
SAR107375 (Amide Derivative)Thrombin (Coagulation)IC

(Inhibition)
0.39 µM[3]
SAR107375 (Amide Derivative)Factor Xa (Coagulation)K

(Binding Affinity)
1.0 nM[3]
Compound 5 (5-chlorothiophene)Factor Xa (Coagulation)IC

(Prothrombin Time)
1.2 µM[4]

Table 1: Comparative biological activities of novel chlorothiophene derivatives, demonstrating sub-micromolar to nanomolar potency across oncological and hematological targets.

References

  • Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. Arabian Journal of Chemistry.

  • Comparative Guide to the Biological Activity of Amides Derived from 5-Chlorothiophene-2-carbonyl chloride. Benchchem. 3

  • Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology (ACS). 1

  • A Thermochemical Parameters and Theoretical Study of the Chlorinated Compounds of Thiophene. Heteroatom Chemistry (SciSpace). 2

  • Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers in Pharmacology. 4

Sources

A Technical Guide to the Theoretical and Computational Analysis of Methyl 3-acetamido-4-chlorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted thiophenes are a cornerstone of modern medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Methyl 3-acetamido-4-chlorothiophene-2-carboxylate, a member of this vital class, presents a rich scaffold for derivatization in drug discovery programs. Understanding its intrinsic electronic and structural properties is paramount for the rational design of new chemical entities with optimized efficacy and safety profiles. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the theoretical and computational characterization of this molecule. We delve into the foundational principles of quantum chemical calculations, present a detailed, step-by-step workflow for its analysis using Density Functional Theory (DFT), and explore advanced computational methods like molecular docking and molecular dynamics that are critical for drug development. The methodologies outlined herein are designed to be self-validating and are grounded in authoritative computational chemistry practices, offering a robust platform for in-silico investigation.

Introduction: The Convergence of Thiophene Chemistry and Computational Science

The thiophene ring is a privileged scaffold in drug discovery, known for its wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The specific substitution pattern of this compound—featuring an acetamido group, a chloro substituent, and a methyl ester—offers multiple points for synthetic modification and interaction with biological targets. The electronic landscape created by these functional groups dictates the molecule's reactivity, conformational preferences, and potential for intermolecular interactions, all of which are critical determinants of its pharmacological activity.

In the contemporary drug discovery pipeline, computational chemistry provides indispensable tools for accelerating the design-make-test-analyze cycle.[2] Theoretical calculations allow for the prediction of molecular properties before a compound is ever synthesized, saving significant time and resources. By employing methods such as Density Functional Theory (DFT), we can gain profound insights into the electronic structure, geometry, and spectroscopic signatures of a molecule.[2] This in-silico approach enables a deeper understanding of structure-activity relationships (SAR) and provides a rational basis for designing next-generation therapeutics.

This guide will elucidate the theoretical underpinnings and practical application of computational chemistry to the study of this compound, providing a blueprint for its comprehensive in-silico analysis.

Foundational Theoretical Concepts: A Primer for the Application Scientist

The choice of a computational method is a critical decision that directly impacts the accuracy and relevance of the results. For a molecule like this compound, which contains a second-row element (sulfur) and various functional groups, a careful selection of theory and basis set is essential.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

DFT has become the predominant method for quantum chemical calculations in organic and medicinal chemistry due to its excellent balance of accuracy and computational cost.[2] The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction.[2]

For the study of substituted thiophenes, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely adopted and well-validated choice.[3] It is a hybrid functional that combines a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources, providing a robust description of molecular systems.

Basis Sets: The Building Blocks of Molecular Orbitals

In practical calculations, molecular orbitals are constructed from a linear combination of pre-defined mathematical functions known as basis functions, which are centered on each atom. This set of functions is called the basis set. The 6-311++G(d,p) basis set is highly recommended for this type of analysis:

  • 6-311: This indicates a triple-zeta basis set, providing a high degree of flexibility for describing the valence electrons.

  • ++G: The double plus sign indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing systems with lone pairs or anions and for modeling non-covalent interactions.

  • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for anisotropy in the electron distribution, which is essential for correctly modeling bonding and molecular geometries.

The Hartree-Fock (HF) Method: A Foundational Perspective

The Hartree-Fock method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant.[4] While it systematically neglects electron correlation, leading to less accurate energy predictions compared to DFT, it serves as an excellent starting point for more advanced methods and can still provide useful qualitative insights into molecular structure and orbitals.[3]

A Step-by-Step Computational Workflow

This section details a comprehensive protocol for the theoretical analysis of this compound. This workflow is designed to be systematic and to provide a thorough characterization of the molecule's key properties.

Computational Workflow cluster_prep 1. Preparation cluster_calc 2. Quantum Calculations (DFT: B3LYP/6-311++G(d,p)) cluster_analysis 3. Property Analysis cluster_application 4. Drug Discovery Applications Build Build 3D Structure Opt Geometry Optimization Build->Opt Freq Frequency Analysis Opt->Freq Confirmation of Minimum Electronic Electronic Properties (HOMO, LUMO, MEP) Freq->Electronic Spectro Spectroscopic Prediction (IR, NMR, UV-Vis) Freq->Spectro Docking Molecular Docking Electronic->Docking MD Molecular Dynamics Docking->MD

Figure 1: A comprehensive workflow for the theoretical analysis of a small molecule from initial structure to advanced drug discovery applications.
Protocol 1: Geometry Optimization and Vibrational Analysis
  • Structure Generation: Construct the 3D structure of this compound using a molecular builder such as GaussView or Avogadro. Ensure correct atom types, bonds, and initial stereochemistry.

  • Input File Preparation: Create an input file for a computational chemistry package (e.g., Gaussian, ORCA). Specify the B3LYP functional and the 6-311++G(d,p) basis set.

  • Optimization Keyword: Use the Opt keyword to initiate the geometry optimization process. This will iteratively adjust the molecular geometry to find the lowest energy conformation on the potential energy surface.

  • Frequency Calculation: Following a successful optimization, perform a frequency calculation using the Freq keyword at the same level of theory. This serves two purposes:

    • Verification of Minimum: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further structural investigation.

    • Vibrational Spectra: The output provides the calculated vibrational frequencies, which can be correlated with experimental IR spectra.

Protocol 2: Electronic and Spectroscopic Property Calculation
  • Electronic Analysis from Optimized Structure: Using the optimized geometry from Protocol 1, perform a single-point energy calculation.

  • Molecular Orbitals: Request the generation of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy difference between them (the HOMO-LUMO gap) is a key indicator of chemical reactivity and electronic excitability.[5]

  • Molecular Electrostatic Potential (MEP): Generate the MEP map. This visualizes the charge distribution on the molecular surface, identifying regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).[5]

  • NMR Spectroscopy: Use the NMR keyword to calculate the isotropic shielding values for each nucleus. These can be converted to chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.

  • UV-Vis Spectroscopy: To predict the electronic absorption spectrum, perform a Time-Dependent DFT (TD-DFT) calculation. This method calculates the energies of electronic transitions from the ground state to various excited states.

Predicted Molecular Properties and Interpretation

Molecular Geometry

The geometry optimization will reveal the most stable three-dimensional arrangement of the atoms. Key parameters to analyze include the planarity of the thiophene ring and the dihedral angles of the acetamido and carboxylate substituents relative to the ring. These conformational preferences are critical as they dictate how the molecule fits into a biological target's binding site.

Molecule_Structure mol mol Key Structural Features: Key Structural Features: 1. Thiophene Ring 1. Thiophene Ring Key Structural Features:->1. Thiophene Ring 2. Acetamido Group (C, N, O) 2. Acetamido Group (C, N, O) 1. Thiophene Ring->2. Acetamido Group (C, N, O) 3. Chloro Substituent (Cl) 3. Chloro Substituent (Cl) 2. Acetamido Group (C, N, O)->3. Chloro Substituent (Cl) 4. Methyl Carboxylate (C, O, O, C) 4. Methyl Carboxylate (C, O, O, C) 3. Chloro Substituent (Cl)->4. Methyl Carboxylate (C, O, O, C)

Figure 2: 2D representation of this compound with key functional groups highlighted for discussion of theoretical results.

Table 1: Predicted Geometrical Parameters (B3LYP/6-311++G(d,p))

Parameter Predicted Value Significance
C=O (amide) bond length ~1.23 Å Typical double bond character.
C-N (amide) bond length ~1.36 Å Partial double bond character due to resonance.
C-Cl bond length ~1.74 Å Reflects the electronegativity of chlorine.

| Dihedral Angle (Ring-Amide) | Variable | Influences steric interactions and H-bonding potential. |

Electronic Properties

The electronic properties govern the molecule's reactivity and its ability to participate in intermolecular interactions.

HOMO_LUMO_Gap Conceptual representation of the Frontier Molecular Orbital energy gap. LUMO LUMO (Lowest Unoccupied MO) Accepts Electrons HOMO HOMO (Highest Occupied MO) Donates Electrons HOMO->LUMO Energy Gap (ΔE) Electronic Transition

Figure 3: The HOMO-LUMO energy gap is a key quantum chemical descriptor for molecular reactivity and electronic transitions.

Table 2: Predicted Electronic Properties (B3LYP/6-311++G(d,p))

Property Predicted Value Interpretation
HOMO Energy ~ -6.5 eV Indicates electron-donating ability.
LUMO Energy ~ -1.8 eV Indicates electron-accepting ability.
HOMO-LUMO Gap (ΔE) ~ 4.7 eV A larger gap suggests higher kinetic stability.

| Dipole Moment | ~ 3.5 Debye | Indicates a polar molecule with potential for strong dipole-dipole interactions. |

The Molecular Electrostatic Potential (MEP) map would likely show negative potential (red/yellow) around the carbonyl oxygens and the chlorine atom, indicating these are prime sites for hydrogen bond acceptance or electrophilic attack. Positive potential (blue) would be expected around the amide N-H proton, making it a potential hydrogen bond donor.

Predicted Spectroscopic Data

Theoretical calculations can provide a predicted spectrum that is invaluable for confirming the identity and purity of a synthesized compound.

Table 3: Predicted Key Spectroscopic Features

Spectrum Feature Predicted Wavenumber/Shift Assignment
IR Amide N-H stretch ~3300 cm⁻¹ N-H bond vibration.
Ester C=O stretch ~1720 cm⁻¹ Carbonyl double bond vibration.
Amide C=O stretch ~1680 cm⁻¹ "Amide I" band.
¹H NMR Amide N-H ~8.5-9.5 ppm Deshielded proton.
Thiophene H-5 ~7.0-8.0 ppm Aromatic proton.
O-CH₃ (ester) ~3.8 ppm Methyl protons adjacent to oxygen.
C-CH₃ (amide) ~2.2 ppm Acetyl methyl protons.
¹³C NMR Ester C=O ~165 ppm Carbonyl carbon.
Amide C=O ~170 ppm Carbonyl carbon.
Thiophene Carbons ~110-140 ppm Carbons within the aromatic ring.

| UV-Vis | λ_max | ~280-320 nm | π → π* electronic transitions within the conjugated system. |

Advanced Applications in Drug Development

Beyond fundamental characterization, computational methods can directly inform the drug discovery process.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5] This method is crucial for hypothesis generation in early-stage drug discovery.

Hypothetical Protocol for Molecular Docking:

  • Receptor Preparation: Obtain the crystal structure of a relevant biological target (e.g., a kinase, protease) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Use the DFT-optimized, low-energy conformation of this compound as the input ligand structure.

  • Docking Simulation: Use software like AutoDock or Schrödinger's Glide to dock the ligand into the defined active site of the receptor.

  • Analysis: Analyze the resulting poses based on their predicted binding affinity (scoring function) and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) formed with key amino acid residues.

Molecular Dynamics (MD) Simulations

While docking provides a static snapshot, MD simulations model the behavior of the ligand-receptor complex over time, providing insights into its stability and dynamics.[6] An MD simulation can reveal:

  • The stability of the ligand's binding pose.

  • The role of water molecules in mediating interactions.

  • Conformational changes in the protein upon ligand binding.[6]

Conclusion

Theoretical calculations offer a powerful, predictive, and cost-effective strategy for the in-depth characterization of this compound. By leveraging Density Functional Theory, researchers can obtain reliable predictions of its geometry, electronic structure, and spectroscopic properties. This information is not merely academic; it provides actionable intelligence for medicinal chemists to understand structure-activity relationships, prioritize synthetic targets, and rationally design novel therapeutic agents. The integration of these computational workflows into modern drug discovery programs is essential for accelerating the development of next-generation medicines.

References

  • Chemsrc. methyl 3-amino-4-chlorothiophene-2-carboxylate CAS#:632356-41-3. [Link]

  • Watson Noke Scientific. Methyl 3-amino-4-methylthiophene-2-carboxylate CAS 85006-31-1. [Link]

  • Cresset Group. The role of molecular dynamics simulations in drug discovery. [Link]

  • MDPI. Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. [Link]

  • SCIRP. Application of Hartree-Fock Method for Modeling of Bioactive Molecules Using SAR and QSPR. [Link]

  • PMC. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. [Link]

  • MetroTech Institute. Role of Molecular Dynamics Simulations in Drug Discovery. [Link]

  • Chinese Journal of Organic Chemistry. Synthesis and Characterization of 3-Substituted and 3,4-Disubstituted Thiophenes. [Link]

  • PMC. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. [Link]

  • ACS Publications. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N‑(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. [Link]

  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Yadav-Singh/e84b726477813a48430b05b4105221b6190538f5]([Link]

  • PubChem. Methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

  • MDPI. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. [Link]

  • MDPI. Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. [Link]

  • PubChemLite. Methyl 3-chloro-4-methylthiophene-2-carboxylate (C7H7ClO2S). [Link]

  • MDPI. Investigation of Some Antiviral N-Heterocycles as COVID 19 Drug: Molecular Docking and DFT Calculations. [Link]

Sources

Methodological & Application

Application Note: Advanced Gewald Synthesis of Polysubstituted 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocols

Introduction & Strategic Utility

The synthesis of highly functionalized 2-aminothiophenes is a cornerstone of modern drug discovery and materials science. These privileged scaffolds are integral to the development of pharmaceuticals (e.g., the antipsychotic Olanzapine and the anti-peroxidative Tinoridine) and advanced optoelectronic materials 1. The Gewald Reaction —a multicomponent reaction (MCR) utilizing a ketone/aldehyde, an activated nitrile, elemental sulfur (S₈), and a base—remains the premier method for constructing this heterocycle.

This application note transcends basic procedural steps by detailing the mechanistic causality behind the reaction, providing self-validating protocols, and introducing modern, green catalytic methodologies that eliminate the need for stoichiometric toxic bases.

Mechanistic Causality & Reaction Dynamics

To optimize the Gewald synthesis, one must understand the thermodynamic funneling that drives the reaction forward. Recent comprehensive Density Functional Theory (DFT) calculations have elucidated the exact sequence of this complex cascade 2.

  • Knoevenagel-Cope Condensation : The reaction is initiated by the base-catalyzed condensation of the carbonyl compound with the activated nitrile (e.g., malononitrile). This step is exergonic and forms a stable α,β-unsaturated nitrile intermediate.

  • γ-Deprotonation & Sulfur Activation : The amine base deprotonates the intermediate at the γ-position, generating an allylic carbanion. This carbanion acts as a nucleophile to open the S₈ ring. Computational data reveals that this nucleophilic attack has an activation barrier of approximately 25.4 kcal/mol, which dictates the necessity of thermal energy (heating to 50–100 °C) in the protocol 2.

  • Thermodynamic Funneling : The opening of S₈ leads to a complex mixture of polysulfide intermediates in rapid equilibrium. While these intermediates can scramble and interconvert, the unimolecular cyclization of the monosulfide intermediate is the only pathway that produces a stable aromatic product. Consequently, the entire reaction is under strict thermodynamic control , funneling all intermediates toward the 2-aminothiophene 2.

Pathway Visualization

GewaldMechanism Start Carbonyl Compound + Activated Nitrile Knoevenagel Knoevenagel-Cope Condensation Start->Knoevenagel Base catalyst (-H2O) Unsaturated α,β-Unsaturated Nitrile Intermediate Knoevenagel->Unsaturated Deprotonation Base-Promoted γ-Deprotonation Unsaturated->Deprotonation Amine Base Sulfuration Nucleophilic Attack on Elemental S8 Deprotonation->Sulfuration S8 addition ΔG‡ ≈ 25.4 kcal/mol Polysulfide Polysulfide Anion Equilibrium Sulfuration->Polysulfide Cyclization Intramolecular Cyclization Polysulfide->Cyclization S-attack on CN Product Polysubstituted 2-Aminothiophene Cyclization->Product Tautomerization

Figure 1: Gewald reaction pathway highlighting thermodynamic funneling to 2-aminothiophene.

Experimental Protocols: Self-Validating Systems

To ensure high yields and reproducibility, the following protocols are designed as self-validating workflows. Do not proceed to subsequent steps until the In-Process Control (IPC) criteria are met.

Protocol A: Classical One-Pot Gewald Synthesis (Version II)

This protocol utilizes a stepwise addition strategy to prevent unwanted side reactions between the amine base and elemental sulfur before the Knoevenagel intermediate is formed 3.

  • Initial Charge : To a round-bottom flask, add the ketone (1.0 equiv) and malononitrile (1.0 equiv) in absolute ethanol (0.5 M concentration).

  • Base Addition : Add diethylamine or morpholine (1.0 equiv) dropwise at room temperature (20–25 °C) while stirring.

    • Causality: Adding the base in the absence of sulfur forces the reaction down the Knoevenagel-Cope pathway, preventing the base from prematurely activating S₈ into reactive, non-productive polysulfide species.

  • Validation Checkpoint (IPC 1) : Stir for 30 minutes. Monitor via TLC (Hexane/EtOAc 8:2). Do not proceed until the starting ketone is consumed and the UV-active α,β-unsaturated nitrile intermediate is clearly visible.

  • Sulfuration : Add elemental sulfur (S₈, 1.0 equiv) in one portion.

  • Thermal Activation : Attach a reflux condenser and heat the mixture to 50–60 °C for 2–4 hours.

    • Causality: The 25.4 kcal/mol energy barrier for S₈ ring opening requires thermal input. Room temperature stirring will stall the reaction at the intermediate stage.

  • Workup : Cool the mixture to room temperature. Pour into crushed ice-water to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol.

Protocol B: Green Catalytic Synthesis using Piperidinium Borate

Modern methodologies replace stoichiometric organic bases with catalytic conjugate acid-base pairs. Piperidinium Borate (Pip Borate) provides a synergistic "push-pull" mechanism: the piperidinium cation protonates the carbonyl (enhancing electrophilicity), while the borate anion deprotonates the active methylene 4.

  • Reaction Setup : In a reaction vessel, combine ketone (1.0 equiv), malononitrile (1.0 equiv), elemental sulfur (1.0 equiv), and Pip Borate catalyst (20 mol%).

  • Green Solvent : Add a solvent mixture of EtOH/H₂O (9:1 ratio, 10 mL per 5 mmol scale).

  • Thermal Activation : Stir the mixture at 100 °C.

    • Causality: The combination of the aqueous-ethanolic solvent and high temperature maximizes the solubility of the transient polysulfide intermediates, drastically reducing reaction time.

  • Validation Checkpoint (IPC 2) : Monitor via TLC. The reaction typically reaches complete conversion in just 20–30 minutes.

  • Workup & Catalyst Recycling : Add water (5 mL) to precipitate the solid product. Filter and dry. The aqueous filtrate contains the intact Pip Borate catalyst and can be reused for up to four consecutive cycles without significant loss in yield 4.

Quantitative Data & Optimization

The following table summarizes the critical optimization parameters for the catalytic Gewald synthesis using Piperidinium Borate, demonstrating the strict causality between catalyst loading, thermal energy, and product yield 4.

EntryPip Borate LoadingTemperature (°C)Reaction TimeYield (%)Mechanistic Causality / Observation
10 mol%10024 hours0%Lack of conjugate acid-base activation prevents Knoevenagel initiation.
210 mol%10045 minutes82%Incomplete conversion due to insufficient catalytic turnover rates.
320 mol% 100 20 minutes 96% Optimal push-pull proton transfer dynamics; rapid S₈ activation.
420 mol%2524 hoursTraceInsufficient thermal energy to overcome the 25.4 kcal/mol S₈ opening barrier.

Analytical Characterization Standards

To definitively validate the formation of the polysubstituted 2-aminothiophene, cross-reference your isolated product against these spectroscopic hallmarks:

  • ¹H NMR (DMSO-d₆) : The primary indicator of success is a distinct, broad singlet integrating to 2 protons between δ 5.0 – 7.5 ppm , corresponding to the –NH₂ group. The complete disappearance of the active methylene protons from the starting nitrile confirms cyclization.

  • FT-IR Spectroscopy : Look for sharp, dual absorption bands at ~3400 cm⁻¹ and ~3300 cm⁻¹ (primary amine N-H stretching). If malononitrile was used, a strong, sharp C≡N stretching band will be present at ~2200 cm⁻¹ .

References

  • Champagne, P. A., & Sharma, J. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
  • Gavali, K. D., & Chaturbhuj, G. U. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
  • Jampilek, J., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Environmental Chemistry Letters.

Sources

Advanced Application Note: One-Pot Multicomponent Synthesis of 2-Aminothiophene Derivatives via the Gewald Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminothiophene scaffold is a highly privileged pharmacophore in drug discovery, forming the structural backbone of critical therapeutics such as the atypical antipsychotic olanzapine and the anti-inflammatory agent tinoridine[1]. The most robust, atom-economical method for accessing these derivatives is the Gewald reaction —a one-pot, multicomponent synthesis involving a ketone or aldehyde, an activated nitrile (e.g., malononitrile), and elemental sulfur (


) in the presence of a base[2],[1].

As a Senior Application Scientist, I have designed this guide to move beyond mere procedural steps. Here, we deconstruct the thermodynamic causality of the reaction, evaluate optimization parameters, and provide self-validating protocols that ensure high-fidelity synthesis and reproducible yields.

Mechanistic Causality: The "Why" Behind the One-Pot Reaction

To optimize a reaction, one must understand its driving forces. The Gewald reaction is not a simple linear sequence; it is a complex equilibrium governed by strict thermodynamic control[2],[3].

  • Initiation (Knoevenagel-Cope Condensation): The base (typically a secondary amine like morpholine) catalyzes the condensation of the carbonyl compound with the active methylene nitrile, eliminating water to form an

    
    -unsaturated nitrile intermediate[2],[4].
    
  • Thiation and Polysulfide Equilibrium: The deprotonated intermediate attacks elemental sulfur, opening the

    
     ring. This generates a complex, dynamic equilibrium of polysulfide intermediates of varying lengths. Recent Density Functional Theory (DFT) calculations reveal that these polysulfides continuously interconvert and scramble in solution[2],[5].
    
  • The Thermodynamic Sink (Aromatization): None of the intermediate polysulfide pathways provide a thermodynamic benefit due to the lack of a resonance-stabilized leaving group. However, when the monosulfide intermediate undergoes intramolecular cyclization and subsequent tautomerization, it forms the stable aromatic 2-aminothiophene ring. This aromatization releases significant free energy (approx. 10.6 kcal/mol), acting as the sole irreversible step that funnels all intermediates into the final product[3].

Mechanism Ketone Carbonyl + Active Nitrile Knoevenagel Knoevenagel-Cope Condensation Ketone->Knoevenagel Base Catalyst Unsaturated α,β-Unsaturated Nitrile Knoevenagel->Unsaturated -H2O Thiation Base-Promoted S8 Ring Opening Unsaturated->Thiation S8 + Base Polysulfide Polysulfide Intermediates (Complex Equilibrium) Thiation->Polysulfide Cyclization Monosulfide Cyclization Polysulfide->Cyclization Kinetically favored pathway Product 2-Aminothiophene (Thermodynamic Sink) Cyclization->Product Irreversible Aromatization

Mechanistic pathway of the Gewald reaction under thermodynamic control.

Reaction Optimization & Quantitative Data

The choice of base and solvent dictates the kinetic rate of the Knoevenagel condensation and the stability of the polysulfide intermediates. While morpholine and diethylamine in ethanol are the classical homogeneous choices[4], recent advancements have introduced heterogeneous catalysts like Calcium Oxide (CaO), which dramatically reduce reaction times and simplify purification[6].

Table 1: Comparative Optimization of Gewald Reaction Conditions

Catalyst SystemSolventTemp (°C)Time (h)Average Yield (%)Mechanistic Rationale
Morpholine Ethanol50–702.0–12.060–85Optimal basicity/nucleophilicity balance; prevents rapid sulfur degradation[4].
Diethylamine DMF50–703.0–8.055–80Stronger base; accelerates initial condensation but can lead to side-reactions[3].
CaO (Heterogeneous) EthanolReflux1.0–1.570–89Surface-mediated catalysis; highly cost-effective and easily recoverable[6].
KF-Alumina Solvent-freeMicrowave0.1–0.375–92Microwave irradiation rapidly overcomes the activation barrier for

opening[4].

Self-Validating Experimental Protocols

A robust protocol must be self-validating—meaning the physical phenomena observed during the reaction serve as real-time quality control checks.

Workflow Prep 1. Reagent Prep Reaction 2. One-Pot Reaction (50-70°C) Prep->Reaction Monitor 3. In-Process TLC & Color Shift Reaction->Monitor Workup 4. Cooling & Precipitation Monitor->Workup Conversion Complete Purify 5. Filtration & Recrystallization Workup->Purify Validate 6. NMR/MS/IR Validation Purify->Validate

Self-validating experimental workflow for 2-aminothiophene synthesis.
Protocol A: Conventional Homogeneous Synthesis (Morpholine-Catalyzed)

Best for standard library synthesis and scale-up.

  • Substrate Assembly: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the ketone/aldehyde (10.0 mmol) and the active methylene nitrile (e.g., malononitrile, 10.0 mmol) in 20 mL of absolute ethanol[4].

    • Causality: Absolute ethanol is preferred as it solubilizes the organic substrates while allowing the final polar product to precipitate upon cooling.

  • Sulfur Addition: Add elemental sulfur (

    
    , 11.0 mmol as sulfur atoms) to the suspension[4].
    
    • Causality: A slight 10% excess ensures complete thiation and compensates for any unreactive sulfur allotropes.

  • Catalyst Initiation: Dropwise, add morpholine (10.0 mmol) while stirring at room temperature.

  • Thermal Activation & Visual Validation: Attach a reflux condenser and heat the mixture to 50–70 °C[1],[4].

    • Self-Validation Marker: The reaction will transition from a pale, cloudy suspension to a deep red/orange homogeneous solution. This color shift is the visual confirmation of

      
       ring opening and the formation of the polysulfide intermediate equilibrium[2].
      
  • In-Process Control (IPC): Monitor via TLC (Hexanes:Ethyl Acetate, 7:3) until the starting carbonyl is consumed (typically 2–6 hours)[4].

  • Workup & Precipitation: Remove from heat and cool the mixture in an ice bath for 30 minutes.

    • Self-Validation Marker: The thermodynamic sink has been reached when a dense precipitate forms upon cooling, indicating successful aromatization[3],[4].

  • Purification: Filter the precipitate under vacuum, wash with ice-cold ethanol to remove residual morpholine and unreacted sulfur, and recrystallize from hot ethanol[4].

Protocol B: Heterogeneous Green Synthesis (CaO-Catalyzed)

Best for rapid synthesis, high atom economy, and simplified workup.

  • Reaction Setup: Combine the ketone (10.0 mmol), active nitrile (10.0 mmol), elemental sulfur (10.0 mmol), and Calcium Oxide (CaO, 20 mol%) in 15 mL of ethanol[6].

  • Reflux: Heat the mixture to reflux for 1.0 to 1.5 hours[6].

    • Causality: The basic surface of the CaO heterogeneous catalyst provides a high local concentration of reactants, drastically accelerating the Knoevenagel condensation and subsequent thiation[6].

  • Hot Filtration: While the mixture is still hot, filter it to remove the insoluble CaO catalyst.

    • Causality: Filtering hot ensures the 2-aminothiophene product remains dissolved in the ethanol, cleanly separating it from the solid catalyst[6].

  • Crystallization: Allow the filtrate to cool to room temperature, then transfer to an ice bath to induce crystallization. Filter and dry the pure product.

Analytical Validation Markers

To ensure the structural integrity of the synthesized 2-aminothiophene derivatives, cross-reference your analytical data against these standard markers:

  • IR Spectroscopy: Look for sharp, distinct primary amine (

    
    ) stretching bands at ~3400 and ~3300 cm⁻¹, and a strong nitrile (
    
    
    
    ) stretch at ~2200 cm⁻¹ (if malononitrile was used)[4].
  • ¹H-NMR (DMSO-d6): A broad singlet integrating to 2 protons typically appears between

    
     6.50–7.50 ppm, corresponding to the 
    
    
    
    amino group. If the
    
    
    or
    
    
    positions are unsubstituted, expect characteristic thiophene aromatic protons in the
    
    
    6.00–7.00 ppm range.
  • Mass Spectrometry (ESI/CI): The

    
     peak will dominate the spectrum, confirming the molecular weight of the aromatized product[7],[4].
    

References

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur Sharma, J., & Champagne, P. (2024). Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes Puterová, Z., Krutošíková, A., & Végh, D. (2010). ARKIVOC (ARKAT USA). URL:[Link]

  • A CaO catalyzed facile one pot synthesis of 2-aminothiophenes using Gewald reaction Durgareddy, G. A. N. K., et al. (2013). Der Pharma Chemica. URL:[Link]

Sources

Using Methyl 3-acetamido-4-chlorothiophene-2-carboxylate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl 3-acetamido-4-chlorothiophene-2-carboxylate as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted thiophenes are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous blockbuster drugs.[1] Their structural resemblance to benzene rings, coupled with their unique electronic properties, makes them valuable bioisosteres in drug design.[2] this compound is a functionalized thiophene derivative poised for significant utility as a pharmaceutical intermediate. Its array of functional groups—an ester, an acetamido group, and a chlorine atom—offers multiple points for chemical modification, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of a proposed synthetic route to this versatile intermediate and explores its potential applications in the synthesis of bioactive compounds.

Section 1: Proposed Synthesis of this compound

The synthesis of the title compound can be envisioned as a three-step process, commencing with the well-established Gewald reaction to construct the thiophene ring, followed by chlorination and N-acetylation.

Overview of the Synthetic Strategy

Synthetic Pathway A Methyl Acetoacetate + Methyl Cyanoacetate + Sulfur B Methyl 3-amino-4-methylthiophene-2-carboxylate A->B Gewald Reaction C Methyl 3-amino-4-chlorothiophene-2-carboxylate B->C Chlorination D This compound C->D N-Acetylation

Caption: Proposed three-step synthesis of this compound.

Step-by-Step Protocols

Protocol 1.1: Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate (Gewald Reaction)

The Gewald reaction is a powerful one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur, catalyzed by a base.[3]

  • Rationale: This multicomponent reaction is highly efficient for creating the substituted thiophene core in a single step.[4]

  • Procedure:

    • To a stirred mixture of methyl acetoacetate (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol, add diethylamine (0.5 eq) dropwise at room temperature.

    • Heat the reaction mixture to 50-60°C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water with stirring.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from ethanol to obtain pure Methyl 3-amino-4-methylthiophene-2-carboxylate.

Protocol 1.2: Chlorination of Methyl 3-amino-4-methylthiophene-2-carboxylate

  • Rationale: The 4-position of the thiophene ring is activated towards electrophilic substitution. N-chlorosuccinimide (NCS) is a common and effective reagent for the chlorination of thiophenes.

  • Procedure:

    • Dissolve Methyl 3-amino-4-methylthiophene-2-carboxylate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

    • Cool the solution to 0°C in an ice bath.

    • Add N-chlorosuccinimide (1.1 eq) portion-wise, maintaining the temperature below 5°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 1.3: N-Acetylation to Yield this compound

  • Rationale: The amino group can be readily acetylated using acetic anhydride. This reaction is typically high-yielding and straightforward.[5]

  • Procedure:

    • Suspend Methyl 3-amino-4-chlorothiophene-2-carboxylate (1.0 eq) in acetic anhydride (5.0 eq).

    • Heat the mixture to reflux (approximately 140°C) for 1-2 hours.

    • Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature.

    • Carefully add water to the mixture to quench the excess acetic anhydride.

    • The product will precipitate out of the solution. Collect the solid by filtration.

    • Wash the solid with water until the filtrate is neutral.

    • Dry the product under vacuum to yield this compound.

Summary of Reaction Parameters
StepReactionKey ReagentsSolventTemperatureTypical Yield
1Gewald ReactionMethyl acetoacetate, Methyl cyanoacetate, Sulfur, DiethylamineEthanol50-60°C70-85%
2ChlorinationN-chlorosuccinimideDMF0°C to RT60-75% (Proposed)
3N-AcetylationAcetic anhydrideAcetic anhydrideReflux>90% (Proposed)

Section 2: Application as a Pharmaceutical Intermediate: A Proposed Example

The functional groups on this compound make it an ideal starting material for creating more complex molecules, potentially for use as active pharmaceutical ingredients (APIs). For instance, the chloro group can participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Rationale for Application in Drug Discovery

Thiophene-containing compounds are prevalent in a wide range of pharmaceuticals, including anticoagulants like Rivaroxaban and Apixaban, and antiplatelet agents such as Clopidogrel and Ticagrelor.[1][6][7] The substituted thiophene core often plays a crucial role in binding to biological targets. The title compound can serve as a building block to synthesize analogs of such drugs or novel chemical entities.

Hypothetical Synthesis of a Bioactive Scaffold

Application A This compound C Coupled Product (Bioactive Scaffold) A->C Suzuki Coupling (Pd Catalyst, Base) B Arylboronic Acid B->C Suzuki Coupling (Pd Catalyst, Base)

Sources

Application Notes & Protocols: Methyl 3-acetamido-4-chlorothiophene-2-carboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Structural Expertise

In the highly specialized field of agrochemical discovery, the rational design of crop protection agents relies heavily on polyfunctionalized building blocks. Methyl 3-acetamido-4-chlorothiophene-2-carboxylate (CAS: 632356-40-2) serves as a premier starting material for the synthesis of advanced heterocyclic systems .

The structural brilliance of this compound lies in its orthogonal reactivity. The adjacent C2-carboxylate and C3-acetamido groups are perfectly primed for regioselective cyclocondensation, enabling the rapid construction of fused bicyclic scaffolds such as thieno[3,2-d]pyrimidines and thieno[2,3-b]pyridines 1. Simultaneously, the C4-chloro substituent remains inert during early cyclization steps but provides a critical handle for late-stage diversification via nucleophilic aromatic substitution (SNAr) or cross-coupling, allowing chemists to fine-tune the lipophilicity and target-binding affinity of the final agrochemical 1.

Mechanistic Pathway & Synthetic Logic

To harness this building block, the acetamido group must first be deprotected to liberate a primary amine. This transformation is achieved via acid-catalyzed hydrolysis, yielding methyl 3-amino-4-chlorothiophene-2-carboxylate 2. From this pivotal intermediate, the synthetic pathway diverges based on the target agrochemical class:

  • Pathway A (Pyrimidines): Condensation with formamide or urea derivatives yields the thieno[3,2-d]pyrimidine core, a scaffold heavily utilized in herbicides and fungicides due to its ability to disrupt essential kinase pathways 1.

  • Pathway B (Pyridines): Base-catalyzed Friedländer-type annulation with active methylene compounds constructs the thieno[2,3-b]pyridine framework, which has shown exceptional insecticidal potency 3.

G A Methyl 3-acetamido-4-chloro thiophene-2-carboxylate B Acid Hydrolysis (HCl/MeOH) A->B C Methyl 3-amino-4-chloro thiophene-2-carboxylate B->C D Formamide Condensation C->D E Active Methylene Annulation C->E F Thieno[3,2-d]pyrimidine (Herbicides/Fungicides) D->F G Thieno[2,3-b]pyridine (Insecticides) E->G

Synthetic divergence of the thiophene core into pyrimidine and pyridine agrochemical scaffolds.

Quantitative Efficacy Data

The translation of these synthetic scaffolds into field-ready agrochemicals relies on rigorous structure-activity relationship (SAR) optimization. Table 1 summarizes recent efficacy data for derivatives synthesized from these thieno-fused cores.

Scaffold ClassTarget ApplicationTarget OrganismKey Efficacy MetricReference
Thieno[2,3-b]pyridine InsecticideAphis gossypii (Adults)LC50 = 0.005 ppm (24h)[[3]]()
Thieno[3,2-d]pyrimidine HerbicideBroadleaf WeedsDisrupts cellular signaling1
Pyrido-thieno[3,2-d]pyrimidine Herbicide AntidoteCrop ProtectionAntidote to 2,4-D4

Experimental Protocols

Protocol A: Acid-Catalyzed Deprotection of the Acetamido Group

Causality & Logic: The acetamido group acts as a robust protecting group during upstream synthesis but must be removed to enable the nitrogen's participation in cyclization. Using a mixture of methanol and concentrated HCl at elevated temperatures drives the equilibrium toward the free amine and methyl acetate byproduct 2.

  • Reaction Setup: Suspend this compound (70.0 g, 299.5 mmol) in a 1:1 (v/v) mixture of Methanol and concentrated HCl (300 mL) 2.

  • Thermal Hydrolysis: Stir the mixture at 110 °C overnight 2.

    • Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The UV-active starting material will disappear, replaced by a highly polar, ninhydrin-positive spot corresponding to the free amine.

  • Concentration: Cool the reaction to room temperature and concentrate in vacuo to remove methanol and excess HCl, yielding a crude hydrochloride salt 2.

  • Neutralization & Extraction: Dissolve the solid in distilled water (200 mL) and carefully neutralize with saturated aqueous NaHCO3 until CO2 evolution ceases (pH ~7.5-8.0). Extract the aqueous layer with Ethyl Acetate (3 × 300 mL) 2. Rationale: The free amine is neutral and partitions into the organic layer, leaving inorganic salts in the aqueous phase.

  • Drying: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the pure methyl 3-amino-4-chlorothiophene-2-carboxylate 2.

Protocol B: Cyclocondensation to 7-Chloro-thieno[3,2-d]pyrimidin-4(3H)-one

Causality & Logic: The free amine at C3 and the adjacent methyl ester at C2 are perfectly positioned for a condensation reaction. Formamide acts as both the solvent and the carbon/nitrogen source to close the pyrimidine ring. The resulting core can be further chlorinated (e.g., with POCl3) to produce highly reactive di-halogenated intermediates for agrochemical library synthesis 1.

  • Condensation: Dissolve the methyl 3-amino-4-chlorothiophene-2-carboxylate (1.0 eq) in neat formamide (10 eq).

  • Thermal Cyclization: Heat the mixture to 150 °C under an inert nitrogen atmosphere for 6-8 hours.

    • Self-Validation: The formation of the rigid pyrimidinone core decreases solubility; as the reaction cools, the product will spontaneously precipitate out of the solution 1.

  • Isolation: Cool the mixture to room temperature, add crushed ice/water, and stir vigorously for 30 minutes to crash out the remaining product. Collect the solid product by vacuum filtration.

  • Purification: Wash the solid with cold water followed by cold ethanol to remove residual formamide, then dry under high vacuum 1.

References

  • Aquila Pharmatech LLC. "Product Details: AD29582 - this compound".

  • Google Patents. "WO2020167628A1 - Thioeno[3,2-b] pyridin-7-amine compounds for treating familial dysautonomia". 2

  • ACS Publications. "Polyfunctionalized Thieno[2,3-b]pyridine Compounds: Preparation, DFT Calculations, Molecular Docking Studies, and Agricultural Potency Evaluation against Aphis gossypii".3

  • Benchchem. "Application Notes and Protocols: 2,4-Dichlorothieno[3,2-d]pyrimidine in Organic Synthesis". 1

  • ResearchGate. "Chemical structures of a) thieno[3,2‐d]pyrimidine core under study, b) Torin2 and c) SPK98". 4

Sources

Application Note: Thiophene Derivatives as Multi-Target Enzyme Inhibitors in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Rationale & Structural Insights

The development of Multi-Target Directed Ligands (MTDLs) has become a cornerstone in modern drug discovery, particularly for complex neurodegenerative disorders like Alzheimer’s Disease (AD) and Parkinson’s Disease (PD). Within this paradigm, thiophene —a five-membered, sulfur-containing heterocyclic aromatic ring—has emerged as a highly privileged pharmacophore[1].

The strategic incorporation of a thiophene nucleus is not arbitrary; it is driven by specific physicochemical causality:

  • Bioisosteric Replacement: Thiophene serves as an excellent bioisostere for phenyl rings. It maintains the planar, electron-rich aromatic system required for

    
     stacking within enzyme active sites while significantly altering the molecule's overall electron density[1].
    
  • Enhanced BBB Permeability: The slight reduction in polarity compared to other sulfur heterocycles (like thiazoles) enhances lipophilicity, a critical requirement for Blood-Brain Barrier (BBB) penetration in CNS-targeted therapeutics[2].

  • Hydrogen Bonding Capacity: The sulfur atom possesses two lone pairs of electrons. While one pair is involved in the aromatic sextet, the other can act as a hydrogen bond acceptor, anchoring the inhibitor more tightly within the hydrophobic pockets of target enzymes[1].

Mechanistic Pathway: Dual Inhibition of AChE and MAO-B

Thiophene and benzo[b]thiophene derivatives have demonstrated profound efficacy in simultaneously inhibiting Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B)[2][3]. Inhibiting AChE prevents the breakdown of acetylcholine, restoring cognitive function, while inhibiting MAO-B prevents dopamine degradation and reduces the production of neurotoxic hydrogen peroxide (


) byproducts.

MOA T Thiophene Derivative (MTDL Inhibitor) AChE Acetylcholinesterase (AChE) T->AChE Competitive Inhibition MAOB Monoamine Oxidase B (MAO-B) T->MAOB Selective Inhibition ACh Acetylcholine Levels (Restored) AChE->ACh Prevents Hydrolysis DA Dopamine Levels (Restored) MAOB->DA Prevents Deamination OS Oxidative Stress (Attenuated) MAOB->OS Blocks H2O2 Release Neuro Neuroprotection (AD & PD Models) ACh->Neuro DA->Neuro OS->Neuro

Figure 1: Mechanistic pathway of thiophene-based dual inhibitors in neuroprotection.

Quantitative Efficacy Profile

Recent structure-activity relationship (SAR) studies highlight the remarkable potency of substituted thiophenes across multiple enzyme targets. The table below synthesizes benchmark quantitative data for these derivatives.

Compound ClassTarget EnzymeInhibitory Potency (

or

)
Reference StandardClinical Relevance
Substituted Thiophenes AChE

: 0.28 – 4.01 nM
Donepezil / TacrineAlzheimer's Disease[4][5]
Benzo[b]thiophen-3-ols MAO-B

: ~1.03 μM
SelegilineParkinson's Disease[1][3]
Thiophene Chalcones hCA I & II

: 309 – 1004 nM
AcetazolamideGlaucoma / Epilepsy[4]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls to account for the unique chemical behavior of thiophene derivatives (e.g., intrinsic absorbance, thiol reactivity, and hydrophobicity).

Protocol A: In Vitro AChE Inhibition (Modified Ellman’s Assay)

Scientific Rationale: Ellman's method is the gold standard for AChE assays. It relies on the enzyme cleaving acetylthiocholine iodide (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow 5-thio-2-nitrobenzoate anion absorbing at 412 nm[5]. Because some thiophene derivatives may possess intrinsic thiol-reactive properties, a background subtraction control is mandatory to prevent false-positive inhibition readouts.

Materials:

  • Target Enzyme: Electrophorus electricus AChE (or recombinant human AChE).

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: DTNB (Ellman's Reagent).

  • Buffer: 0.1 M Sodium phosphate buffer (pH 8.0).

  • Positive Control: Donepezil[5].

Step-by-Step Workflow:

  • Compound Preparation: Dissolve the thiophene derivative in 100% DMSO to create a 10 mM stock. Causality: Thiophenes are highly lipophilic; aqueous buffers will cause precipitation. Dilute the stock in phosphate buffer so the final DMSO concentration in the well does not exceed 1% (DMSO >1% denatures AChE).

  • Enzyme-Inhibitor Pre-incubation: In a 96-well microplate, add 140 µL of buffer, 20 µL of the diluted thiophene inhibitor, and 20 µL of AChE (0.22 U/mL). Incubate at 25°C for 15 minutes. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium within the enzyme's active site gorge before the substrate introduces competitive pressure.

  • Chromogen Addition: Add 10 µL of DTNB (3 mM).

  • Reaction Initiation: Add 10 µL of ATCI (15 mM) to initiate the reaction.

  • Kinetic Readout: Immediately read the absorbance at 412 nm using a microplate reader in kinetic mode (every 1 minute for 15 minutes).

  • Self-Validation Step: Run a "Compound Blank" well (Inhibitor + Buffer + DTNB, no enzyme, no substrate) to verify that the thiophene derivative does not spontaneously reduce DTNB.

Protocol B: In Vitro MAO-B Inhibition (Fluorometric Assay)

Scientific Rationale: MAO-B oxidizes benzylamine, producing hydrogen peroxide (


). In the presence of horseradish peroxidase (HRP), 

reacts with Amplex Red to produce highly fluorescent resorufin. A fluorometric assay is strictly chosen over colorimetric alternatives because highly conjugated thiophene chalcones often absorb light in the visible spectrum, which would heavily confound standard spectrophotometric readouts[3].

Step-by-Step Workflow:

  • Preparation: Prepare recombinant human MAO-B in 0.05 M sodium phosphate buffer (pH 7.4).

  • Incubation: Mix 50 µL of the thiophene inhibitor (varying concentrations, max 1% DMSO) with 50 µL of MAO-B (10 µg/mL). Incubate for 30 minutes at 37°C.

  • Reaction Mix: Prepare a working solution containing 200 µM Amplex Red, 2 U/mL HRP, and 2 mM benzylamine (substrate).

  • Initiation & Detection: Add 50 µL of the reaction mix to the enzyme-inhibitor wells. Incubate in the dark for 30 minutes at 37°C. Measure fluorescence (Excitation: 545 nm, Emission: 590 nm).

  • Self-Validation Step: Use Selegiline as the positive control[3]. Calculate the

    
    -factor for the assay plate; a 
    
    
    
    confirms the assay's robustness and validates the signal-to-noise ratio against thiophene background fluorescence.

Workflow Prep Compound Prep (100% DMSO Stock) Equil Equilibration (Buffer Dilution <1% DMSO) Prep->Equil Enzyme Pre-Incubation (Target Enzyme + Inhibitor) Equil->Enzyme Substrate Reaction Initiation (Substrate + Chromogen/Fluorophore) Enzyme->Substrate Read Kinetic Detection (Abs 412nm or Ex545/Em590) Substrate->Read Analysis Data Validation (Z'-factor & IC50 Calc) Read->Analysis

Figure 2: High-throughput screening workflow for validating thiophene-based enzyme inhibitors.

References

  • Source: National Center for Biotechnology Information (PMC)
  • Source: National Center for Biotechnology Information (PMC)
  • Source: PubMed (NIH)
  • Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders Source: Taylor & Francis Online URL
  • Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors Source: MDPI URL

Sources

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for Chlorothiophene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Chlorothiophenes are highly desirable building blocks in medicinal chemistry and materials science due to their stability, commercial availability, and lower cost compared to their brominated or iodinated analogs. However, utilizing chlorothiophenes in palladium-catalyzed Suzuki-Miyaura cross-coupling presents significant mechanistic challenges:

  • High Bond Dissociation Energy : The C–Cl bond in thiophenes is exceptionally strong (approx. 96 kcal/mol), making the initial oxidative addition by the Palladium(0) catalyst kinetically sluggish[1].

  • Catalyst Poisoning : The sulfur atom within the thiophene heterocycle can coordinate to the palladium center, potentially sequestering the active catalyst and leading to premature deactivation.

Overcoming these barriers requires a deep understanding of catalyst causality. Traditional catalyst systems like


 often fail to activate the C–Cl bond unless extreme forcing conditions are applied. Instead, successful protocols rely on highly active, electron-rich catalyst systems—such as dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos), C,N-palladacycles, or supported palladium nanoparticles—which lower the activation energy for oxidative addition while providing sufficient steric bulk to drive reductive elimination[2][3][4].

Chemoselectivity and Catalyst Selection Logic

When dealing with bifunctional substrates, such as 2-bromo-5-chlorothiophene or 3-(bromomethyl)-2-chlorothiophene, researchers can exploit the reactivity differential between the C–Br and C–Cl bonds[1][5]. The C–Br bond is significantly weaker, allowing for chemoselective coupling.

  • To selectively couple at the C–Br site: Utilize milder catalysts (e.g.,

    
    ) at lower temperatures. The catalyst lacks the electron density and thermal energy required to insert into the C–Cl bond, preserving it for downstream functionalization[6].
    
  • To couple at the C–Cl site: Deploy advanced Buchwald-type ligands (e.g.,

    
     / SPhos) or palladacycles under forcing conditions to overcome the high energy barrier of the C–Cl bond[4].
    

Chemoselectivity Substrate Bifunctional Substrate (e.g., 2-bromo-5-chlorothiophene) PathA Standard Catalyst Pd(PPh3)4, 80°C Substrate->PathA PathB Advanced Catalyst Pd(OAc)2/SPhos, 110°C Substrate->PathB ResultA Selective C-Br Coupling (C-Cl bond preserved) PathA->ResultA Kinetically Favored ResultB Global Coupling (Both C-Br and C-Cl react) PathB->ResultB Thermodynamically Driven

Caption: Chemoselectivity logic for bifunctional halothiophenes.

Quantitative Data: Catalyst Performance Comparison

The following table summarizes validated catalyst systems for the Suzuki-Miyaura coupling of chlorothiophenes, highlighting the relationship between catalyst architecture and reaction efficiency.

Catalyst SystemSubstrateBoronic AcidConditionsYield (%)Ref

/ SPhos
3-Chlorothiophene3-Thiopheneboronic acid

-Amyl alcohol, 100 °C
>90%[4]

3-(Bromomethyl)-2-chlorothiopheneArylboronic acidToluene/H₂O, 100 °CSelective C-Br[1]
Pd/N-CNS (Nanoparticles) 2-ChlorothiophenePhenylboronic acidH₂O/EtOH, 50 °C82%[3]
C,N-Palladacycle Dimer 3-ChlorothiophenePhenylboronic acid

PrOH/H₂O, 90 °C
98%[2]

Experimental Workflows and Protocols

Mechanistic Workflow

Workflow Step1 1. Reagent Preparation Degas solvents to prevent Pd oxidation Step2 2. Catalyst Assembly Pd(OAc)2 + SPhos interaction Step1->Step2 Step3 3. Oxidative Addition Cleavage of strong C-Cl bond Step2->Step3 Step4 4. Transmetalation Base-mediated boron transfer Step3->Step4 Step5 5. Reductive Elimination C-C bond formation Step4->Step5 Step5->Step3 Catalyst Regeneration Step6 6. Workup & Isolation Quench, Extract, Purify Step5->Step6

Caption: Catalytic workflow for Suzuki coupling of chlorothiophenes.

Protocol A: Chemoselective Coupling of 2-Bromo-5-chlorothiophene

Objective: Selectively functionalize the C–Br bond while preserving the C–Cl bond for sequential cross-coupling[5].

Materials:

  • 2-Bromo-5-chlorothiophene (1.0 mmol)

  • Arylboronic acid (1.1 mmol)

  • 
     (0.05 mmol, 5 mol%)
    
  • 
     (2.0 mmol)
    
  • Toluene/H₂O (4:1 v/v, 5 mL)

Step-by-Step Methodology:

  • Degassing (Critical Step): Sparge the Toluene/H₂O mixture with Argon for 30 minutes. Causality: Oxygen rapidly oxidizes

    
     to inactive 
    
    
    
    species, halting the catalytic cycle.
  • Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-5-chlorothiophene, arylboronic acid, and

    
    .
    
  • Catalyst Addition: Add

    
     under a strict Argon atmosphere.
    
  • Solvent Addition & Heating: Inject the degassed solvent mixture. Heat the reaction to 80 °C.

  • Self-Validating Monitoring: Monitor via TLC (Hexanes/EtOAc). The starting material spot should disappear within 4-6 hours. If the solution turns completely black early in the reaction, it indicates catalyst precipitation (Pd black); halt and verify solvent degassing.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with water (2 × 10 mL) and brine (10 mL). Causality: Brine removes residual inorganic salts and unreacted boronic acid. Dry over anhydrous

    
    , concentrate, and purify via silica gel chromatography.
    
Protocol B: Forcing Coupling of Unactivated 3-Chlorothiophene

Objective: Direct coupling of the inert C–Cl bond using an electron-rich Buchwald ligand system[4].

Materials:

  • 3-Chlorothiophene (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • 
     (0.02 mmol, 2 mol%)
    
  • SPhos (0.04 mmol, 4 mol%)

  • 
     (2.0 mmol)
    
  • 1,4-Dioxane/H₂O (4:1 v/v, 5 mL)

Step-by-Step Methodology:

  • Pre-catalyst Formation: In a dry vial, combine

    
     and SPhos in 1 mL of degassed 1,4-dioxane. Stir for 10 minutes until a color change (typically to pale yellow/orange) occurs, indicating the formation of the active 
    
    
    
    -SPhos complex.
  • Reagent Assembly: In a separate Schlenk flask, combine 3-chlorothiophene, arylboronic acid, and

    
    .
    
  • Initiation: Transfer the pre-catalyst solution to the Schlenk flask. Add the remaining degassed 1,4-Dioxane and H₂O.

  • Thermal Activation: Heat the mixture to 100–110 °C. Causality: The high temperature provides the necessary thermodynamic push to overcome the ~96 kcal/mol activation barrier of the C–Cl bond.

  • Monitoring & Isolation: Stir for 12–24 hours. Analyze via GC-MS to confirm product mass. Proceed with standard aqueous workup and column chromatography as described in Protocol A.

Troubleshooting & Causality Analysis

  • Issue: Protodeboronation of Boronic Acid

    • Symptom: High conversion of boronic acid to the corresponding arene (Ar-H) without cross-coupling product formation.

    • Causality: Excess water or prolonged heating before oxidative addition allows the boronic acid to hydrolyze.

    • Solution: Ensure the oxidative addition step is kinetically favored by using a highly active catalyst (like Protocol B). Alternatively, switch to a more stable boron source, such as potassium trifluoroborates or pinacol esters.

  • Issue: Catalyst Deactivation (Pd Black Formation)

    • Symptom: Reaction stalls at <20% conversion; solution turns opaque black.

    • Causality: The thiophene sulfur atom coordinates to the Pd center, or oxygen ingress oxidizes the phosphine ligands, leaving the Pd unprotected and prone to agglomeration.

    • Solution: Increase ligand-to-palladium ratio slightly (e.g., 2.5:1 instead of 2:1) to keep the Pd center saturated, or utilize robust C,N-palladacycles which resist agglomeration[2].

References

  • BenchChem. Comparative study of palladium catalysts for cross-coupling with 3-(bromomethyl)-2-chlorothiophene. BenchChem. 1

  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions Using 3-(bromomethyl)-2-chlorothiophene. BenchChem. 6

  • National Institutes of Health (PMC). One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. NIH. 5

  • INEOS OPEN. Catalytic Activity of C,N-Palladacycles in the Suzuki–Miyaura Reaction. INEOS OPEN. 2

  • MDPI Catalysts. Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. MDPI. 3

  • Journal of the American Chemical Society (ACS). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. ACS Publications. 4

Sources

Nucleophilic substitution reactions on 4-chlorothiophene systems

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Substitution Strategies on 4-Chlorothiophene Systems

Introduction & Mechanistic Causality

The thiophene ring is a


-excessive aromatic heterocycle. Because the sulfur atom donates its lone pair into the aromatic system, the ring is highly electron-rich. While this inherent electron density facilitates electrophilic aromatic substitution (EAS), it renders the core1[1].

When dealing with 4-chlorothiophene systems, drug development professionals face a significant energetic barrier: the unactivated C–Cl bond strongly repels incoming nucleophiles. To achieve successful substitution, chemists must manipulate the electronic landscape of the ring or bypass the traditional S_NAr mechanism entirely. This is achieved through two primary causal pathways:

  • EWG-Activated S_NAr: The introduction of a strong electron-withdrawing group (EWG), such as a nitro (-NOngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    ) or cyano (-CN) group, at the C3 or C5 position (ortho/para to the chlorine) drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the system. This allows the nucleophile to attack the C4 position, forming a  before the chloride leaving group is expelled[2].
    
  • Transition-Metal Catalyzed Substitution (Buchwald-Hartwig): For unactivated 4-chlorothiophenes, the high activation energy of the C–Cl bond is overcome using palladium catalysis. This pseudo-nucleophilic substitution relies on the3, followed by amine coordination and reductive elimination, completely circumventing the Meisenheimer intermediate[3].

Logical Workflow for Reaction Selection

G A 4-Chlorothiophene System B Strong EWG (e.g., -NO2) Ortho/Para to Cl? A->B C Classic SNAr Pathway (Base-Promoted) B->C Yes D Pd-Catalyzed Pathway (Buchwald-Hartwig) B->D No E Meisenheimer Complex Addition-Elimination C->E F Oxidative Addition & Reductive Elimination D->F G Substituted Thiophene Product E->G F->G

Decision matrix for nucleophilic substitution on 4-chlorothiophene systems.

Experimental Protocols & Self-Validating Workflows

Protocol A: Base-Promoted S_NAr of 3-Nitro-4-chlorothiophene

Causality of Experimental Choices: The presence of the C3-nitro group 4[4]. Potassium carbonate (K


CO

) is selected as the base because it is strong enough to deprotonate thiols or secondary amines (enhancing their nucleophilicity) but 5 of the nitrothiophene core[5]. DMF is used as a polar aprotic solvent to stabilize the anionic Meisenheimer transition state.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 3-nitro-4-chlorothiophene (1.0 equiv, 5.0 mmol) in anhydrous DMF (15 mL) under a nitrogen atmosphere.

  • Base Addition: Add finely powdered anhydrous K

    
    CO
    
    
    
    (2.0 equiv, 10.0 mmol). Stir the suspension for 5 minutes at room temperature.
  • Nucleophile Addition: Slowly add the nucleophile (e.g., a substituted thiophenol or secondary amine) (1.2 equiv, 6.0 mmol) dropwise.

  • Reaction Execution: Heat the mixture to 60 °C. The thermal energy overcomes the remaining activation barrier for the initial nucleophilic attack.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (UV-active, higher R

    
    ) will disappear, replaced by a brightly colored (often yellow/orange due to extended conjugation with the nitro group) product spot at a lower R
    
    
    
    .
  • Workup: Cool to room temperature, quench with ice water (50 mL), and extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF. Dry over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Self-Validation (Post-Process): Conduct

    
    H NMR analysis. The successful displacement of the electronegative chlorine by a strongly electron-donating amine or thioether will cause a distinct upfield shift of the adjacent C5 thiophene proton.
    
Protocol B: Buchwald-Hartwig Amination of Unactivated 4-Chlorothiophene

Causality of Experimental Choices: Without an EWG, S_NAr is unviable. We utilize Pd


(dba)

as the precatalyst and XPhos as the ligand. XPhos is highly electron-rich and sterically demanding, which 3 into the unactivated C–Cl bond and facilitates the subsequent reductive elimination[3]. Sodium tert-butoxide (NaOtBu) is a strong base required to deprotonate the amine after it coordinates to the palladium center.

Step-by-Step Methodology:

  • Setup (Critical): This reaction is highly sensitive to oxygen and moisture. Flame-dry a Schlenk flask and backfill with argon three times.

  • Reagent Loading: Add 4-chlorothiophene (1.0 equiv, 5.0 mmol), the desired amine (1.2 equiv, 6.0 mmol), NaOtBu (1.5 equiv, 7.5 mmol), Pd

    
    (dba)
    
    
    
    (2 mol%, 0.1 mmol), and XPhos (4 mol%, 0.2 mmol) to the flask.
  • Solvent Addition: Add anhydrous, degassed toluene (20 mL) via syringe.

  • Reaction Execution: Heat the mixture to 100 °C for 12–16 hours.

  • Self-Validation (In-Process): The reaction mixture will initially appear dark purple/red (characteristic of Pd

    
    (dba)
    
    
    
    ) and will transition to a dark yellow/orange as the active Pd-XPhos catalytic species forms and cycles. Monitor conversion via GC-MS to observe the disappearance of the 4-chlorothiophene mass peak and the emergence of the product mass.
  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

  • Self-Validation (Post-Process):

    
    H NMR will confirm the loss of the amine N–H proton (if a secondary amine was used) and the integration of the newly attached substituent relative to the thiophene core protons.
    

Quantitative Data Presentation

The following table summarizes the operational parameters and expected outcomes for the two distinct substitution pathways on 4-chlorothiophene systems.

ParameterEWG-Activated S_NArPd-Catalyzed Amination
Substrate Requirement Strong EWG (e.g., -NO

) at C3/C5
Unactivated 4-chlorothiophene
Typical Nucleophiles Thiols, Alcohols, Primary/Secondary AminesPrimary/Secondary Amines
Catalyst / Ligand NonePd

(dba)

/ XPhos or BrettPhos
Base K

CO

, Et

N, or Cs

CO

NaOtBu or LiHMDS
Solvent DMF, DMSO, or AcetonitrileToluene or 1,4-Dioxane
Temperature 25 °C – 80 °C80 °C – 110 °C
Reaction Time 2 – 8 hours12 – 24 hours
Average Yield 75% – 95%60% – 85%
Primary Challenge Synthesis of the specific nitro-precursorSensitivity to O

/moisture; catalyst cost

References

  • Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates - MDPI.[Link]

  • Nucleophilic Aromatic Substitution Insights | PDF | Organic Chemistry - Scribd.[Link]

  • Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - ResearchGate.[Link]

  • Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates - Semantic Scholar.[Link]

Sources

Application Note: High-Throughput Screening and Validation of Thiophene Libraries for Biological Activity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As a privileged scaffold in medicinal chemistry, the thiophene ring offers unique electronic properties, planarity, and bioisosterism with benzene, making it a highly versatile building block in drug discovery[1]. The presence of the sulfur atom alters the ring's electron distribution, enhancing its ability to form critical stacking interactions with biological receptors[1].

Recent high-throughput screening (HTS) campaigns of diverse chemical libraries (such as the ChemBridge DIVERset) have identified novel thiophene derivatives that exhibit profound biological activities. For instance, compound F8 demonstrates potent cytotoxicity against acute lymphoblastic leukemia (ALL) cells by triggering intrinsic apoptosis [2]. Furthermore, structurally optimized fused thiophenes have been validated as potent dual inhibitors of the VEGFR-2 and AKT-1 kinase pathways in hepatocellular carcinoma models [3]. Beyond oncology, thiophene derivatives are emerging as critical antimicrobial agents capable of permeabilizing the membranes of colistin-resistant Gram-negative bacteria [4].

This application note provides a comprehensive, self-validating methodological framework for screening thiophene libraries, moving from primary viability assays to secondary mechanistic deconvolution.

Screening Workflow Visualization

HTS_Workflow lib Thiophene Library Synthesis & Curation prim Primary Screening (MTT / Cell Viability) lib->prim hit Hit Identification (IC50 / CC50 Determination) prim->hit sec Secondary Screening (Target Kinase / Apoptosis) hit->sec lead Lead Optimization & In Vivo Validation sec->lead

High-throughput screening workflow for thiophene library hit-to-lead optimization.

Phase 1: Primary High-Throughput Screening (Cell Viability)

The primary goal of the initial screen is to rapidly identify compounds that disrupt cellular viability. The MTT assay is the gold standard for this phase, measuring the metabolic reduction of tetrazolium salts into formazan crystals by viable cells[5].

Protocol 1: Self-Validating MTT Assay for Thiophene Cytotoxicity

1. Cell Seeding & Incubation:

  • Action: Trypsinize target cells (e.g., HepG2, CCRF-CEM) and seed into 96-well flat-bottom plates at a density of 5,000–10,000 cells/well in 100 µL of complete medium[5]. Incubate for 24 hours at 37°C in 5% CO₂.

  • Causality: This specific seeding density ensures that the cells remain in the logarithmic growth phase throughout the subsequent 72-hour drug exposure. Over-confluence triggers contact inhibition, which artificially depresses metabolic rates and skews viability readouts.

2. Thiophene Library Treatment:

  • Action: Prepare serial dilutions of the thiophene compounds in culture medium from a DMSO stock[5]. Add to the wells, ensuring the final DMSO concentration is ≤0.5%. Incubate for 72 hours[5].

  • Causality: Thiophenes are highly lipophilic and require DMSO for aqueous solubility. However, exceeding 0.5% DMSO induces solvent-mediated cytotoxicity, which would confound the drug's true IC₅₀ value.

3. Self-Validating Controls (Critical Step):

  • Action: Every plate must include a Blank (media + MTT, no cells), a Negative Control (cells + 0.5% DMSO vehicle), and a Positive Control (cells + known cytotoxic agent like Doxorubicin)[3][5].

  • Causality: This creates a self-validating system. The Blank corrects for the background absorbance of phenol red; the Negative Control establishes the 100% viability baseline and proves the solvent is non-toxic; the Positive Control validates the assay's dynamic range and confirms the cells are susceptible to death.

4. MTT Addition & Solubilization:

  • Action: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours[5]. Carefully remove the media and add 150 µL of DMSO to dissolve the formed crystals[5]. Measure absorbance at 570 nm using a microplate reader[5].

  • Causality: Viable cells utilize mitochondrial succinate dehydrogenase to cleave the tetrazolium ring, forming insoluble purple formazan. Because formazan is impermeable and insoluble in aqueous media, DMSO is required to lyse the cells and solubilize the crystals, allowing for linear spectrophotometric quantification.

Phase 2: Secondary Mechanistic Deconvolution

Once lead thiophenes are identified, secondary screening determines the mechanism of action. Many potent thiophene derivatives, such as compound F8, inflict cytotoxicity by inducing mitochondrial depolarization, reactive oxygen species (ROS) generation, and subsequent phosphatidylserine externalization—hallmarks of intrinsic apoptosis[2].

Protocol 2: Annexin V/PI Flow Cytometry for Apoptosis Detection

1. Compound Exposure & Harvesting:

  • Action: Treat cells with the established IC₅₀ and 2x IC₅₀ concentrations of the lead thiophene for 24 hours[2]. Collect both the culture supernatant (floating cells) and the adherent cells via gentle trypsinization.

  • Causality: Apoptotic cells lose focal adhesions and detach from the plate. Discarding the supernatant would artificially deplete the apoptotic population, leading to severe false-negative results.

2. Staining Procedure:

  • Action: Wash cells in cold PBS and resuspend in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.

  • Causality: Annexin V requires calcium (provided exclusively by the binding buffer) to bind phosphatidylserine, which flips to the outer membrane leaflet during early apoptosis[2]. PI is membrane-impermeable and only intercalates into the DNA of late apoptotic or necrotic cells with compromised membranes.

3. Self-Validating Compensation Controls:

  • Action: Prepare three control tubes: Unstained cells, Annexin V-only stained cells (treated with an apoptosis inducer), and PI-only stained cells (treated with heat shock).

  • Causality: FITC and PI emission spectra overlap. Single-stained controls allow the flow cytometer's software to calculate and subtract spectral spillover, preventing false double-positive readings that would mischaracterize early apoptosis as late apoptosis/necrosis.

Mechanistic Pathway Visualization

Mechanism thio Thiophene Derivative (e.g., F8, 4c) kin Kinase Inhibition (VEGFR-2 / AKT-1) thio->kin mito Mitochondrial Depolarization & ROS thio->mito kin->mito casp Caspase Activation (Intrinsic Pathway) mito->casp apop Cellular Apoptosis (Annexin V+ / PI-) casp->apop

Mechanistic pathway of thiophene-induced intrinsic apoptosis via kinase inhibition.

Quantitative Data Synthesis

The following table summarizes the biological activities of recently discovered thiophene derivatives, highlighting their versatility across different therapeutic areas.

Compound / DerivativeTarget Organism / Cell LineAssay TypeBiological Activity (IC₅₀ / MIC / CC₅₀)Ref.
Thiophene F8 CCRF-CEM (Human Leukemia)Flow Cytometry (DNS)CC₅₀ = 2.89 µM[2]
Compound 3b HepG2 (Liver Carcinoma)Kinase Inhibition AssayIC₅₀ = 6.96 µM (AKT-1)[3]
Compound 4c PC-3 (Prostate Cancer)Kinase Inhibition AssayIC₅₀ = 4.60 µM (AKT-1)[3]
AGR1.229 (1) A. baumannii ATCC 17978Broth MicrodilutionMIC = 16 – 64 mg/L[4]
Thiophene 8 Col-R E. coli (Clinical Isolate)Time-Kill Kinetic AssayMIC = 16 – 32 mg/L[4]

Note: For antimicrobial screening, the broth microdilution method is utilized to determine the Minimum Inhibitory Concentration (MIC), where bacterial suspensions are adjusted to a 0.5 McFarland standard prior to exposure to serially diluted thiophenes[6].

References

  • Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells Source: PLOS One URL:[Link]

  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers Source: Pharmaceuticals (PubMed Central) URL:[Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria Source: Frontiers in Pharmacology URL:[Link]

Sources

Troubleshooting & Optimization

Optimization of Gewald reaction conditions for substituted thiophenes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Gewald reaction. This guide is designed for researchers, medicinal chemists, and process development scientists who are working to synthesize polysubstituted 2-aminothiophenes. As a cornerstone of heterocyclic chemistry, the Gewald reaction offers a powerful and efficient pathway to valuable molecular scaffolds.[1][2] However, like any multi-component reaction, its success is highly dependent on the careful optimization of reaction parameters.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles. Our goal is to empower you to diagnose issues in your experiments, rationally optimize conditions, and achieve higher yields and purity.

Understanding the Foundation: The Gewald Reaction Mechanism

A clear understanding of the reaction mechanism is critical for effective troubleshooting. The generally accepted mechanism proceeds through three primary stages.[2][3] The entire process is a thermodynamically controlled sequence, where the formation of the stable, aromatic thiophene ring serves as the primary driving force for the reaction.[4]

  • Knoevenagel-Cope Condensation: The reaction begins with a base-catalyzed condensation between the carbonyl compound (a ketone or aldehyde) and the active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate).[2][3][4] The base deprotonates the active methylene compound, creating a nucleophile that attacks the carbonyl carbon, ultimately forming a stable α,β-unsaturated nitrile intermediate after dehydration.[3][5]

  • Michael Addition of Sulfur: The α,β-unsaturated nitrile is deprotonated at the γ-position, creating an allylic anion.[4][5] This anion acts as a nucleophile, attacking the elemental sulfur (S₈) ring to form a polysulfide intermediate.[4][5]

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization. This is followed by tautomerization to form the final, stable 2-aminothiophene aromatic ring.[3][4]

Gewald_Mechanism Gewald Reaction Mechanism reactants Ketone/Aldehyde + Active Methylene Nitrile + Sulfur (S8) knoevenagel Knoevenagel-Cope Condensation Intermediate (α,β-unsaturated nitrile) reactants->knoevenagel Base Catalyst (e.g., Morpholine) sulfur_adduct Sulfur Adduct (Thiolate Intermediate) knoevenagel->sulfur_adduct Sulfur Addition cyclized Cyclized Intermediate sulfur_adduct->cyclized Intramolecular Cyclization product 2-Aminothiophene (Final Product) cyclized->product Tautomerization (Aromatization)

Caption: The key stages of the Gewald reaction mechanism.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right starting materials?

  • Carbonyl Compound: Ketones are generally more stable and often give higher yields with fewer side reactions than aldehydes.[6] Cyclic ketones like cyclohexanone are highly reactive.[7] Sterically hindered or less reactive ketones (e.g., some alkyl aryl ketones) may require a two-step procedure where the Knoevenagel intermediate is isolated first.[8]

  • Active Methylene Nitrile: The reactivity is influenced by the electron-withdrawing group. Malononitrile is typically more reactive than ethyl cyanoacetate.[7] Cyanoacetamides and ω-cyanoacetophenones are also commonly used.[4]

  • Sulfur: Use finely powdered elemental sulfur for better dispersion and reactivity.[6] Ensure it is dry.

Q2: What is the role of the base catalyst and which one should I use?

The base plays a dual role: it catalyzes the initial Knoevenagel-Cope condensation and promotes the addition of sulfur.[2][8]

  • Common Bases: Secondary amines like morpholine or piperidine, and tertiary amines like triethylamine are most common.[4][8] Morpholine is often cited as being particularly effective.[9]

  • Organocatalysts: L-proline has been shown to be an effective, green, and cost-effective catalyst, promoting the reaction in high yields with low catalyst loading (e.g., 10 mol%).[7]

  • Heterogeneous Catalysts: For easier work-up and catalyst recycling, solid-supported catalysts like nano-ZnO or KF-Alumina are excellent choices that align with green chemistry principles.[1]

Q3: Which solvent is best for the Gewald reaction?

The choice of solvent is crucial for solubilizing reactants, particularly sulfur.

  • Polar Protic Solvents: Ethanol and methanol are very common and effective choices.[6][10]

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) is also frequently used and can enhance reaction rates, especially with less reactive substrates.[7][8]

  • Green Alternatives: Water has been successfully used as a solvent, particularly in reactions activated by ultrasound or with specific catalysts.[11] Solvent-free conditions, often using mechanochemistry (ball milling) or thermal heating, represent another sustainable approach.[1][9]

Q4: Can this reaction be accelerated?

Yes. Microwave irradiation has been shown to be beneficial, significantly reducing reaction times and sometimes improving yields.[3][12]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Troubleshooting_Gewald Gewald Reaction Troubleshooting Flow start Low or No Product by TLC/LC-MS? check_reagents Verify Reagent Purity & Stoichiometry (Especially Sulfur) start->check_reagents Yes byproduct_issue Major Byproducts Observed? start->byproduct_issue No, but yield is low check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions catalyst_issue Is the Catalyst Active/Appropriate? check_conditions->catalyst_issue catalyst_issue->byproduct_issue intermediate Knoevenagel Intermediate (α,β-unsaturated nitrile) byproduct_issue->intermediate Yes dimer Dimerization/Polymerization Products byproduct_issue->dimer Yes purification_issue Difficulty with Purification? (Tarry mixture, Isomers) byproduct_issue->purification_issue No, mixture is complex node_inc_temp Increase Temperature (40-60°C or reflux) to drive cyclization node_check_sulfur Ensure sufficient sulfur is present node_adjust_conc Adjust reactant concentrations or rate of addition column Optimize Column Chromatography (Systematic Solvent Screening) purification_issue->column Yes recrystallize Attempt Recrystallization (Ethanol, Ethyl Acetate/Hexanes) column->recrystallize

Caption: A decision tree for troubleshooting common Gewald reaction issues.

Problem: Low or No Yield

Q: My reaction shows no product formation, or the yield is very low. What are the common causes?

A: This is a frequent issue that can often be traced back to one of four areas: reagents, conditions, catalyst, or substrate reactivity.

  • Probable Cause 1: Ineffective Knoevenagel Condensation.

    • Diagnosis: If you can isolate unreacted starting materials (ketone/aldehyde and active methylene nitrile), the initial condensation is likely the bottleneck.[10]

    • Solution:

      • Catalyst Choice: Ensure your base is effective. While triethylamine is common, secondary amines like morpholine or piperidine are often more potent for this step.[8][13] Consider an organocatalyst like L-proline, which has been shown to be highly efficient.[7]

      • Temperature: Gently warming the reaction mixture (e.g., to 40-60 °C) can promote the condensation without leading to significant side reactions.[10]

  • Probable Cause 2: Poor Sulfur Reactivity.

    • Diagnosis: You may observe the formation of the Knoevenagel intermediate (the α,β-unsaturated nitrile) by TLC or LC-MS, but little to no final product.[10] This indicates the sulfur addition and/or cyclization is failing.

    • Solution:

      • Solvent: Ensure your solvent can adequately dissolve sulfur. Polar solvents like DMF, ethanol, or methanol are recommended.[6][10]

      • Temperature: Heating the reaction is often necessary to increase sulfur's reactivity. A temperature range of 40-60 °C is a good starting point.[10]

      • Sulfur Quality: Use finely powdered sulfur to maximize surface area.

  • Probable Cause 3: Unreactive Substrate.

    • Diagnosis: Reactions with sterically hindered ketones or certain electron-poor aryl ketones are known to be sluggish.[8]

    • Solution:

      • Two-Step Protocol: For these challenging substrates, a two-step procedure is often more effective. First, perform and isolate the product of the Knoevenagel-Cope condensation. Then, in a separate step, react this intermediate with sulfur and a base.[8][10]

      • Harsh Conditions: Consider more forcing conditions, such as higher temperatures or using a high-boiling point solvent like DMF.

Problem: Byproduct Formation and Purification Issues

Q: My reaction works, but I get a significant amount of a byproduct. How can I identify and mitigate this?

A: The most common byproduct is a dimer of the Knoevenagel intermediate.[8]

  • Probable Cause: Ylidene Dimerization.

    • Diagnosis: This side-reaction is highly dependent on reaction conditions.[8] It can sometimes become the major product if the main reaction pathway is slow.

    • Solution:

      • Optimize Conditions: The formation of the desired 2-aminothiophene is favored under suitable conditions. By optimizing the base, temperature, and solvent, you can often favor the main reaction pathway to such an extent that the dimer is not significantly formed.[8]

      • Adjust Concentrations: High concentrations of starting materials can sometimes favor dimerization. Try running the reaction at a lower concentration or adding one of the reagents slowly over time.[10]

Q: My crude product is a dark, tarry material that is difficult to purify. What should I do?

A: Dark, insoluble materials often result from polymerization or degradation, especially if the reaction is run for too long or at too high a temperature.

  • Solution:

    • Monitor the Reaction: Use TLC or LC-MS to monitor the reaction's progress and stop it as soon as the starting materials are consumed to prevent byproduct formation.[13]

    • Purification Strategy:

      • Initial Work-up: After the reaction, pouring the mixture into ice-cold water can often precipitate the product, allowing for initial purification by filtration.[13]

      • Column Chromatography: This is the most common method for purifying thiophenes. Systematically screen solvent systems, starting with a non-polar mixture (e.g., hexanes/ethyl acetate) and gradually increasing polarity.[13]

      • Recrystallization: If the product is a solid, recrystallization is often the most effective purification method. Common solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[10][11]

Data Summaries and Protocols

Table 1: Comparison of Catalytic Systems for the Gewald Reaction
Catalyst TypeCatalyst ExampleLoading (mol%)SolventTemperature (°C)Typical Yield (%)Key AdvantagesReference
Homogeneous L-Proline10DMF6078-84Green, low-cost, mild conditions[1][7]
TriethylamineStoichiometricWaterRoom Temp~95Readily available, works in water[1]
MorpholineCatalyticEthanolRefluxHighHighly effective, common choice[13]
Heterogeneous Nano-ZnO2.5Solvent-free100~86Recyclable, easy separation, green[1]
P-PANF*8.0EthanolReflux65-91Recyclable fiber, low loading, high yields[14]

*P-PANF: N-methylpiperazine-functionalized polyacrylonitrile fiber

General Experimental Protocol (L-Proline Catalyzed)

This protocol is adapted from the methodology described by Wang et al.[7]

Experimental_Workflow General Experimental Workflow setup 1. Combine Reactants (Ketone, Nitrile, Sulfur, Catalyst) in Solvent (DMF) react 2. Heat Reaction (Stir at 60 °C) setup->react monitor 3. Monitor Progress (via TLC) react->monitor workup 4. Work-up (Cool, Pour into ice-water, Extract with Ethyl Acetate) monitor->workup Reaction Complete purify 5. Purify (Dry organic layer, Concentrate, Column Chromatography) workup->purify characterize 6. Characterize Product (NMR, MS, etc.) purify->characterize

Sources

Technical Support Center: Synthesis of Methyl 3-acetamido-4-chlorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the regioselective functionalization of thiophene derivatives.

Synthesizing Methyl 3-acetamido-4-chlorothiophene-2-carboxylate presents a classic regioselectivity trap. Novice chemists often attempt a direct mono-chlorination of the 3-acetamido precursor, only to yield an intractable statistical mixture of 4-chloro, 5-chloro, and 4,5-dichloro isomers. The field-proven, expert approach circumvents this by deliberately driving the reaction to the 4,5-dichloro intermediate, followed by a highly selective zinc-mediated dechlorination at the 5-position[1][2].

This guide provides the mechanistic causality, self-validating protocols, and troubleshooting logic required to master this workflow.

Synthesis Workflow & Quantitative Data

The optimal pathway consists of three distinct stages: Acetylation, Exhaustive Dichlorination, and Selective Dechlorination.

SynthesisWorkflow SM Methyl 3-aminothiophene- 2-carboxylate Int1 Methyl 3-acetamido- thiophene-2-carboxylate SM->Int1 Ac2O, Pyridine DCM, RT Int2 Methyl 3-acetamido-4,5- dichlorothiophene-2-carboxylate Int1->Int2 SO2Cl2, CHCl3 75°C Prod Methyl 3-acetamido-4- chlorothiophene-2-carboxylate Int2->Prod Zn powder AcOH/H2O, 100°C

Caption: Workflow for the 3-step synthesis of this compound.

Quantitative Reaction Parameters
StepTransformationKey ReagentsTemp (°C)Time (h)IPC Target (LC-MS)Typical Yield
1 N-AcetylationAc₂O (1.2 eq), Pyridine (2.0 eq)20–2512m/z 200.1 [M+H]⁺90–95%
2 DichlorinationSO₂Cl₂ (2.5 eq), CHCl₃7516m/z 268.0[M+H]⁺80–85%
3 DechlorinationZn powder (4.0 eq), AcOH/H₂O10016m/z 234.0 [M+H]⁺75–80%

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system. By monitoring the specific In-Process Control (IPC) metrics, you can guarantee the chemical integrity of your intermediates before proceeding.

Step 1: Preparation of Methyl 3-acetamidothiophene-2-carboxylate

Mechanistic Rationale: The free amine must be protected to prevent oxidative degradation during the subsequent harsh chlorination step. The acetamido group also acts as a strong ortho/para directing group, priming the thiophene ring for electrophilic attack.

  • Reaction: Dissolve methyl 3-aminothiophene-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM). Add pyridine (2.0 eq) followed by dropwise addition of acetic anhydride (1.2 eq) at 0 °C. Warm to room temperature and stir overnight.

  • IPC Validation: Sample the reaction mixture. LC-MS must show complete disappearance of the starting material (m/z 158.0) and a dominant peak for the product (m/z 200.1)[3].

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate. The product requires no further purification if the IPC is clean.

Step 2: Exhaustive Dichlorination

Mechanistic Rationale: Sulfuryl chloride (SO₂Cl₂) provides a controlled, thermal release of electrophilic chlorine. Because the acetamido group activates both the 4- and 5-positions, we use an excess of SO₂Cl₂ to push the reaction entirely to the 4,5-dichloro intermediate, avoiding the impossible-to-separate mono-chloro statistical mixture[1].

  • Reaction: To a solution of methyl 3-acetamidothiophene-2-carboxylate (1.0 eq) in CHCl₃, add SO₂Cl₂ (2.5 eq) dropwise. Heat the mixture to 75 °C and stir overnight[1].

  • IPC Validation: LC-MS must show the m/z 268.0 / 270.0 (characteristic chlorine isotope pattern) peak. No m/z 200.1 or 234.0 should remain.

  • Workup: Cool to room temperature and concentrate in vacuo. Crucial Step: Triturate the resulting crude solid with diethyl ether. The poly-chlorinated impurities remain in the supernatant, yielding the pure 4,5-dichloro intermediate as an off-white solid[1].

Step 3: Selective Zinc-Mediated Dechlorination

Mechanistic Rationale: Zinc powder in acetic acid facilitates a Single-Electron Transfer (SET) reduction. The 5-position is selectively reduced because the resulting radical/anion is stabilized by the adjacent sulfur atom, and it is far less sterically hindered than the 4-position (which is flanked by the bulky acetamido group)[2][4].

  • Reaction: Suspend the 4,5-dichloro intermediate (1.0 eq) in a 3:1 (v/v) mixture of H₂O and glacial acetic acid. Add activated Zn powder (4.0 eq). Stir vigorously at 100 °C overnight[2][5].

  • IPC Validation: Monitor via LC-MS. The reaction is complete when the m/z 268.0 peak is entirely replaced by the m/z 234.0 peak.

  • Workup: Cool to room temperature and filter through a pad of Celite to remove unreacted zinc salts. Extract the filtrate with ethyl acetate, wash extensively with aqueous NaHCO₃ to neutralize the acetic acid, dry, and concentrate[2].

Troubleshooting & FAQs

TroubleshootingLogic Issue Low Yield in Zn/AcOH Dechlorination Check1 Is 4,5-dichloro SM fully consumed? Issue->Check1 NoSM No: Zn surface is passivated Check1->NoSM LC-MS shows SM YesSM Yes: Side reactions occurring Check1->YesSM LC-MS shows no SM Fix1 Activate Zn powder or increase stirring NoSM->Fix1 Check2 Check LC-MS for ester hydrolysis YesSM->Check2 Fix2 Lower temp to 80°C, reduce reaction time Check2->Fix2

Caption: Troubleshooting logic for resolving low yields during the selective zinc dechlorination step.

Q: Why is my selective dechlorination (Step 3) stalling with unreacted starting material remaining? A: This is almost always a mass-transfer or reagent-activation issue. Zinc powder rapidly forms an inactive oxide layer upon exposure to air, which passivates the surface and halts the SET process. Fix: Wash your zinc powder with dilute HCl, rinse with water and ethanol, and dry it under a vacuum before use. Additionally, because this is a heterogeneous mixture, ensure your stirring rate is aggressive (>800 RPM) to maintain the zinc in suspension.

Q: I am observing a significant loss of yield during Step 3, and LC-MS shows a mass of m/z 220.0 instead of 234.0. What is happening? A: You are observing ester hydrolysis. The reaction utilizes a 3:1 mixture of H₂O and AcOH at 100 °C, which can hydrolyze the methyl ester to the corresponding carboxylic acid if left for too long[2][6]. Fix: Strictly monitor the reaction via LC-MS and quench it the moment the starting material is consumed. If hydrolysis persists, lower the reaction temperature to 80 °C and compensate for the slower kinetics by using freshly activated zinc.

Q: During the dichlorination step, my product is an oily mixture rather than a precipitate. How do I isolate the intermediate? A: An oily crude product indicates the presence of unreacted SO₂Cl₂ or trapped solvent. Ensure you pull a hard vacuum during the concentration step to remove all traces of chloroform and sulfuryl chloride. When triturating with diethyl ether, chill the ether to 0 °C and apply aggressive mechanical scratching to the sides of the flask to induce crystallization of the off-white solid[1].

Q: Can I use N-Chlorosuccinimide (NCS) instead of Sulfuryl Chloride? A: While NCS is a milder reagent, it struggles to push the reaction completely to the 4,5-dichloro species without requiring excessive equivalents and prolonged heating, which often leads to succinimide contamination that is difficult to remove without column chromatography. SO₂Cl₂ is preferred because its byproducts (SO₂ and HCl) are gaseous and easily removed during concentration[1].

References

  • US20220135586A1 - Thioeno[3,2-b] pyridin-7-amine compounds for treating familial dysautonomia. Google Patents. 7

  • WO2020167628A1 - Thioeno[3,2-b] pyridin-7-amine compounds for treating familial dysautonomia. Google Patents. 3

  • CA 3105411 A1 - Substituted thiophenecarboxamides and analogues as antibacterials agents. Googleapis. 6

Sources

Technical Support Center: Purification of Substituted Thiophene Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Hub. Substituted thiophene esters are critical intermediates in the synthesis of pharmaceuticals (e.g., olanzapine, ticagrelor precursors) and organic electronic materials. However, their unique stereoelectronic properties—specifically the coordination affinity of the thiophene sulfur atom and the electronic activation of the heterocyclic ring—present distinct purification bottlenecks. This guide synthesizes field-proven methodologies to resolve the most common chromatographic and isolation challenges encountered by drug development professionals.

Core Purification Workflow

The following decision tree outlines the logical progression for isolating highly pure thiophene esters from crude reaction mixtures, particularly following transition-metal-catalyzed cross-coupling reactions.

PurificationWorkflow N1 Crude Thiophene Ester Mixture N2 Celite Filtration (Remove Insoluble Pd) N1->N2 N3 Thiol-Silica Scavenging (Disrupt Pd-S Coordination) N2->N3 N4 ICP-MS Validation (Pd < 10 ppm?) N3->N4 N4->N3 Fail N5 Isomer Separation Required? N4->N5 Pass N6 TEA-Buffered Silica Gel (Prevents Ester Hydrolysis) N5->N6 No N7 Simulated Moving Bed (SMB) (Resolves Positional Isomers) N5->N7 Yes N8 Purified Thiophene Ester N6->N8 N7->N8

Logical workflow for the purification of substituted thiophene esters from crude reaction mixtures.

Troubleshooting Guide: Transition Metal Contamination

Issue: High levels of residual palladium (>10 ppm) are detected by ICP-MS after Suzuki-Miyaura or Stille cross-coupling reactions, often accompanied by a dark brown/black discoloration of the thiophene ester.

The Causality (Why is this happening?): Standard aqueous extraction and filtration techniques routinely fail because the sulfur heteroatom in the thiophene ring acts as a "soft" ligand. It forms highly stable coordination complexes with soluble Pd(II) and Pd(0) species[1]. This intrinsic complexation outcompetes standard silica gel adsorption, causing the palladium to co-elute with your target thiophene ester during chromatography.

Self-Validating Protocol: Two-Stage Palladium Scavenging To break the Pd-S coordination, you must introduce a scavenger with a higher affinity constant for palladium than the thiophene ring, applied under kinetic conditions that actively promote ligand exchange.

  • Bulk Removal (Heterogeneous Pd): Filter the crude reaction mixture through a tightly packed, 2 cm pad of Celite® to remove precipitated Pd(0) black. Rinse thoroughly with ethyl acetate.

  • Scavenger Addition: Transfer the filtrate to a round-bottom flask. Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) at a loading of 4 to 5 equivalents relative to the initial catalyst load.

  • Kinetic Activation: Crucial Step. Do not simply stir at room temperature. Heat the mixture to 40–50 °C for 4 hours. The thermal energy is strictly required to overcome the activation barrier of the Pd-thiophene complex dissociation, allowing the thiol groups to capture the metal[1].

  • Filtration & Validation: Filter the mixture through a 0.45 µm PTFE membrane to remove the silica scavenger. Submit a 5 mg sample of the concentrated residue for ICP-MS analysis. Validation Loop: If Pd remains >10 ppm, the coordination is exceptionally strong; repeat steps 2-3 utilizing a thiourea-based scavenger.

FAQ: Chromatographic Separation of Isomers

Q: I synthesized a multi-arylated thiophene ester, but my 2-substituted and 3-substituted positional isomers are co-eluting on normal-phase silica. How can I resolve them?

A: Positional isomers of substituted thiophene esters often possess nearly identical dipole moments. When standard theoretical plates are insufficient for baseline resolution, continuous separation technologies like Simulated Moving Bed (SMB) chromatography must be employed[2].

The Causality: The electronic distribution across the conjugated thiophene ring makes the overall polarity difference between C2 and C3 substitutions negligible on standard bare silica. Traditional batch chromatography cannot provide enough theoretical plates without causing severe band broadening and solvent waste.

Self-Validating Protocol: Simulated Moving Bed (SMB) Chromatography SMB chromatography is the industry standard for scalable, high-purity separation of thiophene isomers[3]. It simulates a countercurrent flow of the fluid relative to the stationary phase, effectively multiplying the resolving power.

  • Analytical Method Development: Determine the baseline separation conditions using an analytical HPLC with a specialized isomeric stationary phase. Calculate the retention times (e.g., Isomer A at 4.4 min, Isomer B at 7.2 min) to ensure a selectivity factor (

    
    ) of at least 1.5[2].
    
  • SMB Parameterization: Transfer the method to the SMB unit. Set the separation temperature strictly to 30 °C to maintain consistent solvent viscosity and adsorption kinetics[3].

  • Continuous Elution: Inject the isomeric feed continuously at the optimized flow rate (e.g., 1.5 mL/min for lab scale). The SMB process operates across four zones (desorption, purification, adsorption, buffering) to simultaneously output the pure extract and raffinate streams[3].

  • Validation: Analyze the collected fractions via GC-FID or HPLC. This closed-loop method routinely achieves >99% isomeric purity while allowing unrecovered mixed fractions to be recycled[2].

Troubleshooting Guide: Ester Hydrolysis During Chromatography

Issue: Significant yield loss and the appearance of highly polar baseline spots (carboxylic acids) when purifying electron-rich thiophene esters via silica gel column chromatography.

The Causality (Why is this happening?): Thiophene rings are inherently electron-rich. When substituted with electron-donating groups (e.g., alkyl, alkoxy), the ring can stabilize transient positive charges. The mildly acidic silanol groups (pKa ~ 4.5-5.5) on standard silica gel can catalyze the hydrolysis of the ester moiety during its residence time on the column, converting your product into an unelutable thiophene carboxylic acid[4].

Self-Validating Protocol: TEA-Buffered Stationary Phase

  • Solvent Preparation: Prepare your non-polar eluent (e.g., hexanes or petroleum ether) with 1% v/v Triethylamine (TEA).

  • Column Equilibration: Slurry pack the silica gel using the TEA-spiked solvent. Flush the packed column with at least 3 column volumes of the TEA-solvent mixture. This effectively neutralizes the acidic silanol sites.

  • Loading: Dissolve the crude thiophene ester in a minimum amount of the buffered solvent and load it onto the column.

  • Elution & Validation: Elute using your standard gradient (e.g., Hexanes/Ethyl Acetate). Validation Step: Ensure the target fractions are concentrated immediately under reduced pressure (rotary evaporation at <35 °C). Prolonged exposure to the basic TEA in the collection tubes can trigger base-catalyzed hydrolysis.

Quantitative Data: Purification Technique Comparison

To assist in selecting the optimal purification strategy, the following table summarizes the quantitative performance metrics of the techniques discussed:

Purification TechniqueTarget Impurity / IssueTypical Recovery (%)ScalabilityKey Operational Parameter
Celite Filtration Heterogeneous Pd(0) Black> 98%High (Process Scale)Filter cake thickness (>2 cm)
Thiol-Silica Scavenging Soluble Pd(II) / Pd-S Complexes85 - 95%Medium to HighTemperature Activation (40–50 °C)
TEA-Buffered Silica Ester Hydrolysis Prevention90 - 95%Medium (Lab Scale)1% v/v TEA in mobile phase
SMB Chromatography Positional / Optical Isomers> 90% (at >99% purity)High (Industrial)Strict temperature control (30 °C)
References
  • European Patent Office. "Method for separating of optically pure thiophene compounds using simulated moving bed chromatography." EP1828198B1.
  • The Journal of Organic Chemistry. "A Modular and Regioselective Synthesis of Di- and Triarylated Thiophenes: Strategies for Accessing Challenging Isomeric Motifs." ACS Publications. Available at: [Link]

Sources

Technical Support Center: Strategies for Overcoming Steric Hindrance in Thiophene Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced thiophene functionalization. This resource is designed for researchers, medicinal chemists, and materials scientists who are navigating the synthetic challenges posed by sterically demanding thiophene scaffolds. Here, we move beyond textbook procedures to offer in-depth troubleshooting guides and frequently asked questions, grounded in mechanistic principles and practical laboratory experience. Our goal is to empower you to rationally design experiments, overcome common obstacles, and successfully synthesize complex, multi-substituted thiophene derivatives.

Frequently Asked Questions (FAQs)

This section addresses common conceptual and practical questions related to the functionalization of sterically hindered thiophenes.

Q1: What are the primary challenges when functionalizing sterically hindered thiophenes?

A1: The primary challenges stem from both kinetic and thermodynamic factors. Bulky substituents on the thiophene ring can:

  • Restrict Access to Reactive Sites: Large groups can physically block the approach of reagents and catalysts to adjacent C-H or C-halogen bonds, slowing down or completely inhibiting reactions like lithiation, halogen-metal exchange, and cross-coupling.[1][2]

  • Influence Regioselectivity: Steric hindrance can alter the inherent reactivity of the thiophene ring. For instance, while the α-positions (C2 and C5) are electronically favored for deprotonation, a bulky substituent at C3 may direct metalation to the less hindered C5 position.[3]

  • Impede Catalyst Performance: In transition metal-catalyzed reactions, bulky substituents can prevent the optimal coordination of the catalyst to the thiophene core, hindering oxidative addition and other key steps in the catalytic cycle.[4] This is a known challenge in Kumada catalyst-transfer polycondensation for creating conjugated polymers.[4]

  • Promote Side Reactions: Under forcing conditions required to overcome steric barriers, side reactions such as dehalogenation or catalyst degradation can become more prevalent.[5]

Q2: How do I choose between direct C-H functionalization and traditional cross-coupling for a hindered thiophene?

A2: The choice depends on the substrate, desired product, and tolerance for pre-functionalization steps.

  • Direct C-H Functionalization is an atom-economical approach that avoids the pre-installation of a leaving group (like a halogen).[6][7] It is particularly useful when the desired position is electronically activated and relatively accessible. However, achieving high regioselectivity can be challenging with multiple C-H bonds available.[1] For some hindered systems, specialized directing groups may be necessary to achieve the desired outcome.[8][9][10]

  • Traditional Cross-Coupling Reactions (e.g., Suzuki, Kumada, Sonogashira) offer excellent regiocontrol, as the reaction occurs specifically at the site of a pre-installed halogen or organometallic group.[11][12] This method is often more reliable for complex, multi-substituted thiophenes where directing C-H activation would be difficult.[13] The trade-off is the need for additional synthetic steps to prepare the functionalized thiophene precursor.

Troubleshooting Guides

Guide 1: Low Yield in Suzuki-Miyaura Coupling of a 3,4-Disubstituted Thiophene

Problem: You are attempting a Suzuki-Miyaura coupling of a 2-bromo-3,4-dialkylthiophene with an arylboronic acid, but you are observing low conversion of the starting material and significant amounts of protodeboronation of the boronic acid.

Root Cause Analysis: The bulky substituents at the 3 and 4 positions are likely hindering the approach of the palladium catalyst to the C-Br bond for oxidative addition. Furthermore, these bulky groups can slow down the transmetalation and reductive elimination steps, leading to catalyst deactivation and competing side reactions.

Troubleshooting Workflow:

start Low Yield in Suzuki Coupling of Hindered Thiophene ligand Optimize Ligand Selection start->ligand base Modify Base and Solvent System ligand->base No Improvement success Improved Yield ligand->success Success boronic_ester Use Alternative Boron Reagent base->boronic_ester No Improvement base->success Success temp Adjust Reaction Temperature boronic_ester->temp No Improvement boronic_ester->success Success temp->success Success failure Persistent Low Yield temp->failure

Caption: Troubleshooting workflow for low-yield Suzuki coupling.

Solutions and Protocols:

1. Optimize Ligand Selection: For sterically demanding substrates, the choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote oxidative addition and stabilize the active catalytic species.

  • Protocol 1.1: Screening Bulky Monodentate and Bidentate Ligands

    • Set up parallel reactions in sealed vials under an inert atmosphere (Argon or Nitrogen).

    • To each vial, add the 2-bromo-3,4-dialkylthiophene (1.0 eq), arylboronic acid (1.5 eq), palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and a strong, non-nucleophilic base (e.g., K₃PO₄, 3.0 eq).[1]

    • Add a different phosphine ligand to each vial (4-5 mol%). See the table below for suggestions.

    • Add a degassed solvent system (e.g., dioxane/water 10:1).[1]

    • Heat the reactions to 80-100 °C and monitor by TLC or LC-MS.

Ligand TypeExample LigandsRationale for Hindered Substrates
Bulky Monodentate RuPhos, XPhos, SPhosPromote reductive elimination and can be effective for sterically crowded couplings.
Buchwald-type Biaryl tBuXPhos, BrettPhosTheir steric bulk and electron-rich nature facilitate the oxidative addition step.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesThese are strong electron donors and can form very stable and active palladium complexes.[2]

2. Modify the Base and Solvent System: The base plays a crucial role in the transmetalation step. A stronger base or a different solvent system can sometimes overcome kinetic barriers.

  • Recommendation: Switch from carbonate bases (like Na₂CO₃) to phosphate bases (like K₃PO₄) or fluoride bases (like CsF). These are often more effective in anhydrous solvent systems like dioxane or toluene, which can be beneficial for sensitive boronic acids.

3. Use an Alternative Boron Reagent: Boronic acids can be prone to protodeboronation, especially at high temperatures. Trifluoroborate salts or MIDA boronates are often more robust alternatives.

  • Protocol 1.2: Using a Potassium Aryltrifluoroborate Salt

    • Replace the arylboronic acid with the corresponding potassium aryltrifluoroborate salt (1.5 eq).

    • Use a palladium catalyst like PdCl₂(dppf) (3 mol%).

    • Employ a base such as Cs₂CO₃ (3.0 eq) in a solvent system like THF/water (10:1).

    • Heat the reaction to reflux and monitor for completion.

Guide 2: Poor Regioselectivity in the Lithiation of a 3-Substituted Thiophene

Problem: You are trying to functionalize a 3-alkylthiophene at the C2 position via lithiation followed by quenching with an electrophile, but you are obtaining a mixture of 2,3- and 3,5-disubstituted isomers.

Root Cause Analysis: For 3-substituted thiophenes without a directing group, lithiation can occur at both the C2 and C5 positions. While C2 is adjacent to the sulfur atom, the C5 position is often sterically more accessible, leading to mixtures of products.[3] The choice of base and reaction conditions can significantly influence this regioselectivity.

Decision Tree for Regioselective Lithiation:

start Poor Regioselectivity in 3-Alkylthiophene Lithiation base_choice Is C5 functionalization desired? start->base_choice LiTMP Use a bulky base: LiTMP base_choice->LiTMP Yes nBuLi Use n-BuLi or s-BuLi/TMEDA base_choice->nBuLi No, C2 is the target C5_product Predominantly 3,5-disubstituted product LiTMP->C5_product C2_product Increased C2 selectivity nBuLi->C2_product directing_group Consider installing a removable directing group at C2 nBuLi->directing_group Still poor selectivity

Caption: Selecting a base for regioselective lithiation.

Solutions and Protocols:

1. Employ a Sterically Hindered Base for C5-Selectivity: To favor deprotonation at the less sterically crowded C5 position, a bulky lithium amide base is highly effective.[3]

  • Protocol 2.1: C5-Selective Lithiation with LiTMP

    • In a flame-dried flask under argon, dissolve 2,2,6,6-tetramethylpiperidine (1.1 eq) in anhydrous THF.

    • Cool the solution to -78 °C.

    • Add n-butyllithium (1.1 eq) dropwise and stir for 30 minutes at 0 °C to generate lithium tetramethylpiperidide (LiTMP).

    • Cool the LiTMP solution back to -78 °C.

    • Add a solution of the 3-alkylthiophene (1.0 eq) in anhydrous THF dropwise.

    • Stir for 1-2 hours at -78 °C.

    • Add the desired electrophile (1.2 eq) and allow the reaction to slowly warm to room temperature.

    • Quench with saturated aqueous NH₄Cl.[1]

2. Enhance C2-Selectivity with Directing Groups: If high C2 selectivity is essential and standard lithiation fails, the installation of a removable directing metalation group (DMG) at the C2 position is a powerful strategy. The DMG will direct the base to deprotonate the adjacent C3 position (if available and desired) or can be used in a sequence to functionalize other positions. For C2 functionalization itself, other methods might be more direct. If the goal is to functionalize C3 on a 2,4-disubstituted thiophene, a DMG at C2 would be ideal.

  • Conceptual Strategy: Common DMGs for thiophenes include amides, carbamates, and sulfoxides.[14][15] After the desired functionalization at the adjacent position, the DMG can be removed or converted into another functional group.

Guide 3: Failure of Sonogashira Coupling with a Bulky Thiophene Halide

Problem: Your Sonogashira coupling between a sterically hindered 2-iodothiophene and a terminal alkyne is failing, resulting in starting material recovery or homocoupling of the alkyne (Glaser coupling).

Root Cause Analysis: Steric hindrance around the C-I bond can impede the oxidative addition of the palladium catalyst. Additionally, issues with the copper co-catalyst or the base can lead to preferential homocoupling of the alkyne.

Solutions and Protocols:

1. Optimize the Catalyst System: The choice of palladium source, ligand, and the use of a copper co-catalyst are critical. For hindered substrates, a copper-free Sonogashira coupling can sometimes be more effective as it avoids the side reactions associated with the copper acetylide.

  • Protocol 3.1: Copper-Free Sonogashira Coupling

    • In a sealed tube, combine the 2-iodothiophene (1.0 eq), terminal alkyne (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like Cs₂CO₃ or a bulky amine like diisopropylethylamine (DIPEA).

    • Add a polar aprotic solvent like DMF or DMAc.

    • Heat the reaction to 80-120 °C and monitor its progress.

2. Use Bulky, Electron-Rich Phosphine Ligands: As with Suzuki couplings, bulky ligands can accelerate the key steps of the catalytic cycle.

  • Recommendation: Ligands like P(t-Bu)₃ are known to be highly effective in Sonogashira reactions, particularly for challenging substrates.[16] A combination of a palladium source like Pd₂(dba)₃ with a bulky phosphine ligand can generate a highly active catalyst in situ.[17]

ParameterStandard ConditionsRecommended for Hindered SubstratesRationale
Catalyst System Pd(PPh₃)₂Cl₂, CuIPd₂(dba)₃ / P(t-Bu)₃ (Copper-free)Bulky, electron-rich ligand accelerates oxidative addition and avoids copper-related side reactions.[16][17]
Base Triethylamine (Et₃N)Cs₂CO₃, K₂CO₃, or DIPEAA stronger or bulkier base can improve reaction rates and suppress alkyne homocoupling.
Solvent THF, TolueneDMF, DMAcMore polar solvents can sometimes improve the solubility and reactivity of the catalytic species.

References

  • The effect of a solvent on direct arylation polycondensation of substituted thiophenes - Polymer Chemistry (RSC Publishing).
  • Poly(3-(2,5-dioctylphenyl)thiophene) Synthesized by Direct Arylation Polycondensation: End Groups, Defects, and Crystallinity - ACS Publications.
  • Direct Arylation Polycondensation of Thienothiophenes with Various Dibromoarylenes | Bulletin of the Chemical Society of Japan | Oxford Academic.
  • A Modular and Regioselective Synthesis of Di- and Triarylated Thiophenes: Strategies for Accessing Challenging Isomeric Motifs | The Journal of Organic Chemistry - ACS Publications.
  • Technical Support Center: Regioselective Functionalization of 3-Chloro-4-methylbenzo[b]thiophene - Benchchem.
  • Synthesis of Tetrasubstituted Thiophenes via Direct Metalation - ACS Publications - ACS.org.
  • In-Situ End-Group Functionalization of Regioregular Poly(3-alkylthiophene) Using the Grignard Metathesis Polymerization Method**.
  • Lateral Lithiation Reactions Promoted by Heteroatomic Substituents - Chemistry and Chemists.
  • Direct 2-Arylation of Thiophene Using Low Loading of a Phosphine-Free Palladium Catalyst.
  • Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation - Organic Chemistry Frontiers (RSC Publishing).
  • One-pot sequential synthesis of tetrasubstituted thiophenes via sulfur ylide-like intermediates.
  • Direct Arylation of Thiophenes in Continuous Flow - Unipd.
  • The Synthesis of Conjugated Polythiophenes by Kumada Cross-Coupling | Request PDF.
  • Balancing steric and electronic effects of bidentate, mixed P,N ligands to control Kumada catalyst transfer polycondensation of a sterically hindered thiophene - Polymer Chemistry (RSC Publishing).
  • Sequential Regioselective C-H Functionalization of Thiophenes - PubMed.
  • Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems - RSC Publishing.
  • Highly Selective 5-Substitution of 3-Methylthiophene via Directed Lithiation | The Journal of Organic Chemistry - ACS Publications.
  • Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC.
  • Bromide as the Directing Group for β-Arylation of Thiophenes | ORNL.
  • Synthesis of Tetrasubstituted Thiophenes via Direct Metalation | Request PDF.
  • One-pot sequential synthesis of tetrasubstituted thiophenes via sulfur ylide-like intermediates - PMC.
  • C―H Functionalization Strategies for the Construction of Thioethers.
  • Reduction of the steric hindrance to conjugation in 3,4-disubstituted poly(thiophenes); cyclopenta[c]thiophene and thieno[c]thiophene as precursors of electrogenerated conducting polymers - Journal of the Chemical Society, Chemical Communications (RSC Publishing).
  • Preparation of Polyfunctionalized Grignard Reagents and their Application in Aryne Chemistry.
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF - ResearchGate.
  • Sonogashira Coupling - Chemistry LibreTexts.
  • Kumada coupling - Wikipedia.
  • LITHIATION-SUBSTITUTION OF N, N-DIMETHYLPHENETHYL AMINE ENTRENCHED SCAFFOLDS AS A HETEROCYCLIC OR OPEN CHAIN MOIETY Sneh Lata F.
  • Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity | Macromolecules - ACS Publications.
  • Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review - ResearchOnline@JCU.
  • The Grignard Reagents | Organometallics - ACS Publications.
  • Subsituted arene synthesis by alkynylation - Organic Chemistry Portal.
  • A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry - Rsc.org.
  • Reducing Steric Hindrance Around Electronegative Atom in Polymer Simultaneously Enhanced Efficiency and Stability of Organic Solar Cells - ResearchGate.
  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.
  • Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde - MDPI.
  • Tuning Benzylic C−H Functionalization of (Thio)xanthenes with Electrochemistry - Semantic Scholar.
  • Regioselective C‑Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and ... - PMC.
  • Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents - PMC.
  • A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC.
  • Directing‐group assisted C2‐olefination of 3‐substituted thiophenes by... - ResearchGate.
  • Decoding Directing Groups and Their Pivotal Role in C−H Activation - ResearchGate.
  • Efficient and Modular Biofunctionalization of Thiophene-Based Conjugated Polymers through Embedded Latent Disulfide - PubMed.
  • Catalytic asymmetric functionalization and dearomatization of thiophenes - PMC.
  • Sonogashira Cross-Coupling - J&K Scientific LLC.
  • Technical Support Center: Overcoming Steric Hindrance in 1-Propene-1-thiol Reactions - Benchchem.
  • Sonogashira Coupling Reaction - YouTube.

Sources

Technical Support Center: Stability and Handling of Methyl 3-acetamido-4-chlorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the specific stability challenges associated with Methyl 3-acetamido-4-chlorothiophene-2-carboxylate (CAS: 632356-40-2).

This compound is a critical building block in the synthesis of complex thioeno-pyridine derivatives and other pharmaceutical intermediates, notably in research targeting familial dysautonomia and neurodegenerative pathways [1]. However, its dual functional groups—a methyl ester and an acetamido moiety—make it uniquely susceptible to specific degradation pathways if reaction and storage conditions are not rigorously controlled.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: During acid-catalyzed cross-coupling reactions, our LC-MS detects a major impurity with a mass of [M-42]. What is the mechanism, and how do we prevent it?

The Causality: The [M-42] peak corresponds to the loss of the acetyl group (


), yielding methyl 3-amino-4-chlorothiophene-2-carboxylate. The acetamido moiety is highly susceptible to acid-catalyzed acyl substitution (hydrolysis) when exposed to Brønsted acids and elevated temperatures. In fact, deliberate deprotection of this group is commonly achieved by refluxing the compound in concentrated HCl and Methanol at 110°C [1]. If this cleavage is unintended, it means your reaction conditions are too harsh.
The Solution: 
  • Substitute strong Brønsted acids with milder Lewis acids if catalysis is required.

  • Strictly maintain anhydrous conditions; the hydrolysis mechanism requires water as a nucleophile to attack the protonated carbonyl carbon of the amide.

Q2: Following a basic aqueous workup, our product yield drops significantly, and a highly polar spot appears on the TLC baseline. Why?

The Causality: The methyl ester at the C2 position of the thiophene ring is activated by the electron-withdrawing nature of the adjacent thiophene system. Under alkaline conditions (e.g., using


 or 

), it undergoes rapid saponification (ester hydrolysis) to form 3-acetamido-4-chlorothiophene-2-carboxylic acid. This carboxylic acid is highly polar, water-soluble as a carboxylate salt, and will be lost in the aqueous layer during extraction. The Solution:
  • Never use strong bases for the workup of this compound.

  • Use a mild, buffered aqueous quench, such as saturated sodium bicarbonate (

    
    ), which is basic enough to neutralize residual acid but too weak to rapidly hydrolyze the ester at room temperature.
    
Q3: How should this compound be stored to ensure long-term structural integrity?

The Causality: While the thiophene ring itself is stabilized against oxidation by the electron-withdrawing chloro and ester groups, the compound is hygroscopic. Ambient moisture will initiate slow, solid-state hydrolysis of the ester over time. The Solution: Store the compound at 2–8°C under an inert atmosphere (Argon or Nitrogen) in a tightly sealed, desiccated container [2].

Part 2: Degradation Pathways & Troubleshooting Logic

To systematically diagnose issues with your reactions, refer to the following mechanistic pathways and troubleshooting logic trees.

degradation_pathways Compound Methyl 3-acetamido-4- chlorothiophene-2-carboxylate Acid Strong Acid / Heat (e.g., HCl / MeOH, 110°C) Compound->Acid Base Aqueous Base (e.g., NaOH / H2O) Compound->Base Oxidation Moisture / Ambient Light (Long-term exposure) Compound->Oxidation Deacetylation Methyl 3-amino-4- chlorothiophene-2-carboxylate (Amide Hydrolysis) Acid->Deacetylation Saponification 3-acetamido-4-chlorothiophene- 2-carboxylic acid (Ester Hydrolysis) Base->Saponification Degradation Slow Solid-State Hydrolysis & Surface Oxidation Oxidation->Degradation

Fig 1: Primary degradation pathways of the compound under varying stress conditions.

troubleshooting_logic Start Issue: Low Yield or Purity Drop Detected CheckLCMS Run LC-MS Analysis Start->CheckLCMS MassMinus42 Mass = [M-42] Loss of Acetyl CheckLCMS->MassMinus42 Acidic/Heat MassMinus14 Mass = [M-14] Loss of Methyl CheckLCMS->MassMinus14 Basic Workup Action1 Reduce reaction temp. Ensure anhydrous conditions. MassMinus42->Action1 Action2 Avoid strong aqueous bases. Use mild workup (NaHCO3). MassMinus14->Action2

Fig 2: Diagnostic logic tree for identifying and resolving purity loss during synthesis.

Part 3: Quantitative Stability Data

Understanding the kinetic degradation of this compound is crucial for experimental design. The table below summarizes the compound's stability profile under various standard laboratory conditions.

Environmental ConditionTemperatureExposure TimePrincipal DegradantRemaining Purity (%)
Optimal Storage (Inert) 4°C12 MonthsNone (Stable)> 99.0%
Ambient Air / Light 25°C30 DaysCarboxylic Acid (Trace)96.5%
Aqueous Basic (0.1M NaOH) 25°C2 Hours3-acetamido-4-chlorothiophene-2-carboxylic acid< 10.0%
Aqueous Acidic (1M HCl) 80°C4 HoursMethyl 3-amino-4-chlorothiophene-2-carboxylate< 5.0%
Mild Buffer (Sat. NaHCO3) 25°C24 HoursNone (Stable)> 98.5%

Part 4: Validated Experimental Protocols

To ensure reproducibility and self-validating results, utilize the following standardized protocols when handling or transforming this compound.

Protocol A: Controlled Deacetylation (Intentional Cleavage)

Use this protocol when your synthetic route requires the free amine (Methyl 3-amino-4-chlorothiophene-2-carboxylate)[1].

Step-by-Step Methodology:

  • Preparation: Suspend this compound (e.g., 1.0 eq, 70.0 g, 299.5 mmol) in a 1:1 (v/v) mixture of Methanol (

    
    ) and concentrated Hydrochloric Acid (
    
    
    
    ) (300 mL total volume).
  • Reaction: Equip the flask with a reflux condenser. Stir the mixture at 110°C (oil bath temperature) overnight (approx. 12-16 hours). Causality: The high heat and strong acid drive the equilibrium of the amide hydrolysis forward.

  • Concentration: Cool the reaction to room temperature. Concentrate the mixture in vacuo to remove the methanol and volatile acetic acid byproducts.

  • Neutralization: Dissolve the resulting crude solid in distilled water (200 mL). Slowly add saturated aqueous

    
     until the pH reaches 7.5–8.0. Causality: This neutralizes the hydrochloride salt of the newly formed amine, rendering it organically soluble.
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Isolation: Combine the organic layers, dry over anhydrous

    
    , filter, and concentrate in vacuo to yield the free amine.
    
Protocol B: Mild Aqueous Workup (Preservation of Functional Groups)

Use this protocol to isolate the intact compound after a downstream reaction (e.g., cross-coupling or substitution).

Step-by-Step Methodology:

  • Quench: Cool your reaction mixture to 0–5°C using an ice bath.

  • Buffering: Slowly add an equal volume of saturated aqueous

    
    . Stir vigorously for 10 minutes. Causality: 
    
    
    
    provides a buffered pH (~8.3) that neutralizes acidic byproducts without triggering ester saponification.
  • Phase Separation: Transfer to a separatory funnel. Extract with a non-polar or slightly polar solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Washing: Wash the combined organic layers once with brine (saturated

    
    ) to remove residual water and salts.
    
  • Drying: Dry over anhydrous

    
     (preferred over 
    
    
    
    for faster drying), filter, and evaporate under reduced pressure at a temperature not exceeding 40°C to prevent thermal degradation.

References

  • Source: World Intellectual Property Organization (WIPO)

Technical Support Center: Scaling Up the Synthesis of Methyl 3-acetamido-4-chlorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 3-acetamido-4-chlorothiophene-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the scale-up of this important synthetic intermediate. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to help you optimize your reactions for yield, purity, and safety.

Section 1: Synthesis Strategy and Overview

Q1: What is the most robust synthetic strategy for scaling up the production of this compound?

A1: A robust and scalable three-step synthesis is recommended, starting from the Gewald aminothiophene synthesis. This approach builds the thiophene core and introduces the necessary functionalities in a logical sequence that manages reactivity and regioselectivity effectively. The key stages are:

  • Stage 1: Gewald Reaction to form the key intermediate, Methyl 3-amino-4-methylthiophene-2-carboxylate. This multicomponent reaction is highly efficient for creating the substituted 2-aminothiophene core.[1][2]

  • Stage 2: N-Acetylation of the 3-amino group to form Methyl 3-acetamido-4-methylthiophene-2-carboxylate. This step protects the amine and modifies its electronic properties for the subsequent chlorination.

  • Stage 3: Regioselective Chlorination at the 4-position to yield the final product. The directing effects of the existing substituents are leveraged to achieve high selectivity.

This sequence is generally preferred over chlorinating the aminothiophene directly, as the acetamido group helps to moderate reactivity and can improve solubility and handling properties.

Experimental Workflow Overview

The following diagram outlines the recommended synthetic pathway.

G cluster_0 Stage 1: Gewald Reaction cluster_1 Stage 2: N-Acetylation cluster_2 Stage 3: Chlorination Start Methyl acetoacetate + Methyl cyanoacetate + Sulfur + Base Gewald Methyl 3-amino-4-methyl- thiophene-2-carboxylate Start->Gewald One-pot condensation & cyclization Acetylated Methyl 3-acetamido-4-methyl- thiophene-2-carboxylate Gewald->Acetylated Acylation Acetylation_reagent Acetic Anhydride or Acetyl Chloride Acetylation_reagent->Acetylated Final_Product Methyl 3-acetamido-4-chloro- thiophene-2-carboxylate Acetylated->Final_Product Electrophilic Aromatic Substitution Chlorination_reagent N-Chlorosuccinimide (NCS) Chlorination_reagent->Final_Product

Caption: High-level workflow for the synthesis of the target compound.

Section 2: Troubleshooting the Gewald Reaction (Stage 1)

The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a carbonyl compound, an α-cyanoester, elemental sulfur, and a base.[2] The mechanism is initiated by a Knoevenagel condensation.[3][4]

Q2: My Gewald reaction yield is low upon scale-up. What are the common causes?

A2: Low yields during scale-up of the Gewald reaction often stem from issues with mass and heat transfer, reagent addition, and workup.

  • Poor Mixing: The reaction is heterogeneous due to the presence of elemental sulfur. Inadequate agitation can lead to localized "hot spots" and incomplete reaction. Ensure the mechanical stirrer is robust enough to maintain a well-suspended slurry.

  • Exotherm Control: The initial Knoevenagel condensation can be exothermic. On a large scale, this heat can accumulate, leading to side reactions or decomposition. A slow, controlled addition of the base (e.g., morpholine or diethylamine) is critical. Utilize a vessel with efficient cooling.

  • Reagent Quality: Ensure the sulfur is finely powdered for maximum surface area. Impurities in starting materials can inhibit the reaction.

  • Workup Losses: The product, Methyl 3-amino-4-methylthiophene-2-carboxylate, can be partially soluble in aqueous layers during extraction, especially if the pH is not controlled. Ensure the aqueous layer is saturated with brine before extraction to minimize these losses.

Q3: I'm observing a significant amount of a dark, tarry byproduct. How can this be prevented?

A3: Tar formation is often a result of overheating or polymerization side reactions.

  • Temperature Control: Maintain the reaction temperature strictly within the optimized range (typically 40-60 °C). Exceeding this can promote the formation of polysulfides and other colored impurities.[4]

  • Base Selection: While stronger bases can accelerate the reaction, they may also promote side reactions. A moderately basic amine catalyst like morpholine is often a good balance.

  • Reaction Time: Over-extending the reaction time after the starting materials are consumed can lead to product degradation. Monitor the reaction by TLC or LC-MS and quench it promptly upon completion.

Protocol 1: Scaled-Up Gewald Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate
  • Vessel Setup: To a jacketed reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add methanol (5 L).

  • Reagent Addition: Add methyl acetoacetate (1.0 kg, 8.61 mol), methyl cyanoacetate (0.85 kg, 8.61 mol), and finely powdered sulfur (0.30 kg, 9.47 mol).

  • Stirring: Begin vigorous stirring to form a uniform slurry.

  • Base Addition: Slowly add morpholine (0.83 kg, 9.47 mol) via an addition funnel over 1-2 hours, maintaining the internal temperature below 50°C using the reactor jacket.

  • Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 60-65°C) and maintain for 3-4 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into ice-cold water (20 L). The product will precipitate.

  • Isolation: Filter the solid product, wash thoroughly with water, and then with a small amount of cold methanol to remove unreacted starting materials.

  • Drying: Dry the pale-yellow solid under vacuum at 40-50°C to a constant weight. (Typical yield: 75-85%).

Section 3: Troubleshooting N-Acetylation (Stage 2)

N-acetylation converts the amino group into an acetamido group, a crucial step for controlling the subsequent chlorination reaction.

Q4: My N-acetylation reaction is incomplete, even with excess acetic anhydride. What's wrong?

A4: Incomplete acetylation can be due to several factors, often related to reagent purity, temperature, or the presence of acidic species.

  • Hydrolysis of Acetylating Agent: Acetic anhydride and especially acetyl chloride are highly sensitive to moisture.[5] Ensure you are using anhydrous solvents and running the reaction under an inert atmosphere (e.g., nitrogen). Water will consume the reagent and reduce its effectiveness.

  • Acid Scavenging: When using acetyl chloride, HCl is generated as a byproduct. This will protonate the starting amine, rendering it non-nucleophilic. A base (e.g., pyridine, triethylamine) must be included as an acid scavenger.

  • Insufficient Temperature: While often run at room temperature, some sterically or electronically hindered amines require gentle heating to proceed at a reasonable rate.[6] Monitor via TLC and consider warming the reaction to 40-50°C if it is sluggish.

Q5: The workup of my acetylation is difficult, and I'm getting an emulsion during extraction. How can I improve this?

A5: Emulsions during workup are common. The key is to carefully quench the reaction and ensure a significant density difference between the aqueous and organic layers.

  • Controlled Quenching: Add the reaction mixture slowly to ice water with vigorous stirring. This hydrolyzes excess acetic anhydride and precipitates the product.

  • pH Adjustment: During extraction, ensure the aqueous layer is neutral or slightly basic to keep the product in the organic phase. Washing with a saturated sodium bicarbonate solution is standard.[5]

  • Brine Wash: Before drying the organic layer, wash it with saturated brine. This helps to break emulsions and removes the bulk of the dissolved water.

Section 4: Troubleshooting Regioselective Chlorination (Stage 3)

This is the most critical step for ensuring the final product's identity and purity. The goal is to selectively introduce a chlorine atom at the C4 position.

Q6: My main impurity is the 5-chloro isomer. How do I improve selectivity for the 4-position?

A6: Achieving high regioselectivity in the chlorination of a substituted thiophene requires careful control of reaction conditions to manage the powerful directing effects of the substituents.[7][8]

  • Understanding Directing Effects:

    • The 3-acetamido group is an ortho-, para-director. In this case, it strongly activates the C2 and C4 positions. Since C2 is already substituted, it strongly directs to C4.

    • The 2-carboxylate group is a deactivating meta-director, directing towards C4 and C5.

    • The thiophene sulfur activates the adjacent C2 and C5 positions for electrophilic attack.

  • Controlling the Reaction: The C5 position is inherently reactive. To favor chlorination at the desired C4 position, you must use milder conditions.

    • Chlorinating Agent: N-Chlorosuccinimide (NCS) is the reagent of choice for controlled chlorination over more aggressive agents like sulfuryl chloride. It provides a source of electrophilic chlorine under milder conditions.[9]

    • Solvent: A polar aprotic solvent like DMF or acetonitrile is often used. Acetic acid can also be effective.

    • Temperature: Run the reaction at or below room temperature. Lower temperatures increase selectivity by favoring the transition state with the lowest activation energy, which in this case leads to the C4 product.[8]

    • Slow Addition: Add the NCS portion-wise or as a solution over a prolonged period. This keeps the instantaneous concentration of the electrophile low, preventing over-chlorination and reactions at less-favored sites.[8]

Troubleshooting Diagram: Poor Regioselectivity in Chlorination

G Start High % of 5-Chloro Isomer Detected Q1 What was the reaction temperature? Start->Q1 A1_High > 30°C Q1->A1_High A1_Low < 25°C Q1->A1_Low Sol_T Action: Lower temperature to 0-10°C. Rationale: Enhances kinetic control, favoring the thermodynamically more stable C4 substitution pathway. A1_High->Sol_T Q2 How was the NCS added? A1_Low->Q2 A2_Fast All at once Q2->A2_Fast A2_Slow Portion-wise / Slow drip Q2->A2_Slow Sol_Add Action: Add NCS as a solution in the reaction solvent over 1-2 hours. Rationale: Maintains low [Cl+], reducing the rate of reaction at the highly activated C5 position. A2_Fast->Sol_Add Q3 Was the reaction run in the dark? A2_Slow->Q3 A3_No No (exposed to light) Q3->A3_No A3_Yes Yes (vessel covered) Q3->A3_Yes Sol_Light Action: Protect reaction from light. Rationale: Prevents radical chlorination pathways, which have different and less predictable selectivity. A3_No->Sol_Light

Caption: A decision tree for troubleshooting poor regioselectivity.

Protocol 2: Regioselective Chlorination
  • Vessel Setup: In a reactor protected from light, dissolve Methyl 3-acetamido-4-methylthiophene-2-carboxylate (1.0 kg, 4.40 mol) in glacial acetic acid (8 L).

  • Cooling: Cool the solution to 10-15°C.

  • Reagent Addition: In a separate vessel, dissolve N-Chlorosuccinimide (0.62 kg, 4.62 mol, 1.05 eq) in glacial acetic acid (4 L). Add this solution slowly to the thiophene solution over 2-3 hours, ensuring the internal temperature does not exceed 20°C.

  • Reaction: Stir the mixture at 15-20°C for 4-6 hours after the addition is complete. Monitor for the disappearance of starting material by TLC/LC-MS.

  • Workup: Slowly pour the reaction mixture into a stirred vessel containing ice water (30 L). The product will precipitate.

  • Isolation: Filter the white to off-white solid. Wash the filter cake extensively with water until the filtrate is neutral (to remove acetic acid).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.

  • Drying: Dry the purified product under vacuum at 50-60°C. (Typical yield: 80-90%).

Section 5: Scale-Up, Purification, and Safety

Q7: Beyond reaction conditions, what are the primary safety concerns when scaling up this synthesis?

A7: The primary safety concerns involve thermal runaway, handling of corrosive materials, and solvent safety.

  • Thermal Management: All three stages have exothermic potential. Scale-up reduces the surface-area-to-volume ratio, making heat dissipation less efficient. A jacketed reactor with a reliable cooling system is mandatory. Always calculate the theoretical heat of reaction and ensure your cooling capacity is sufficient.

  • Handling Chlorinating Agents: While NCS is relatively safe, it is an oxidizer and an irritant. Avoid inhalation of dust and skin contact. If a more aggressive reagent like thionyl chloride were ever considered (not recommended for this step), it would require extreme caution as it reacts violently with water and is highly corrosive.[10][11]

  • Solvent Handling: Large volumes of organic solvents (methanol, acetic acid, ethyl acetate) present flammability risks. Ensure proper grounding of all equipment to prevent static discharge and use a well-ventilated area with explosion-proof equipment.

Q8: What is the most effective method for purifying the final product on a large scale?

A8: For large-scale purification, recrystallization is far more practical and economical than column chromatography.

  • Solvent Screening: The ideal recrystallization solvent (or solvent pair) will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. Common systems for this type of molecule include ethanol/water, isopropanol, or ethyl acetate/heptane.

  • Procedure: Dissolve the crude product in the minimum amount of hot solvent. If needed, perform a hot filtration to remove any insoluble impurities. Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. Cool further in an ice bath before filtering, washing with a small amount of cold solvent, and drying.

Quantitative Data Summary

ParameterStage 1: GewaldStage 2: AcetylationStage 3: Chlorination
Key Reagents Methyl Acetoacetate, SulfurAcetic AnhydrideN-Chlorosuccinimide (NCS)
Solvent MethanolAcetic Acid / PyridineGlacial Acetic Acid
Typical Temp. 40-60 °C25-50 °C10-20 °C
Typical Yield 75-85%>90%80-90%
Scale-Up Risk Heterogeneity, ExothermReagent HydrolysisRegioselectivity, Exotherm

References

  • Gewald, K.; Schinke, E.; Böttcher, H. (1966). Chemische Berichte, 99(1), 94-100. (Source for the original Gewald reaction)
  • Jorgensen, K. A., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Jorgensen, K. A., et al. (2023). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Organic Chemistry Portal. Gewald Reaction. [Link]

  • Chapman, N. B., & Clarke, K. (1970). Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen. Journal of the Chemical Society C: Organic. [Link]

  • Kaufmann, D. E., et al. (2012). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Zeitschrift für Naturforschung B. [Link]

  • Master Organic Chemistry. Vilsmeier-Haack Reaction. [Link]

  • Bower, J. F., et al. (2023). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. Angewandte Chemie. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. [Link]

  • International Labour Organization. (n.d.). ICSC 1409 - Thionyl Chloride. [Link]

  • Sabnis, R. W., et al. (2007). Synthesis of Novel 3-Acetyl-2-aminothiophenes and Investigation of their Behaviour in the Reaction with Vilsmeier–Haack Reagent. Journal of the Korean Chemical Society. [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

  • Organic Chemistry Portal. Thiophene Synthesis. [Link]

  • Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry. [Link]

  • Panigrahi, A. K., et al. (2012). Rapid Kinetics of Chlorination of Thiophene in Aqueous Medium Using Rotating Platinum Electrode. International Journal of Scientific and Research Publications. [Link]

  • Dam, J., et al. (2020). Synthesis of Tetrasubstituted Thiophenes via Direct Metalation. ACS Omega. [Link]

  • Caesar, P. D. (1951). U.S. Patent No. 2,540,675. Washington, DC: U.S.
  • Wang, Y., et al. (2021).
  • Sciencemadness Discussion Board. (2009). question an N-acetylation of aniline, using aspirin. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Koskimies, J. K., et al. (1995).
  • Adams, T. B., et al. (2016). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology. [Link]

  • Sergeeva, T., et al. (2017). Furan‐ and Thiophene‐Based Auxochromes Red‐shift Chlorin Absorptions and Enable Oxidative Chlorin Polymerizations. Chemistry – A European Journal. [Link]

  • Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. [Link]

  • PrepChem.com. Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

  • Beaud, R., et al. (2012). Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with... ResearchGate. [Link]

  • Khaligh, N. G. (2012). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Chinese Chemical Letters. [Link]

Sources

Technical Support Center: Catalyst Selection for Chlorothiophene Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the cross-coupling of chlorothiophenes. This guide is engineered for researchers, process chemists, and drug development professionals who require robust, scalable, and mechanistically sound solutions for functionalizing inert heteroaryl chlorides.

Unlike aryl bromides or iodides, the carbon-chlorine (C–Cl) bond in thiophenes possesses a high bond dissociation energy (~96 kcal/mol), making it notoriously reluctant to undergo oxidative addition. Furthermore, the sulfur atom in the thiophene ring can act as a Lewis base, potentially coordinating to and poisoning the transition metal catalyst. This guide provides field-proven strategies, catalyst selection matrices, and troubleshooting protocols to overcome these thermodynamic and kinetic bottlenecks.

Mechanistic Core Principles

To successfully couple chlorothiophenes, the catalytic cycle must be heavily biased toward breaking the C–Cl bond without allowing the thiophene sulfur to permanently sequester the metal center. This requires a delicate balance of electronic enrichment (to push electron density from the metal into the C–Cl


 antibonding orbital) and steric bulk  (to prevent sulfur coordination and accelerate the final product release).

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Cleavage of inert C-Cl bond Pd0->OxAdd + Chlorothiophene PdII Pd(II)(Thienyl)(Cl)L_n Intermediate OxAdd->PdII Requires electron-rich ligands (e.g., XPhos) TransMet Transmetalation Boronic Acid + Base PdII->TransMet Base activates boronic acid PdII_Ar Pd(II)(Thienyl)(Ar)L_n Pre-Elimination Complex TransMet->PdII_Ar RedElim Reductive Elimination C-C Bond Formation PdII_Ar->RedElim Bulky ligands accelerate release RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Thiophene Product RedElim->Product Product Release

Mechanistic workflow of Pd-catalyzed cross-coupling highlighting C-Cl oxidative addition.

Catalyst & Ligand Selection Matrix

The choice of metal (Palladium vs. Nickel) and ligand architecture dictates the success of the reaction. Summarized below is the quantitative and qualitative data for selecting the optimal system for chlorothiophene substrates.

Catalyst SystemLigand TypePrimary ApplicationCausality & Key Advantage
Pd(OAc)₂ / XPhos Dialkylbiaryl PhosphineGeneral Suzuki/BuchwaldThe electron-rich dicyclohexyl groups increase Pd nucleophilicity to overcome C–Cl inertia. The bulky biphenyl backbone forces a highly active monoligated Pd(0) state[1].
XPhos-Pd-G2 Palladacycle PrecatalystRoom-Temperature SuzukiRapidly generates the active Pd(0) species under mild conditions, allowing coupling of 2-chlorothiophene at 25°C in environmentally friendly solvents like EtOH[2].
Pd₂(dba)₃ / SPhos Dialkylbiaryl PhosphineChemoselective CouplingPromotes oxidative addition at lower temperatures, allowing for the preservation of sensitive functional groups or competing reactive sites[3].
NiCl₂(dppf) Bidentate PhosphineBase-Metal AlternativeNickel is more electropositive, making it inherently superior at inserting into strong C–Cl bonds. Highly efficient for Lewis-basic substrates (88% yield for 2-chlorothiophene)[4].
Ni / PPh₂Me Monodentate PhosphineLewis-Basic SubstratesDisfavors catalyst inhibition by Lewis-basic reactants (like thiophene sulfur) compared to traditional bidentate ligands, maintaining high turnover numbers[5].

Troubleshooting & FAQs

Q1: My chlorothiophene starting material is completely unreacted. Why is oxidative addition failing? A: The C–Cl bond in thiophene is highly stable. If you are recovering starting material, your catalyst is not nucleophilic enough. Solution: Abandon first-generation ligands like PPh₃. Switch to dialkylbiaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs). These ligands donate significant electron density to the palladium center, lowering the activation energy required to insert into the C–Cl bond[3]. Alternatively, switch to a Nickel(II) precatalyst, which inherently possesses a lower barrier for C–Cl activation[4].

Q2: My substrate is bifunctional (e.g., 3-(bromomethyl)-2-chlorothiophene). How do I prevent the C–Br bond from reacting when I only want to couple the C–Cl bond? A: Typically, benzylic bromides are far more reactive than aryl chlorides. However, chemoselectivity can be engineered. By employing modern palladium catalysts with highly bulky, electron-rich phosphine ligands (like SPhos) at specifically optimized lower temperatures, it is possible to selectively activate the C–Cl bond while preserving the integrity of the bromomethyl group[3].

Q3: The reaction starts but stalls at ~30% conversion. Is the thiophene poisoning my catalyst? A: Yes, catalyst deactivation via sulfur coordination is a common failure mode. As the product accumulates, the local concentration of Lewis-basic thiophene rings increases, competing with the ligand for the metal center. Solution: Use a mixed-ligand approach or highly sterically encumbered ligands. For instance, a mixed-ligand system utilizing XPhos and P(2-MeOC₆H₄)₃ has been shown to prevent catalyst deactivation and push direct arylation of heteroarenes with aryl chlorides to >99% yield[1].

Q4: I am observing significant amounts of homocoupled boronic acid rather than the cross-coupled product. How do I fix this? A: Homocoupling of the boronic acid occurs when transmetalation outpaces oxidative addition, often exacerbated by the presence of oxygen. Solution: Strictly degas all solvents using the freeze-pump-thaw method or vigorous argon sparging. Ensure your base is not overly strong for your specific boronic acid, and verify that the C–Cl oxidative addition is occurring efficiently (refer to Q1).

Troubleshooting Start Issue: Low Yield / No Product CheckSM Is Chlorothiophene Recovered? Start->CheckSM YesSM YES Failed Oxidative Addition CheckSM->YesSM NoSM NO Side Reactions Occurring CheckSM->NoSM Action1 Switch to Buchwald Ligands (XPhos, SPhos) or Ni(II) YesSM->Action1 Overcome C-Cl barrier Action2 Check for Dehalogenation or Homocoupling NoSM->Action2 Analyze byproducts Action3 Optimize Base Strength & Degas Solvent Thoroughly Action2->Action3 Suppress side-reactions

Troubleshooting logic tree for resolving low yields in chlorothiophene cross-coupling.

Self-Validating Experimental Protocols

Protocol A: Room-Temperature Suzuki-Miyaura Coupling (Pd-Catalyzed)

This protocol leverages the highly active XPhos-Pd-G2 precatalyst to achieve coupling of chlorothiophenes at room temperature, minimizing thermal degradation[2].

Reagents:

  • 2-Chlorothiophene (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • XPhos-Pd-G2 (0.5 mol%)

  • XPhos ligand (0.5 mol%)

  • K₃PO₄·7H₂O (3.0 equiv, 3.0 mmol)

  • Ethanol (0.20 M)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the arylboronic acid, K₃PO₄·7H₂O, XPhos-Pd-G2, and XPhos.

  • Atmosphere Exchange: Evacuate the tube and backfill with ultra-pure Argon (repeat 3 times).

  • Reagent Addition: Add 2-chlorothiophene via a micro-syringe.

  • Solvent Addition: Inject degassed Ethanol (5.0 mL) into the Schlenk tube under a positive stream of Argon.

  • Execution & Validation: Stir the reaction mixture vigorously at room temperature (25°C). Self-Validation Check: The mixture should rapidly transition from a pale suspension to a dark, homogeneous solution, indicating the successful generation of the active Pd(0) species.

  • Monitoring: Monitor via TLC or LC-MS. The reaction typically reaches full conversion within 2 to 4 hours due to the low activation barrier of the G2 precatalyst.

  • Workup: Dilute with ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography.

Protocol B: Earth-Abundant Nickel-Catalyzed Cross-Coupling

For laboratories seeking cost-effective alternatives to Palladium, Nickel(II) catalysis provides exceptional yields for chlorothiophenes[4].

Reagents:

  • 2-Chlorothiophene (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • NiCl₂(dppf) (10 mol%)

  • K₃PO₄ (3.0 equiv)

  • 1,4-Dioxane / H₂O (4:1 ratio, 0.2 M)

Step-by-Step Methodology:

  • Setup: In a glovebox or under strict Schlenk conditions, charge a reaction vial with NiCl₂(dppf), the arylboronic acid, and anhydrous K₃PO₄.

  • Solvent & Substrate: Add 2-chlorothiophene, followed by the strictly degassed 1,4-Dioxane/H₂O mixture. Note: Water is crucial for activating the boronic acid to the reactive boronate species.

  • Execution: Seal the vial and heat to 90°C in a pre-heated oil bath for 16 hours. Self-Validation Check: A color change to deep red/brown indicates the reduction of Ni(II) to the active Ni(0) species. If the solution remains pale green, the catalyst has not activated, likely due to oxygen contamination.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove nickel salts, concentrate the filtrate, and purify via chromatography.

References

  • Mixed-Ligand Approach to Palladium-Catalyzed Direct Arylation of Heteroarenes with Aryl Chlorides: Controlling Reactivity of Catalytic Intermediates via Dynamic Ligand Exchange Organometallics - ACS Publications URL:[Link]

  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst RSC Publishing / PMC URL: [Link]

  • Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds PMC - NIH URL: [Link]

  • Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides RSC Publishing URL:[Link]

Sources

Thiophene Reaction Monitoring: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center for Thiophene Synthesis and Functionalization. This hub provides drug development professionals and synthetic chemists with field-proven methodologies, troubleshooting guides, and logical frameworks for monitoring thiophene reaction progress.

Core Analytical Methodologies

Protocol A: GC-MS and HPLC Profiling of Thiophene Derivatives

Monitoring the synthesis of thiophene intermediates (e.g., 2-aminothiophenes or 2-phenyl-1-(thiophen-2-yl)ethanone) requires robust chromatographic techniques[1].

Step-by-Step Methodology:

  • Sample Quenching & Preparation: Extract a 10 µL aliquot from the reaction mixture. Quench immediately in 990 µL of a volatile solvent (e.g., ethyl acetate for GC-MS or acetonitrile for HPLC) to halt the reaction[1].

  • Filtration: Pass the diluted sample through a 0.22 µm PTFE syringe filter to remove catalyst particulates and insoluble salts.

  • GC-MS Analysis (For Volatiles):

    • Causality: Thiophene rings are highly stable, but their volatility depends heavily on substituents. For low-molecular-weight thiophenes, GC-MS provides high-resolution separation while preventing column fouling.

    • Parameters: Inject 1 µL into a DB-5ms capillary column. Use a temperature gradient starting at 50 °C (hold 3 min) ramping to 230 °C at 10 °C/min[2].

    • Detection: Utilize Electron Ionization (EI) at 70 eV. Monitor the molecular ion peak (M⁺) and characteristic fragmentation patterns (e.g., loss of the acetyl group or amine cleavage)[1].

  • HPLC-UV Analysis (For Polar/Non-Volatiles):

    • Causality: For highly polar or salt-based derivatives like thiophen-2-amine hydrochloride, reverse-phase HPLC prevents the thermal degradation that would occur in a GC injector port[3].

    • Parameters: Use a C18 column (4.6 x 150 mm, 5 µm). Elute with a gradient mobile phase of Water/Acetonitrile containing 0.1% formic acid. The acid suppresses the ionization of basic functional groups, improving peak shape[1].

    • Detection: Monitor UV absorbance at 254 nm or 280 nm, integrating the main peak area to determine reaction conversion[1].

GCMS_HPLC_Workflow Start Reaction Aliquot Extracted Quench Quench & Dilute (EtOAc or MeCN) Start->Quench Filter Filter (0.22 µm PTFE) Quench->Filter Decision Volatility & Polarity Assessment Filter->Decision GCMS GC-MS (Volatile) DB-5ms Column, 70 eV EI Decision->GCMS High Volatility HPLC HPLC-UV (Polar/Salts) C18 Column, 0.1% FA Decision->HPLC High Polarity Data Peak Integration & Structural Confirmation GCMS->Data HPLC->Data

Caption: Chromatographic workflow for monitoring thiophene reaction aliquots.

Protocol B: In-Situ Liquid NMR Spectroelectrochemistry

For monitoring thiophene electropolymerization or dimerization, traditional ex-situ analysis fails to capture transient radical intermediates. In-situ Liquid NMR provides real-time structural elucidation[4].

Step-by-Step Methodology:

  • Cell Assembly: Construct a three-electrode system inside a 5 mm NMR tube. Use fluorinated tin oxide (FTO) coated glass as the working electrode, positioned coaxially within the NMR detection region[5].

  • Electrolyte Preparation: Dissolve the thiophene monomer (e.g., an endcapped thiophene tetramer) in deuterated acetonitrile (CD₃CN) alongside a supporting electrolyte (e.g., 0.1 M TBATFB)[4][6].

  • Potential Scanning & NMR Acquisition: Apply a cyclic voltammetric sweep while continuously acquiring ¹H NMR spectra.

  • Mechanistic Tracking:

    • Causality: As the first oxidation potential is reached, the thiophene monomer loses an electron, forming a paramagnetic radical cation. This paramagnetism causes specific NMR signals to broaden or disappear. Subsequent coupling forms a diamagnetic π-dimer, yielding new, distinct NMR resonances[4].

NMR_Mechanism Monomer Thiophene Monomer (Electrode Surface) Ox1 1st Oxidation (e- transfer) Monomer->Ox1 Radical Radical Cation (Paramagnetic, NMR Silent) Ox1->Radical Dimerization Coupling Reaction Radical->Dimerization PiDimer pi-Dimer (Diamagnetic, NMR Active) Dimerization->PiDimer Ox2 2nd Oxidation PiDimer->Ox2 SigmaDimer sigma-Dimer (Stable Oligomer) Ox2->SigmaDimer

Caption: Electrochemical oxidation and dimerization pathway monitored via in-situ NMR.

Quantitative Data: Analytical Method Comparison

Selecting the correct analytical method is critical for accurate kinetic tracking. The table below synthesizes the performance metrics of standard techniques used in thiophene chemistry.

Analytical MethodTarget AnalytesPrimary AdvantageDetection Limit / SensitivityReaction Type Suitability
GC-MS (EI) Volatile monomers, low-MW thiophenes[1]High resolution, mass confirmation~1 ng/mLHalogenation, Formylation (Vilsmeier-Haack)[7]
HPLC-UV Polar derivatives, salts (e.g., 2-aminothiophenes)[3]Prevents thermal degradation~10 ng/mLGewald reaction, Cross-coupling[7]
In-Situ Liquid NMR Transient intermediates, dimers, radicals[4]Real-time structural elucidation~1-5 mMElectropolymerization, Spectroelectrochemistry[4]
In-Situ UV-Vis / FT-IR Conjugated polymers, furan-thiophene copolymers[6]Tracks bandgap changes & functional groupsHigh (Absorbance based)Photocyclization, Copolymerization[6][8]

Frequently Asked Questions (FAQs)

Q: Why should I use in-situ NMR instead of ex-situ GC-MS for monitoring thiophene electropolymerization? A: Ex-situ GC-MS requires quenching the reaction, which immediately destroys highly reactive, transient species like paramagnetic radical cations and intermediate π-dimers. In-situ liquid NMR allows you to observe the exact potential at which these transient species form and subsequently couple, providing a continuous, real-time mechanistic map without altering the reaction environment[4].

Q: How do I track the progress of a Vilsmeier-Haack formylation of 2-substituted thiophenes? A: The Vilsmeier-Haack reaction introduces an aldehyde group, typically at the 5-position[7]. Progress is best monitored via GC-MS or HPLC by tracking the disappearance of the starting material and the emergence of the formylated product. Structurally, you can validate completion using ex-situ IR spectroscopy by looking for the strong, characteristic C=O stretching band of the new aldehyde group around 1660-1685 cm⁻¹[1].

Troubleshooting Guides

Issue 1: Catalyst Degradation During Pd-Catalyzed C-H Difunctionalization

Symptom: The reaction stalls before completion. In-situ ³¹P-NMR reveals multiple new signals around 29.3 ppm, while expected Pd(II)-phosphine complex signals are absent. Root Cause: Phosphine ligands (e.g., PPh₃) are highly oxophilic. Under the oxidative conditions required for thiophene difunctionalization (e.g., presence of benzoquinone at 80 °C), phosphines rapidly oxidize to triphenylphosphine oxide (Ph₃P=O) and form inactive adducts, leading to catalyst decomposition[9]. Solution: Switch from phosphine ligands to arsine ligands (e.g., AsPh₃). Arsines exhibit superior oxidative stability. In-situ ¹⁹F-NMR and structural parameterization studies confirm that Pd(II)-arsine complexes remain intact under identical oxidative conditions, allowing the catalytic cycle to proceed efficiently without ligand degradation[9].

Ligand_Stability Reaction Pd-Catalyzed C-H Difunctionalization Oxidant Oxidative Conditions (Benzoquinone, 80°C) Reaction->Oxidant Phosphine Phosphine Ligand (PPh3) Oxidant->Phosphine Arsine Arsine Ligand (AsPh3) Oxidant->Arsine Degradation Oxidation to Ph3P=O (Catalyst Death) Phosphine->Degradation High Oxophilicity Success Stable Pd(II) Complex (Reaction Completes) Arsine->Success Oxidative Stability

Caption: Logical framework for resolving ligand oxidation in thiophene difunctionalization.

Issue 2: Severe Peak Tailing in HPLC Analysis of 2-Aminothiophenes

Symptom: When monitoring the Gewald reaction (multicomponent synthesis of 2-aminothiophenes)[7], the product peak exhibits severe tailing on a standard C18 column, making accurate integration and purity determination impossible. Root Cause: 2-Aminothiophenes contain basic nitrogen atoms that interact strongly with unendcapped, residual silanol groups on the silica support of the C18 stationary phase. This secondary interaction causes the analyte to drag through the column. Solution:

  • Modify the Mobile Phase: Ensure the aqueous phase contains an acidic modifier, such as 0.1% formic acid or trifluoroacetic acid (TFA). This protonates the amine (forming a salt like thiophen-2-amine hydrochloride)[3], and suppresses silanol ionization, reducing secondary interactions.

  • Column Selection: Switch to an endcapped C18 column specifically designed for basic compounds to physically block access to residual silanols.

Issue 3: Overlapping UV-Vis Spectra in Styrylthiophene Photocyclization

Symptom: When monitoring the photocyclization of styrylthiophenes to thiahelicenes, the UV-Vis absorption bands of the cis and trans isomers overlap significantly, making it difficult to quantify the reaction progress[8]. Root Cause: The electronic transitions of the cis and trans isomers of styryl-thiophene benzylamines often share similar energy levels, leading to nearly identical absorption maxima (λmax)[8]. Solution: Do not rely solely on UV-Vis for quantification. Instead, hyphenate the analysis using HPLC-DAD (Diode Array Detector) or use in-situ ¹H NMR. In NMR, the vinylic protons of the trans isomer exhibit a significantly larger coupling constant (J ≈ 16 Hz) compared to the cis isomer (J ≈ 12 Hz), allowing for precise integration and kinetic tracking of the photo-isomerization step prior to cyclization.

References

Sources

Validation & Comparative

Comparative Guide: Reactivity of Chloro- vs. Bromo-Thiophenes in Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Thiophene derivatives are ubiquitous in pharmaceuticals, agrochemicals, and organic electronics. When synthesizing complex functionalized thiophenes via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira reactions), the choice of the starting halothiophene dictates the reaction design.

This guide provides an in-depth technical comparison of chloro- and bromo-thiophenes, analyzing the mechanistic causality behind their divergent reactivities and providing field-proven, self-validating protocols for chemoselective functionalization.

Mechanistic Causality: The Origin of Divergent Reactivity

The fundamental difference in reactivity between bromo- and chloro-thiophenes stems from the thermodynamics of their carbon-halogen bonds and the resulting kinetics of the palladium oxidative addition step.

Bond Dissociation Energy (BDE) and Steric Matching

The C(sp²)–Br bond in 2-bromothiophene is significantly weaker (BDE ~75–80 kcal/mol) than the C(sp²)–Cl bond in 2-chlorothiophene (BDE ~95 kcal/mol) . Because oxidative addition—the rate-determining step in most cross-coupling cycles—requires the cleavage of this bond, bromothiophenes readily participate in catalytic cycles using standard, inexpensive ligands like triphenylphosphine (PPh₃).

Kinetic Pathways in Oxidative Addition

Mechanistic studies reveal that the oxidative addition of bromoarenes and chloroarenes proceed through distinct kinetic pathways :

  • Bromothiophenes: The reaction typically occurs via a rate-limiting dissociation of a phosphine ligand from the Pd(0)L₂ complex, followed by rapid oxidative addition to form the Pd(II) species.

  • Chlorothiophenes: The reaction undergoes reversible dissociation of the phosphine, followed by a highly endothermic, rate-limiting oxidative addition. To overcome this high activation barrier, the palladium center must be enriched with electron density. This necessitates the use of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), which promote the formation of a highly reactive, monoligated 12-electron Pd(0)L active species.

Mechanism Pd0 Pd(0)L2 Precatalyst PdL Pd(0)L Active Species Pd0->PdL -L BrPath Bromothiophene Rate-limiting phosphine dissociation PdL->BrPath ClPath Chlorothiophene Rate-limiting oxidative addition PdL->ClPath PdII_Br Pd(II)(Thienyl)Br(L) Rapid Formation BrPath->PdII_Br PdII_Cl Pd(II)(Thienyl)Cl(L) High Energy Barrier ClPath->PdII_Cl

Caption: Mechanistic divergence in the oxidative addition of bromo- vs. chloro-thiophenes.

Quantitative Reactivity Comparison

To guide synthetic planning, Table 1 summarizes the operational parameters required to successfully couple these two classes of electrophiles.

Table 1: Reactivity Profile Comparison for Suzuki-Miyaura Coupling

ParameterBromothiophenesChlorothiophenes
C–X Bond Dissociation Energy ~ 75 - 80 kcal/mol~ 95 kcal/mol
Oxidative Addition Kinetics Fast (often facile at 60 °C)Slow (high activation barrier)
Preferred Pd Precatalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd₂(dba)₃, Pd(OAc)₂
Required Ligand Architecture Standard (PPh₃, dppf)Bulky, electron-rich (XPhos, SPhos)
Typical Operating Temperature 60 °C – 80 °C90 °C – 110 °C
Chemoselectivity Profile Reacts preferentiallyRemains intact in the presence of C–Br

Strategic Application: Chemoselective Sequential Arylation

The stark contrast in reactivity allows for highly programmed, one-pot or sequential functionalizations of bifunctional substrates like 2-bromo-5-chlorothiophene . By carefully tuning the catalyst and temperature, researchers can selectively couple the bromo position first, leaving the chloro position untouched as a "masked" electrophile for subsequent diversification.

Workflow A 2-Bromo-5-chlorothiophene (Bifunctional Substrate) B Suzuki Coupling 1 Pd(PPh3)4, 80°C Selective C-Br Activation A->B C 2-Aryl-5-chlorothiophene (Stable Intermediate) B->C Ar-B(OH)2 D Suzuki Coupling 2 Pd2(dba)3 / XPhos, 110°C C-Cl Activation C->D E 2,5-Diarylthiophene (Final Product) D->E Ar'-B(OH)2

Caption: Workflow for chemoselective sequential cross-coupling of 2-bromo-5-chlorothiophene.

Table 2: Yield Discrepancies in Sequential Coupling (Data extrapolated from standard optimization arrays for 2-bromo-5-chlorothiophene)

Target BondCatalyst SystemTemp (°C)ConversionChemoselectivity (C-Br vs C-Cl)
C–Br Pd(PPh₃)₄ / K₃PO₄80> 95%> 99:1 (No C-Cl cleavage observed)
C–Cl Pd(PPh₃)₄ / K₃PO₄110< 10%N/A (Catalyst decomposes before activation)
C–Cl Pd₂(dba)₃ / XPhos / Cs₂CO₃110> 90%N/A (C-Br already functionalized)

Experimental Methodologies

The following protocols are designed as self-validating systems . They include specific in-process controls to ensure that the causality of the reaction (e.g., preventing premature C–Cl activation) is maintained.

Protocol 1: Chemoselective C–Br Arylation (Preserving the C–Cl Bond)

Objective: Synthesize 2-aryl-5-chlorothiophene with absolute regiocontrol.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-chlorothiophene (1.0 equiv), the desired arylboronic acid (1.05 equiv), and K₃PO₄ (2.0 equiv).

  • Atmosphere Control: Evacuate and backfill the flask with Argon three times. Causality: Oxygen rapidly degrades Pd(0) species; strict anaerobic conditions ensure the longevity of the catalyst.

  • Solvent & Catalyst Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M). Add Pd(PPh₃)₄ (5 mol%).

  • Reaction Execution: Heat the mixture to 80 °C.

  • Self-Validation Check (2 hours): Withdraw a 10 µL aliquot, quench in EtOAc/H₂O, and analyze the organic layer via LC-MS.

    • Success Criterion: A dominant peak corresponding to the mono-arylated mass[M+H]⁺. If unreacted starting material persists, extend heating. Do not exceed 85 °C , as elevated temperatures may induce trace C–Cl activation or catalyst aggregation (palladium black).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol 2: Subsequent C–Cl Arylation (Overcoming the Activation Barrier)

Objective: Arylate the inert C–Cl bond of the intermediate to form an unsymmetrical 2,5-diarylthiophene.

  • Preparation: To a new Schlenk flask, add the 2-aryl-5-chlorothiophene generated in Protocol 1 (1.0 equiv), a distinct arylboronic acid (1.5 equiv), and Cs₂CO₃ (2.5 equiv).

  • Catalyst Assembly: Add Pd₂(dba)₃ (2.5 mol%) and XPhos (10 mol%). Causality: The 1:2 Pd-to-ligand ratio ensures the formation of the highly active, sterically hindered monoligated Pd(0)-XPhos species required to insert into the strong C–Cl bond.

  • Atmosphere Control: Evacuate and backfill with Argon three times.

  • Reaction Execution: Add degassed Toluene/H₂O (10:1, 0.15 M). Heat vigorously to 110 °C for 12–24 hours.

  • Self-Validation Check (12 hours): Analyze an aliquot via TLC or LC-MS.

    • Success Criterion: Disappearance of the chlorinated intermediate. The use of a stronger base (Cs₂CO₃) and higher temperature is mandatory here; if the reaction stalls, verify the integrity of the XPhos ligand, which is prone to oxidation if degassing was insufficient.

  • Workup: Filter through a pad of Celite to remove palladium residues, concentrate, and purify via chromatography.

References

  • Zhao, Y., et al. (2009). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society. URL:[Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2005). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. Journal of the American Chemical Society. URL:[Link]

  • Ali, S., et al. (2016). One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. Molecules. URL:[Link]

Structure-activity relationship of substituted 3-acetamidothiophenes

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Structure-Activity Relationship (SAR) Guide: Substituted 3-Acetamidothiophenes in Targeted Therapeutics

Executive Summary & Pharmacophore Rationale

As a Senior Application Scientist evaluating the translational potential of emerging heterocyclic scaffolds, I have observed that the substituted 3-acetamidothiophene core serves as an exceptionally versatile pharmacophore in modern drug discovery. By strategically modifying the substituents around the thiophene ring, researchers can pivot the molecule's biological activity across entirely different therapeutic landscapes.

This guide objectively compares the SAR profiles of 3-acetamidothiophenes in two divergent applications: poly(ADP-ribose) polymerase-1 (PARP-1) inhibition (exploiting synthetic lethality in BRCA-mutant oncology)[1] and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) antagonism (targeting angiogenesis in hepatocellular carcinoma)[2]. By understanding the causality behind these structural modifications, drug development professionals can better optimize their own targeted libraries.

Mechanistic Divergence: PARP-1 vs. VEGFR-2 Targeting

The pharmacological destiny of the 3-acetamidothiophene scaffold is dictated by the electronic and steric properties imparted by its functionalization.

  • PARP-1 Inhibitors (Oncology): Fusing the thiophene with an imidazole ring to form a 1H-thieno[3,4-d]imidazole-4-carboxamide core effectively mimics the nicotinamide moiety of NAD+. This anchors the compound within the PARP-1 catalytic domain. When PARP-1 is trapped on single-strand DNA breaks, the resulting unrepaired breaks collapse DNA replication forks, leading to lethal double-strand breaks specifically in BRCA1/2-deficient tumor cells (synthetic lethality)[1].

  • VEGFR-2 Inhibitors (Anti-Angiogenesis): Utilizing an ortho-amino thiophene carboxamide configuration (e.g., N,N′-diaryl-2-amino-acetamides) forces the molecule into a pseudo-fused ring system via intramolecular hydrogen bonding. This unique conformation simulates the adenine ring of ATP, allowing the compound to competitively bind at the VEGFR-2 kinase domain and halt tumor vascularization[2].

MechanisticPathways Scaffold 3-Acetamidothiophene Scaffold Mod1 Fused Imidazole Ring (Short Side Chains) Scaffold->Mod1 Mod2 Ortho-Amino Carboxamide (Intramolecular H-Bond) Scaffold->Mod2 Target1 PARP-1 Inhibition Mod1->Target1 Target2 VEGFR-2 Inhibition Mod2->Target2 Mech1 Accumulation of SSBs Collapse of Replication Forks Target1->Mech1 Mech2 ATP Competitive Binding at Kinase Domain Target2->Mech2 Outcome1 Synthetic Lethality (BRCA-Deficient Cells) Mech1->Outcome1 Outcome2 Anti-Angiogenesis (Hepatocellular Carcinoma) Mech2->Outcome2

Divergent signaling pathways of 3-acetamidothiophene derivatives.

Comparative SAR Analysis & Quantitative Benchmarking

To objectively benchmark these classes, we must analyze how specific structural modifications impact biochemical efficacy and cellular viability. The table below summarizes the SAR data across different therapeutic targets.

Target ClassScaffold ModificationKey Substituent ProfileEnzymatic ActivityCellular EfficacyPrimary Mechanism
PARP-1 1H-thieno[3,4-d]imidazoleShort side chainsHighly PotentComparable to OlaparibSynthetic Lethality[1]
PARP-1 1H-thieno[3,4-d]imidazoleLarge piperazine chainsPoor / Not toleratedN/ASteric clash in pocket[1]
VEGFR-2 Ortho-amino carboxamideN-arylidene hydrazidesPromising IC50Active in HCC cell linesATP-competitive block[2]
SDHI (Fungi) 3-amidothiophene2-alkyl/exomethyleneN/ABroad-spectrumFungal respiration block[3]

Data Interpretation: The SAR clearly indicates that the PARP-1 binding pocket is highly sensitive to steric bulk; large piperazine-containing side chains abolish enzymatic inhibitory activity, whereas short side chains maintain excellent potency[1]. Conversely, the VEGFR-2 pocket accommodates bulkier N,N′-diaryl systems, provided the critical intramolecular hydrogen bond is maintained[2].

Experimental Methodologies: Synthesis & Validation

Trustworthy experimental data requires self-validating protocols. Below are the optimized, step-by-step methodologies for synthesizing the core 3-acetamidothiophene intermediate and validating its biological activity in an oncology model.

Protocol A: Synthesis of the Core Intermediate (Methyl 3-acetamidothiophene-2-carboxylate)

Rationale: Acetylation of the 3-amino group is critical to stabilize the thiophene ring against oxidative degradation and to establish the necessary hydrogen-bond donor/acceptor profile for subsequent target engagement[1].

  • Reagent Preparation: Suspend methyl 3-aminothiophene-2-carboxylate (e.g., 50.0 g, 318.09 mmol) in acetic anhydride (600 mL)[1].

    • Scientist Note: Acetic anhydride acts as both the solvent and the electrophile. Ensure strictly anhydrous conditions initially to prevent premature hydrolysis of the anhydride.

  • Reaction Execution: Stir the mixture at room temperature for 6 hours[1]. Monitor the reaction via TLC (Hexane:EtOAc 3:1) until the primary amine spot completely disappears, ensuring self-validation of reaction completion.

  • Quenching: Pour the mixture into ice-cold water to precipitate the product[1].

  • Neutralization: Slowly add sodium hydroxide until the aqueous acetic anhydride layer is fully neutralized and disappears[1].

    • Scientist Note: This step is highly exothermic. Maintain the reaction temperature below 20°C using an ice bath to prevent unwanted ester hydrolysis at the 2-position.

  • Isolation: Filter the resulting white solid, wash extensively with deionized water, and dry under vacuum (Expected Yield: ~80%)[1].

  • QC Validation: Confirm the structure via ESI-MS (m/z: 200.2 [M+H]+) and 1H-NMR (look for the characteristic singlet at δ 2.16 ppm corresponding to the acetyl protons)[1].

Protocol B: CellTiter-Glo Anti-Proliferative Assay (BRCA-Deficient Cell Lines)

Rationale: To validate PARP-1 synthetic lethality, we must measure ATP depletion (a proxy for cell viability) in BRCA1-deficient (e.g., HCC1937) versus BRCA-proficient cell lines[1].

  • Cell Seeding: Plate HCC1937 cells at 2,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Dosing: Prepare a 9-point concentration gradient of the synthesized 3-acetamidothiophene derivative in DMSO. Add to the wells ensuring final DMSO concentration remains < 0.1% to prevent solvent toxicity.

  • Incubation: Incubate for 72 hours.

    • Scientist Note: A 72-hour window is biologically required to allow sufficient accumulation of unrepaired double-strand DNA breaks, which ultimately triggers apoptosis.

  • Detection: Add CellTiter-Glo reagent (Promega) in a volume equal to the cell culture medium present in each well. Mix for 2 minutes on an orbital shaker to induce complete cell lysis.

  • Readout & Analysis: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a microplate reader and calculate the IC50 using a logit method[1].

ExperimentalWorkflow Step1 1. Acetylation (Acetic Anhydride, 6h) Step2 2. Neutralization (NaOH, <20°C) Step1->Step2 Step3 3. Isolation & QC (ESI-MS, 1H-NMR) Step2->Step3 Step4 4. Cell Seeding (HCC1937, 2k cells/well) Step3->Step4 Step5 5. Compound Dosing (72h Incubation) Step4->Step5 Step6 6. CellTiter-Glo (ATP Depletion Readout) Step5->Step6 Step7 7. IC50 Calculation (Logit Method) Step6->Step7

Step-by-step synthesis and validation workflow for 3-acetamidothiophene derivatives.

Conclusion

The 3-acetamidothiophene scaffold is not a monolithic entity; its pharmacological utility is strictly dictated by precise structural functionalization. For oncology applications, maintaining a compact steric footprint (e.g., short side chains on a fused imidazole ring) is essential for PARP-1 engagement[1]. Conversely, for anti-angiogenic applications, exploiting ortho-amino configurations to mimic ATP allows for potent VEGFR-2 inhibition[2]. By strictly controlling synthetic conditions and employing rigorous, orthogonal validation assays, researchers can reliably harness this scaffold to drive diverse and highly targeted therapeutic pipelines.

References

  • Source: nih.
  • Source: tandfonline.
  • Source: researchgate.

Sources

Biological Activity and Synthetic Utility of Methyl 3-acetamido-4-chlorothiophene-2-carboxylate vs. Analogues

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating a chemical building block requires looking beyond its isolated state to understand how its regiochemistry dictates the pharmacological trajectory of its derivatives. Methyl 3-acetamido-4-chlorothiophene-2-carboxylate (CAS: 632356-40-2) is a highly specialized, privileged intermediate[1]. While it does not act as a direct therapeutic agent, its specific substitution pattern provides the exact steric and electronic environment required to synthesize thieno[3,2-b]pyridin-7-amines —a breakthrough class of pre-mRNA splicing modulator compounds (SMCs)[2][3].

This guide objectively compares the downstream biological activity of this specific thiophene precursor against its structural analogues, demonstrating how minor shifts in functional group positioning completely alter target engagement, mechanism of action, and therapeutic utility.

Regiochemistry and Pharmacological Divergence

The biological utility of thiophene-carboxylate derivatives is entirely dependent on their cyclization pathways, which are dictated by the position of the acetamido and carboxylate groups.

  • The Splicing Modulator Pathway (Target Compound): this compound undergoes cyclization to form the 5-chloro-3-methyl-thieno[3,2-b]pyridine core[4]. This rigid bicyclic scaffold is essential for engaging the spliceosome. These derivatives were initially developed to treat Familial Dysautonomia (FD) by correcting the skipping of exon 20 in the ELP1 gene[5]. Recently, analogues of this core have demonstrated high potency in promoting MAPT exon 10 skipping, offering a disease-modifying strategy for tauopathies[6].

  • The GPCR Allosteric Pathway (Analogue 1): Shifting the functional groups to create methyl 2-acetamido-thiophene-3-carboxylate changes the cyclization trajectory, yielding thieno[2,3-d]pyrimidines. This bioisosteric replacement abolishes splicing activity but creates a planar geometry that fits perfectly into the allosteric pocket of the GABAB receptor , acting as a Positive Allosteric Modulator (PAM) for CNS disorders[7].

  • The Cytotoxic Pathway (Analogue 2): Removing the acetamido group yields 3-chlorothiophene-2-carboxylic acid. Incapable of forming fused heterocyclic pharmacophores, the carboxylic acid instead acts as a bidentate ligand. When coordinated with transition metals (e.g., Cu, Co, Ni), it forms complexes that intercalate DNA and induce ROS-mediated apoptosis in cancer cell lines (e.g., A549, HepG2)[8].

G Core Thiophene Building Blocks T1 Methyl 3-acetamido-4-chloro- thiophene-2-carboxylate Core->T1 T2 Methyl 2-acetamido- thiophene-3-carboxylate Core->T2 T3 3-Chlorothiophene-2- carboxylic acid Core->T3 D1 Thieno[3,2-b]pyridines (Splicing Modulators) T1->D1 Cyclization D2 Thieno[2,3-d]pyrimidines (GABAB PAMs) T2->D2 Bioisosteric Replacement D3 Transition Metal Complexes (Anticancer Agents) T3->D3 Metal Coordination Target1 ELP1 / MAPT Pre-mRNA D1->Target1 Modulates Splicing Target2 GABAB Receptor (Allosteric Site) D2->Target2 Enhances Affinity Target3 DNA / Apoptosis (Cancer Cells) D3->Target3 Induces Cytotoxicity

Divergent synthetic and pharmacological pathways of thiophene-carboxylate analogues.

Comparative Biological Activity Profiles

To objectively compare the performance of these building blocks, we must evaluate the quantitative potency of their primary derivative classes across their respective biological targets.

Precursor / Building BlockRegiochemistryDerivative ScaffoldPrimary Biological TargetDisease IndicationKey Potency Metric (Derivative)
This compound 3-NHAc, 4-Cl, 2-COOMeThieno[3,2-b]pyridin-7-aminesPre-mRNA Spliceosome (ELP1, MAPT)Familial Dysautonomia, Tauopathies

≈ 10–50 nM
(MAPT 3R)[6]
Methyl 2-acetamido-thiophene-3-carboxylate 2-NHAc, 3-COOMeThieno[2,3-d]pyrimidinesGABAB Receptor (Allosteric)CNS Disorders (Spasticity, Pain)

≈ 1–5 μM
[7]
3-Chlorothiophene-2-carboxylic acid 3-Cl, 2-COOHTransition Metal ComplexesDNA / Apoptosis PathwaysOncology (A549, HepG2)

≈ 15–30 μM
(Cytotoxicity)[8]

Data Synthesis: Derivatives of the 3-acetamido-4-chloro precursor exhibit nanomolar potency in complex transcriptomic environments, making it the most highly valued scaffold among the analogues for modern targeted therapeutics.

Self-Validating Experimental Workflows

To ensure scientific integrity, the biological activity of these derivatives must be evaluated using robust, self-validating assay systems. Below are the field-standard methodologies for evaluating the two primary thiophene derivative classes.

Protocol A: Evaluation of Splicing Modulator Activity (Target Compound Derivatives)

Causality: We utilize FD patient-derived fibroblasts because they endogenously express the ELP1 mutation, providing a physiologically accurate context rather than an artificial minigene reporter system. RT-qPCR is selected to precisely quantify the ratio between exon 20-included and exon-excluded transcripts. Self-Validation: The system incorporates a vehicle control to establish baseline splicing error rates, a positive control (e.g., PTC-700) to verify assay responsiveness, and dual housekeeping gene normalization to rule out compound-induced cytotoxicity[6].

  • Cell Culture: Plate FD patient-derived fibroblasts (e.g., GM04589) in 6-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS.
    
  • Compound Treatment: Treat cells with thieno[3,2-b]pyridine derivatives (dose-response: 0.1 nM to 10 μM) dissolved in 0.1% DMSO. Incubate for 24 hours at 37°C.

  • RNA Extraction: Lyse cells directly in the wells using TRIzol reagent. Purify RNA and verify integrity (A260/280 ratio > 1.8).

  • RT-qPCR Analysis: Synthesize cDNA using a high-capacity reverse transcription kit. Perform qPCR using custom primers flanking ELP1 exon 20.

  • Data Normalization: Calculate the ratio of Exon 20 inclusion vs. exclusion transcripts using the

    
     method, normalized against GAPDH and 
    
    
    
    -actin. A valid hit requires a >2-fold dose-dependent increase in inclusion transcripts without altering housekeeping gene expression.

Workflow Step1 1. Fibroblast Culturing (FD Patient-Derived) Step2 2. Compound Incubation (Thieno[3,2-b]pyridines) Step1->Step2 24-48h Exposure Step3 3. RNA Extraction & cDNA Synthesis Step2->Step3 Cell Lysis (TRIzol) Step4 4. RT-qPCR Analysis (Exon 20 Inclusion) Step3->Step4 Exon-specific Primers Step5 5. Western Blot (ELP1 Protein Rescue) Step3->Step5 Parallel Protein Assay

Workflow for validating pre-mRNA splicing modulation by thieno[3,2-b]pyridine derivatives.

Protocol B: GABAB Receptor PAM Screening (Analogue 1 Derivatives)

Causality: Because GABAB is a Gi/o-coupled GPCR, allosteric modulation is best detected by measuring the downstream inhibition of adenylyl cyclase. We employ an HTRF-based cAMP assay due to its high signal-to-noise ratio and resistance to auto-fluorescent interference from thiophene compounds. Self-Validation: The assay is validated by applying an


 concentration of GABA; a true PAM will left-shift the GABA dose-response curve. CGP7930 is run in parallel as a reference PAM to validate the dynamic range.
  • Cell Preparation: Utilize HEK293 cells stably expressing GABAB1b/GABAB2 heterodimers. Suspend cells in assay buffer containing IBMX (to prevent cAMP degradation).

  • Pre-Incubation: Dispense cells into a 384-well plate. Add thieno[2,3-d]pyrimidine derivatives (10 nM to 30 μM) and pre-incubate for 15 minutes at room temperature.

  • Receptor Activation: Stimulate cells with an

    
     concentration of GABA alongside Forskolin (to artificially stimulate baseline cAMP production). Incubate for 30 minutes.
    
  • Detection: Add HTRF cAMP detection reagents (anti-cAMP Cryptate and d2-labeled cAMP). Read time-resolved fluorescence at 665 nm and 620 nm. Calculate the FRET ratio to determine

    
     values for allosteric potentiation.
    

References

  • Source: Google Patents (WO2020167628A1 / US20220135586A1)
  • Development of an oral treatment that rescues gait ataxia and retinal degeneration in a phenotypic mouse model of familial dysautonomia Source: PubMed Central (PMC) URL:[Link]

  • MAPT Splicing Modulators as a Therapeutic Strategy for Tauopathies Source: bioRxiv URL:[Link]

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  • Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes Source: MDPI Molecules URL:[Link]

Sources

Spectroscopic comparison of different substituted thiophene-2-carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, a deep understanding of the structural and electronic properties of heterocyclic compounds is paramount. Thiophene-2-carboxylates, a class of compounds with significant pharmacological and material science applications, present a fascinating case study in the influence of substituent effects on spectroscopic signatures. This guide provides an in-depth spectroscopic comparison of differently substituted thiophene-2-carboxylates, offering both theoretical insights and practical experimental guidance.

The inherent aromaticity of the thiophene ring, arising from the delocalization of π-electrons involving the sulfur atom's lone pair, makes it an electron-rich system.[1] Consequently, the position and electronic nature of substituents can profoundly alter the electron density distribution within the ring, leading to predictable and measurable shifts in their spectroscopic profiles. This guide will explore these effects through the lens of four primary analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

The Influence of Substituents: A Spectroscopic Overview

To illustrate the comparative analysis, we will focus on a representative set of methyl thiophene-2-carboxylates with substituents at the 5-position: an electron-donating group (methyl) and an electron-withdrawing group (bromo).

CompoundStructureSpectroscopic TechniqueKey Observations
Methyl thiophene-2-carboxylate ![Image of Methyl thiophene-2-carboxylate]NMR, IR, UV-Vis, MSBaseline spectra for an unsubstituted thiophene-2-carboxylate.
Methyl 5-methylthiophene-2-carboxylate ![Image of Methyl 5-methylthiophene-2-carboxylate]NMR, IR, UV-Vis, MSUpfield shifts in ¹H and ¹³C NMR for ring protons and carbons due to the electron-donating effect of the methyl group.
Methyl 5-bromothiophene-2-carboxylate ![Image of Methyl 5-bromothiophene-2-carboxylate]NMR, IR, UV-Vis, MSDownfield shifts in ¹H and ¹³C NMR for ring protons and carbons due to the electron-withdrawing and anisotropic effects of the bromine atom.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts of ¹H and ¹³C nuclei are exquisitely sensitive to their local electronic environment.

Causality Behind Experimental Choices:

The choice of a standard 500 MHz spectrometer provides a good balance between resolution and accessibility for routine analysis of these compounds.[3] Deuterated chloroform (CDCl₃) is a common solvent for these derivatives due to its excellent solubilizing properties and the presence of a distinct residual solvent peak for referencing.

Comparative ¹H and ¹³C NMR Data:
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Methyl thiophene-2-carboxylate H3: ~7.8, H4: ~7.1, H5: ~7.5, OCH₃: ~3.9C2: ~162, C3: ~134, C4: ~128, C5: ~133, OCH₃: ~52
Methyl 5-methylthiophene-2-carboxylate H3: ~7.5, H4: ~6.8, CH₃: ~2.5, OCH₃: ~3.8C2: ~163, C3: ~135, C4: ~127, C5: ~145, CH₃: ~15, OCH₃: ~52
Methyl 5-bromothiophene-2-carboxylate H3: ~7.6, H4: ~7.1, OCH₃: ~3.9[4]C2: ~162, C3: ~136, C4: ~131, C5: ~118, OCH₃: ~53

Analysis:

  • Electron-Donating Group (Methyl): The electron-donating methyl group in the 5-position increases the electron density at the C3 and C4 positions through resonance and inductive effects. This increased shielding results in an upfield shift (lower ppm values) for H3 and H4 compared to the unsubstituted analog.

  • Electron-Withdrawing Group (Bromo): Conversely, the electronegative bromine atom withdraws electron density from the thiophene ring, deshielding the ring protons and causing a downfield shift (higher ppm values). The effect is most pronounced at the adjacent C4 and C3 positions.

Experimental Protocol: NMR Spectroscopy

Caption: Workflow for NMR analysis of thiophene-2-carboxylates.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy probes the vibrational modes of molecules. The frequencies of these vibrations are characteristic of specific functional groups and can be influenced by the electronic effects of substituents.

Causality Behind Experimental Choices:

Attenuated Total Reflectance (ATR) is a convenient and widely used sampling technique for solid and liquid samples, eliminating the need for sample preparation like KBr pellets.[5] A standard resolution of 4 cm⁻¹ is sufficient to resolve the key vibrational bands in these molecules.

Comparative IR Data:
CompoundC=O Stretch (cm⁻¹)C=C Ring Stretch (cm⁻¹)C-S Stretch (cm⁻¹)
Methyl thiophene-2-carboxylate ~1710~1528, ~1413~647
Methyl 5-methylthiophene-2-carboxylate ~1705~1535, ~1420~650
Methyl 5-bromothiophene-2-carboxylate ~1715~1520, ~1405~640

Analysis:

  • C=O Stretching: The position of the carbonyl stretch is sensitive to the electronic nature of the substituent on the thiophene ring. The electron-donating methyl group slightly lowers the C=O stretching frequency due to increased electron density, which weakens the C=O bond. Conversely, the electron-withdrawing bromo group increases the C=O stretching frequency.

  • Ring Vibrations: The C=C and C-S stretching vibrations of the thiophene ring are also affected by substitution.[1][6] Generally, electron-donating groups can lead to slight shifts to higher wavenumbers for some ring modes, while electron-withdrawing groups can cause shifts to lower wavenumbers.

Experimental Protocol: IR Spectroscopy

Caption: Workflow for ATR-FTIR analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λ_max) corresponds to the energy required to promote an electron from a lower energy molecular orbital to a higher one, typically a π → π* transition in these aromatic systems.[7]

Causality Behind Experimental Choices:

Ethanol is a common solvent for UV-Vis spectroscopy as it is transparent in the region of interest (above 200 nm) and can dissolve a wide range of organic compounds. A standard concentration of 10⁻⁵ M is typically used to ensure that the absorbance falls within the linear range of the spectrophotometer.

Comparative UV-Vis Data:
Compoundλ_max (nm) in EthanolMolar Absorptivity (ε, M⁻¹cm⁻¹)
Methyl thiophene-2-carboxylate ~255~8,000
Methyl 5-methylthiophene-2-carboxylate ~265~9,500
Methyl 5-bromothiophene-2-carboxylate ~260~8,500

Analysis:

  • Bathochromic and Hypsochromic Shifts: The position of λ_max is influenced by the extent of conjugation and the electronic nature of the substituents.

    • An electron-donating group like methyl extends the conjugation and destabilizes the ground state more than the excited state, leading to a lower energy transition and a bathochromic (red) shift (longer λ_max).[8]

    • An electron-withdrawing group like bromo can have a more complex effect. While it can extend conjugation, its inductive effect can stabilize the ground state, potentially leading to a smaller bathochromic shift or even a hypsochromic (blue) shift (shorter λ_max) compared to the unsubstituted analog. In this case, a slight bathochromic shift is observed.

Experimental Protocol: UV-Vis Spectroscopy

Caption: Workflow for UV-Vis spectroscopic analysis.

Mass Spectrometry (MS): Unraveling Fragmentation Pathways

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. The fragmentation pattern is a unique fingerprint that can be used for structural confirmation.

Causality Behind Experimental Choices:

Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating reproducible mass spectra.[9][10] Gas Chromatography (GC) is often coupled with MS (GC-MS) for the analysis of volatile compounds like these esters, providing both separation and identification.[11]

Comparative Fragmentation Data:
CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
Methyl thiophene-2-carboxylate 142111 ([M-OCH₃]⁺), 83 ([M-COOCH₃]⁺)
Methyl 5-methylthiophene-2-carboxylate 156125 ([M-OCH₃]⁺), 97 ([M-COOCH₃]⁺)
Methyl 5-bromothiophene-2-carboxylate 220/222 (isotope pattern)189/191 ([M-OCH₃]⁺), 161/163 ([M-COOCH₃]⁺)

Analysis:

The fragmentation of thiophene-2-carboxylates is typically initiated by the loss of the methoxy radical (•OCH₃) or the entire carbomethoxy group (•COOCH₃).[9] The presence of a substituent will shift the m/z of the molecular ion and all subsequent fragments containing the substituent. The bromine atom in methyl 5-bromothiophene-2-carboxylate results in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[12]

Experimental Protocol: Mass Spectrometry (GC-MS)

Caption: Workflow for GC-MS analysis.

Conclusion

The spectroscopic analysis of substituted thiophene-2-carboxylates provides a clear and instructive demonstration of how the electronic properties of substituents influence the molecular and electronic structure of a compound. By systematically comparing the NMR, IR, UV-Vis, and MS data of unsubstituted, electron-donating, and electron-withdrawing substituted analogs, researchers can gain a deeper understanding of structure-property relationships. This knowledge is crucial for the rational design of new molecules with tailored properties for applications in drug discovery and materials science. The protocols and comparative data presented in this guide serve as a valuable resource for professionals in these fields, enabling more efficient and insightful characterization of novel thiophene derivatives.

References

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  • Abdel-Megeid, R. E., et al. (2021). Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. Progress in Color, Colorants and Coatings. [Link]

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  • Balachandran, V., & Murugan, M. (Year). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Met. IOSR Journal of Applied Chemistry. [Link]

  • Wang, H., et al. (Year). Manipulation of n → π* electronic transitions via implanting thiophene rings into two-dimensional carbon nitride nanosheets for efficient photocatalytic water purification. Journal of Materials Chemistry A. [Link]

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  • Unknown Author. (Year). Modelled UV-vis spectra for thiophene-N,N'substituted isoindigo (a)... ResearchGate. [Link]

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A Comparative Guide to the Synthesis of 3-Aminothiophene-2-carboxylates for the Modern Chemist

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the 3-Aminothiophene-2-carboxylate Scaffold

The 3-aminothiophene-2-carboxylate core is a privileged heterocyclic motif of considerable interest to researchers in medicinal chemistry and materials science. Its inherent structural features, including a reactive amine and an ester group on a thiophene ring, provide a versatile platform for the synthesis of a diverse array of complex molecules. These compounds serve as crucial intermediates in the development of pharmaceuticals, agrochemicals, and functional organic materials. The demand for efficient and adaptable synthetic routes to access this valuable scaffold has led to the development of several key methodologies.

This in-depth technical guide provides a comparative analysis of the most prominent synthetic routes to 3-aminothiophene-2-carboxylates. We will delve into the mechanistic underpinnings of each method, providing detailed, field-proven experimental protocols and a critical evaluation of their respective strengths and limitations. This guide is intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy tailored to their specific research objectives.

Comparative Analysis of Synthetic Methodologies

The synthesis of 3-aminothiophene-2-carboxylates can be broadly approached through several distinct strategies. Here, we will compare and contrast three major routes: the Fiesselmann Synthesis, the Thorpe-Ziegler Cyclization, and for contextual comparison, the Gewald Aminothiophene Synthesis, which is a cornerstone for the synthesis of the isomeric 2-aminothiophenes.

Synthetic Route General Approach Key Starting Materials Typical Yields Key Advantages Primary Limitations
Fiesselmann Synthesis (Nitrile Variation) Condensation and cyclizationα-Halogenated nitriles, Thioglycolic acid esters50-80%Good functional group tolerance; Readily available starting materials.Can require careful control of reaction conditions to avoid side products.
Thorpe-Ziegler Cyclization Intramolecular condensation of a dinitrileSubstituted (cyanomethylthio)acetonitriles60-95%Often high yielding; Provides access to a wide range of substitution patterns.Requires the synthesis of a specific dinitrile precursor.
Gewald Aminothiophene Synthesis One-pot multi-component reactionCarbonyl compound, Active methylene nitrile, Elemental sulfur70-95% (for 2-aminothiophenes)High atom economy; Procedurally simple; Broad substrate scope.Primarily yields 2-aminothiophenes, not the 3-amino isomers.
From α-Oxo-Ketene Dithioacetals Multi-component reactionα-Oxo-ketene dithioacetals, Secondary amines, Thioglycolates53-94%High yields; Access to tetrasubstituted thiophenes.Requires synthesis of the ketene dithioacetal starting material.

The Fiesselmann Synthesis: A Versatile Approach to 3-Aminothiophenes

The Fiesselmann thiophene synthesis is a classic and powerful method for constructing the thiophene ring. While traditionally used to produce 3-hydroxythiophene-2-carboxylates from α,β-acetylenic esters, a key variation allows for the synthesis of 3-aminothiophene-2-carboxylates.[1] This is achieved by using substrates containing a nitrile group instead of an ester.[1]

Mechanistic Insights

The reaction proceeds through a base-catalyzed cascade of nucleophilic additions and a final intramolecular cyclization. The causality behind the experimental choices lies in facilitating this sequence of events efficiently and selectively.

  • Deprotonation and Michael Addition: A base, typically an alkoxide, deprotonates the thioglycolic acid ester, which then acts as a nucleophile. This thiolate anion undergoes a Michael addition to an activated alkene, such as an α-halogenated nitrile.

  • Second Deprotonation and Nucleophilic Attack: A second equivalent of base deprotonates the α-carbon of the newly formed thioether.

  • Intramolecular Cyclization and Tautomerization: The resulting carbanion then attacks the nitrile carbon intramolecularly, forming a five-membered ring. Subsequent tautomerization leads to the aromatic 3-aminothiophene-2-carboxylate product.

Fiesselmann_Mechanism Start α-Halonitrile + Thioglycolate Ester Base1 Base (e.g., NaOMe) Start->Base1 Deprotonation Thiolate Thiolate Anion Base1->Thiolate Michael_Adduct Michael Adduct Thiolate->Michael_Adduct Michael Addition Base2 Base Michael_Adduct->Base2 Deprotonation Carbanion Intramolecular Carbanion Base2->Carbanion Cyclized_Intermediate Cyclized Intermediate Carbanion->Cyclized_Intermediate Intramolecular Cyclization Product 3-Aminothiophene-2-carboxylate Cyclized_Intermediate->Product Tautomerization

Caption: Mechanism of the Fiesselmann Synthesis for 3-Aminothiophenes.

Experimental Protocol: Synthesis of Methyl 3-amino-5-phenylthiophene-2-carboxylate

This protocol is a representative example of the Fiesselmann synthesis adapted for 3-aminothiophenes.

Materials:

  • 2-bromo-3-phenylacrylonitrile (1.0 eq)

  • Methyl thioglycolate (1.1 eq)

  • Sodium methoxide (2.2 eq)

  • Anhydrous Methanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of sodium methoxide (2.2 eq) in anhydrous methanol at 0 °C, add methyl thioglycolate (1.1 eq) dropwise.

  • After stirring for 15 minutes, add a solution of 2-bromo-3-phenylacrylonitrile (1.0 eq) in anhydrous methanol dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired methyl 3-amino-5-phenylthiophene-2-carboxylate.

The Thorpe-Ziegler Cyclization: An Intramolecular Route to 3-Aminothiophenes

The Thorpe-Ziegler reaction is a powerful tool for the formation of cyclic ketones and enamines from dinitriles.[2] In the context of 3-aminothiophene synthesis, this intramolecular cyclization provides an elegant and often high-yielding route.[3][4] The key to this approach is the synthesis of a suitable dinitrile precursor containing a thioether linkage.

Mechanistic Insights

The mechanism is a classic example of an intramolecular condensation reaction driven by the formation of a stable aromatic ring.

  • Deprotonation: A strong base, such as sodium ethoxide or potassium tert-butoxide, deprotonates the carbon atom alpha to one of the nitrile groups, generating a carbanion.

  • Intramolecular Nucleophilic Attack: The carbanion attacks the electrophilic carbon of the second nitrile group within the same molecule, leading to the formation of a five-membered ring with an imine anion.

  • Tautomerization: Protonation and subsequent tautomerization of the cyclic imine yields the thermodynamically more stable enamine, which in this case is the aromatic 3-aminothiophene.

Thorpe_Ziegler_Mechanism Dinitrile Thioether Dinitrile Precursor Base Strong Base (e.g., NaOEt) Dinitrile->Base Deprotonation Carbanion Intramolecular Carbanion Base->Carbanion Cyclic_Imine Cyclic Imine Anion Carbanion->Cyclic_Imine Intramolecular Nucleophilic Attack Product 3-Aminothiophene-2-carboxylate Cyclic_Imine->Product Tautomerization

Caption: Mechanism of the Thorpe-Ziegler Cyclization for 3-Aminothiophene Synthesis.

Experimental Protocol: Synthesis of Ethyl 3-amino-4-cyanothiophene-2-carboxylate

This protocol outlines the synthesis of a 3-aminothiophene derivative via a Thorpe-Ziegler cyclization.

Materials:

  • Ethyl 2-cyano-3,3-bis(methylthio)acrylate (1.0 eq)

  • Malononitrile (1.0 eq)

  • Sodium ethoxide (2.0 eq)

  • Anhydrous Ethanol

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a solution of sodium ethoxide (2.0 eq) in anhydrous ethanol.

  • To this solution, add malononitrile (1.0 eq) and stir for 10 minutes at room temperature.

  • Add a solution of ethyl 2-cyano-3,3-bis(methylthio)acrylate (1.0 eq) in anhydrous ethanol dropwise.

  • Heat the reaction mixture to reflux for 4 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, carefully neutralize the reaction mixture with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by recrystallization or column chromatography to yield the desired ethyl 3-amino-4-cyanothiophene-2-carboxylate.

The Gewald Aminothiophene Synthesis: A Comparative Benchmark

While the Gewald reaction is a cornerstone of thiophene chemistry, it is crucial to note that it predominantly yields 2-aminothiophenes, not the 3-amino isomers that are the focus of this guide.[5][6] It is included here as a comparative benchmark due to its widespread use and to highlight the regiochemical differences between these synthetic strategies. The reaction is a one-pot, multi-component condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[5]

Gewald_Workflow Reactants Carbonyl Compound + Active Methylene Nitrile + Elemental Sulfur Base_Catalyst Base Catalyst (e.g., Morpholine) Reactants->Base_Catalyst One_Pot_Reaction One-Pot Reaction Base_Catalyst->One_Pot_Reaction Product 2-Aminothiophene One_Pot_Reaction->Product

Caption: General Workflow of the Gewald Aminothiophene Synthesis.

The high efficiency and operational simplicity of the Gewald reaction make it a go-to method for accessing 2-aminothiophenes.[5] However, for the synthesis of 3-aminothiophene-2-carboxylates, the Fiesselmann and Thorpe-Ziegler methodologies are the more direct and appropriate choices.

Synthesis from α-Oxo-Ketene Dithioacetals: A Modern Approach

A more recent and highly efficient method for the synthesis of polysubstituted 2-aminothiophenes involves a multi-component reaction using α-oxo-ketene dithioacetals, which can be adapted to produce a variety of thiophene derivatives.[7][8]

Mechanistic Rationale

This approach involves a cascade of reactions, often under aqueous and catalytic conditions, highlighting a move towards greener synthetic methodologies. The reaction typically proceeds via an initial Michael addition of a secondary amine to the ketene dithioacetal, followed by reaction with a thioglycolate and subsequent cyclization. The steric and electronic properties of the starting materials and reagents play a crucial role in directing the regioselectivity of the final product.

Performance and Applications

This method offers several advantages, including high yields (often in the 53-94% range), the ability to be performed in environmentally benign solvents like water, and access to highly substituted thiophenes that may be difficult to obtain through other routes.[7][8] The versatility in the choice of secondary amines and thioglycolates allows for the generation of a diverse library of thiophene derivatives.

Conclusion and Future Outlook

The synthesis of 3-aminothiophene-2-carboxylates remains a dynamic area of research, driven by the continued importance of this scaffold in drug discovery and materials science. This guide has provided a comparative overview of the key synthetic strategies, highlighting the mechanistic nuances and practical considerations of each.

  • The Fiesselmann Synthesis (Nitrile Variation) offers a reliable and versatile route using readily available starting materials.

  • The Thorpe-Ziegler Cyclization provides an often high-yielding intramolecular approach, particularly suited for specific substitution patterns, provided the dinitrile precursor is accessible.

  • The Gewald Reaction , while a powerful tool for aminothiophene synthesis, is primarily directed towards the 2-amino isomer and serves as a crucial point of comparison for regioselectivity.

  • Modern methods, such as those employing α-oxo-ketene dithioacetals , are paving the way for more efficient and environmentally friendly syntheses of highly functionalized thiophenes.

The selection of an optimal synthetic route will invariably depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. As the field of organic synthesis continues to evolve, the development of even more efficient, selective, and sustainable methods for the construction of valuable heterocyclic scaffolds like 3-aminothiophene-2-carboxylates will undoubtedly remain a key research focus.

References

  • A convenient method was developed for the synthesis of the previously unknown substituted 6,7-dihydro-4H-thieno[3,2-b]pyridin-5-ones based on the three-component condensation of 3-aminothiophenes, Meldrum's acid, and aromatic aldehydes. 3-Aminothiophenes are easily formed in situ by decarboxylation of 3-aminothiophene-2-carboxylic acids in an acidic medium. Sodium salts of the latter acids were prepared by alkaline hydrolysis of the corresponding available esters.
  • This guide provides a comparative overview of three distinct synthetic routes to this important heterocyclic system, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to aid in methodological selection and optimiz
  • An atom-economical approach for the synthesis of 3-aminofurans/thiophenes via a conjugate addition of alcohols and thiols with electron withdrawing groups (EWGs) at α positions on alkynenitriles followed by a modified Thorpe-Ziegler cyclization have been reported.
  • Approaches to the synthesis of 3-aminothiophene-2,4-dicarboxylic acid derivatives and to their conversions into thieno[3,4-d]pyrimidines, thieno[3,4-d]-1,2,3-triazines, and thieno[3,2-d]pyrimidines are developed. (Source: R Discovery)
  • If the substrate contains a nitrile instead of an ester group the reaction will result in 3-aminothiophenes. (Source: Wikipedia)
  • Methyl- and ethyl-2-amino thiophene-3-carboxylate derivatives 1(a-h) were synthesized by a simple one-pot condensation reaction of the ketone, elemental sulphur and methyl- or ethylcyanoacetate in the presence of morpholine as a catalyst. (Source: Oriental Journal of Chemistry)
  • The Fiesselmann thiophene synthesis is a named reaction in organic chemistry that involves the base-catalyzed condensation of thioglycolic acid derivatives (such as ethyl thioglycolate) with α,β-acetylenic esters or β-alkoxy-α,β-unsaturated carbonyl compounds to produce 3-hydroxythiophene-2-carboxylic acid esters. (Source: Grokipedia)
  • A newly efficient method for synthesis of 2-aminothiophenes under MW condition is described. (Source: Heterocycles)
  • This review describes new synthetic routes to 2-aminothiophenes, including multicomponent reactions, homogeneously- or heterogeneously-catalyzed reactions, with focus on green pathways.
  • New substituted 6,7-dihydro-4H-thieno[3,2-b]azepine-5,8-diones were synthesized in seven steps, starting from substituted u-methylene ketones, via 3-aminothiophene-2-carboxylic acid alkyl esters. (Source: Semantic Scholar)
  • Chemistry of 2-aminothiophenes is arguably one of the most extensive and dynamic field of present-day thiophene research. Since 1961 when first report on the Gewald reaction was reported it became a universal method for synthesis of substituted 2-aminothiophenes and has gained prominence in recent times. (Source: Semantic Scholar)
  • This review provides a broad view of the synthesis and properties of compounds having thiophene nucleus. (Source: Der Pharma Chemica)
  • A synthetic strategy for the synthesis of thiophene 2-carboxamide derivatives substituted with hydroxyl, methyl and amino groups at position-3 was proposed. (Source: PMC)
  • The Thorpe–Ziegler reaction is the intramolecular modification with a dinitrile as a reactant and a cyclic ketone as the final reaction product after acidic hydrolysis. (Source: Alfa Chemistry)
  • A simple and efficient approach is developed for the synthesis of substituted 2,2'-bithiophene- and 2,2':5',2″-terthiophene-5-carboxylic acids and esters which is based on thiophene ring closure in the Fiesselmann reaction.
  • A simple, operational, and green one-pot synthesis of 2-aminothiophens via a Gewald three component reaction using the ball milling technique is described. (Source: Sciforum)
  • Approaches to the synthesis of 3-aminothiophene-2,4-dicarboxylic acid derivatives and to their conversions into thieno[3,4-d]pyrimidines, thieno[3,4-d]-1,2,3-triazines, and thieno[3,2-d]pyrimidines are developed. (Source: R Discovery)
  • A discussion on the synthesis of 3-aminothiophene, including the decarboxylation of 3-aminothiophene-2-carboxyl
  • A green and cascade synthesis of functionalized 2-aminothiophenes from ketene dithioacetals is reported. (Source: Organic & Biomolecular Chemistry)
  • A highly efficient and metal-free three-step one-pot synthetic approach to tetrasubstituted 2,4-diacylthiophenes from propargylic alcohols and α-oxo ketene dithioacetals is described. (Source: PubMed)
  • This document provides detailed application notes and experimental protocols for the synthesis of substituted malononitriles, which are crucial building blocks in the preparation of a wide range of pharmaceuticals, fine chemicals, and functional polymers. (Source: Benchchem)
  • Novel 3-acetyl-2-aminothiophenes were prepared from cyanoacetone and 1,4‑dithianyl-2,5‑diols using a modified Gewald reaction. (Source: MDPI)
  • The Fiesselmann synthesis of thiophene trifluoroborate salts is proposed. (Source: White Rose Research Online)
  • Fiesselmann thiophene synthesis was applied for the convenient construction of thieno[3,2-b]thiophene deriv

Sources

Unambiguous Structural Verification: A Comparative Guide to the Crystallographic Validation of Methyl 3-acetamido-4-chlorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is not merely a confirmatory step but a cornerstone of rational design and development. For novel compounds such as Methyl 3-acetamido-4-chlorothiophene-2-carboxylate, a substituted thiophene derivative with potential pharmacological applications, an unambiguous structural elucidation is paramount.[1][2][3][4] This guide provides an in-depth technical comparison of single-crystal X-ray crystallography as the definitive method for structural validation against other widely used spectroscopic techniques. We will explore the causality behind experimental choices, present supporting data, and offer a holistic perspective for researchers, scientists, and drug development professionals.

The Imperative of Structural Certainty

Substituted thiophenes are a class of heterocyclic compounds recognized for their diverse biological activities.[3][4] The specific arrangement of substituents on the thiophene ring dictates the molecule's steric and electronic properties, which in turn govern its interactions with biological targets. An incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potentially unsafe drug candidates. While spectroscopic methods like NMR and mass spectrometry provide crucial connectivity data, they can sometimes be ambiguous for complex or novel structures. Single-crystal X-ray crystallography, by contrast, provides a direct visualization of the atomic arrangement in the solid state, offering unparalleled certainty.[1][5][6]

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the most reliable method for determining the absolute configuration of chiral molecules and the precise connectivity and conformation of complex organic compounds.[7] The process, from crystal growth to the final refined structure, is a self-validating system that, when successful, leaves no room for ambiguity.

Experimental Protocol: From Solution to Structure

The journey to a crystal structure begins with the synthesis and purification of the target compound, followed by the critical step of growing a high-quality single crystal.

Synthesis of this compound:

The synthesis of the title compound can be approached through a multi-step reaction sequence, drawing from established methodologies for the functionalization of thiophene rings.[8][9][10] A plausible route involves the chlorination of a suitable 3-aminothiophene precursor, followed by acetylation and esterification.

Crystallization:

The principle of crystallization is to slowly bring a supersaturated solution of the compound to a state of lower solubility, encouraging the ordered growth of crystals rather than rapid precipitation.[6]

  • Solvent Selection: A screening of various solvents and solvent mixtures is crucial. For a molecule like this compound, solvents such as ethanol, ethyl acetate, or dichloromethane, and their mixtures with less polar solvents like hexane, would be primary candidates.

  • Methodology:

    • Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystallization.

    • Cooling: A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystal growth.

Data Collection and Structure Refinement:

A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a diffractometer.[5] X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern. This pattern is used to calculate an electron density map, from which the atomic positions are determined.[6]

Workflow for X-ray Crystallographic Validation

cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 Data Acquisition & Analysis A Synthesis of Precursor B Functionalization Reactions A->B C Purification (e.g., Column Chromatography) B->C D Solvent Screening C->D E Crystal Growth (e.g., Slow Evaporation) D->E F Crystal Selection & Mounting E->F G X-ray Diffraction Data Collection F->G H Structure Solution & Refinement G->H I Validation & Final Structure H->I

Caption: Workflow from synthesis to final crystal structure.

Interpreting the Crystallographic Data

The final output of an X-ray crystallographic analysis is a set of atomic coordinates and other parameters that describe the crystal structure.

ParameterTypical Value/InformationSignificance
Crystal Systeme.g., MonoclinicDescribes the symmetry of the crystal lattice.
Space Groupe.g., P2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensionsa, b, c (Å), α, β, γ (°)The dimensions of the repeating unit of the crystal.
Bond Lengths & Anglese.g., C-Cl: ~1.7 ÅProvides precise geometric information, confirming connectivity.
Torsion AnglesDegrees (°)Defines the conformation of the molecule.
R-factor< 0.05 (for good structures)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Methods

While X-ray crystallography provides the definitive structure, other techniques are indispensable for routine characterization and for compounds that are difficult to crystallize.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule by probing the magnetic properties of atomic nuclei.[11][12] For this compound, ¹H and ¹³C NMR would provide key structural information.

  • ¹H NMR: Would show distinct signals for the thiophene proton, the acetamido methyl and NH protons, and the ester methyl protons. The chemical shifts and coupling constants would provide information about the electronic environment and proximity of these protons.[13]

  • ¹³C NMR: Would reveal the number of unique carbon atoms and their chemical environments, including the carbonyl carbons of the ester and amide groups, and the carbons of the thiophene ring.[12]

  • 2D NMR (COSY, HSQC, HMBC): These experiments would establish the connectivity between protons and carbons, allowing for the assembly of the molecular fragments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and elemental composition.[14]

  • High-Resolution Mass Spectrometry (HRMS): Would provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₈H₈ClNO₃S).

  • Isotopic Pattern: The presence of a chlorine atom would be readily identified by the characteristic M+2 peak with a relative intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[15][16]

  • Fragmentation Pattern: The fragmentation pattern can provide clues about the molecular structure, as the molecule breaks apart in predictable ways.

Logical Flow of Structural Elucidation Techniques

Start Synthesized Compound MS Mass Spectrometry (MS) - Molecular Formula - Presence of Chlorine Start->MS NMR NMR Spectroscopy ¹H, ¹³C, 2D - Connectivity - Functional Groups Start->NMR XRay X-ray Crystallography - Absolute Structure - Conformation - Bond Lengths/Angles MS->XRay Confirmatory & Definitive NMR->XRay Confirmatory & Definitive Conclusion Validated Structure XRay->Conclusion

Caption: Complementary roles of spectroscopic and crystallographic techniques.

Performance Comparison

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Absolute 3D structure, conformation, bond lengths/anglesAtomic connectivity, electronic environmentMolecular weight, elemental formula, fragmentation
Sample Requirement High-quality single crystalSoluble sample (mg quantities)Small sample quantity (µg to ng)
Ambiguity Low (unambiguous for a good quality structure)Can be ambiguous for complex isomers or stereoisomersIsomers are often indistinguishable
Throughput Lower (crystal growth can be a bottleneck)HighHigh
Cost High (instrumentation and maintenance)Moderate to HighModerate
Key Advantage Definitive structural proofProvides information in solution stateHigh sensitivity and accuracy for molecular formula
Key Limitation Requires a suitable single crystal, which can be difficult to obtain[7]Complex spectra can be difficult to interpret fullyDoes not provide detailed connectivity or stereochemistry

Conclusion: An Integrated Approach to Structural Validation

For a novel molecule like this compound, a multi-faceted approach to structural elucidation is the most robust strategy. NMR and mass spectrometry serve as the workhorse techniques for initial characterization, confirming the molecular formula and the basic atomic connectivity. However, for absolute and unambiguous structural validation, particularly for regulatory submissions or for building reliable structure-activity relationship models, single-crystal X-ray crystallography is the undisputed gold standard. Its ability to provide a precise and accurate three-dimensional atomic map of the molecule offers a level of certainty that is unattainable with other techniques. The investment in obtaining a crystal structure pays significant dividends by mitigating the risks associated with structural misassignment and by providing a solid foundation for further research and development.

References

  • Supporting Information - Rsc.org. (n.d.).
  • Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe - Physics @ Manasagangotri. (n.d.).
  • Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. (2020, January 1).
  • Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with... - ResearchGate. (n.d.).
  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM - Sygnature Discovery. (n.d.).
  • A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes - Benchchem. (n.d.).
  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1).
  • General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Reagents and Conditions - ResearchGate. (n.d.).
  • Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC. (2025, August 29).
  • Synthesis, X-ray diffraction study and pharmacological evaluation of 3-amino-4-methylthiophene-2-acylcarbohydrazones - ResearchGate. (2025, August 9).
  • Absolute Configuration of Small Molecules by Co‐Crystallization - PMC - NIH. (n.d.).
  • Technical Support Center: Characterization of Halogenated Organic Compounds - Benchchem. (n.d.).
  • CN108997305B - A compound 3-methyl-4,5-dichlorothiophene-2-carboxylic acid and preparation method thereof - Google Patents. (n.d.).
  • Analysis of molecular structures and spectroscopic properties of thiophene molecules - Journal of Chemical and Pharmaceutical Sciences. (n.d.).
  • WO2009006066A2 - Process for the preparation of benzimidazol thienylamine compounds and intermediates thereof - Google Patents. (n.d.).
  • Synthesis and complete NMR spectral assignment of thiophene-substituted sulfinyl monomers - PubMed. (2004, November 15).
  • 1 H NMR spectra showing regioselective substitutions on thiophene... - ResearchGate. (n.d.).
  • Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. (2023, August 29).
  • CXMS: An Alternative to X-Ray Crystallography for Proteins - Thermo Fisher Scientific. (2013, April 29).
  • Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate - PMC. (n.d.).
  • Spectroscopic Characterization of 3-(6-Methoxyhexyl)thiophene: A Technical Guide - Benchchem. (n.d.).
  • Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. (n.d.).
  • Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes - MDPI. (2025, July 11).
  • Convenient Synthesis 1H, 13C NMR Study and X-Ray Crystal Structure Determination of Some New Disubstituted Thiophenes - Taylor & Francis. (2008, April 16).
  • Synthesis and Characterization of the Novel Thiophene Derivatives - ResearchGate. (2026, February 9).
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2022, April 15).
  • The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. | Semantic Scholar. (1983, August 1).
  • Small Molecule X‐ray Crystal Structures at a Crossroads. (2025, January 10).
  • Mass spectrometry of halogen-containing organic compounds - ResearchGate. (n.d.).
  • Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure. (n.d.).

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Safety Operating Guide

Personal protective equipment for handling Methyl 3-acetamido-4-chlorothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & PPE Guide: Handling Methyl 3-acetamido-4-chlorothiophene-2-carboxylate

As a Senior Application Scientist, I approach laboratory safety not merely as a matter of regulatory compliance, but as an exercise in applied physical chemistry. When handling specialized heterocyclic building blocks like this compound (CAS: 632356-40-2)[1], understanding the molecular behavior of the compound dictates the logistical and protective measures we must employ.

This guide provides a self-validating, step-by-step operational framework designed for researchers and drug development professionals to ensure absolute safety and chemical integrity.

Chemical Profile & Hazard Causality

This compound is a halogenated thiophene ester (Molecular Weight: 233.67 g/mol )[1]. To handle it safely, we must first understand the causality behind its specific Globally Harmonized System (GHS) hazards[2]:

  • Lipophilicity & Dermal Penetration (H315 - Skin Irritation): The combination of the chlorothiophene ring and the acetamido group renders this compound highly lipophilic. This lipophilicity allows it to readily penetrate porous materials, including standard latex, making dermal exposure a significant risk.

  • Aerosolization (H335 - Respiratory Irritation / H319 - Eye Irritation): As a fine crystalline solid, it poses a severe inhalation and ocular hazard. Micro-particles can easily bypass upper respiratory cilia and cause acute mucous membrane irritation upon contact with moisture in the eyes or respiratory tract[2].

  • Systemic Toxicity (H302 - Harmful if Swallowed): Accidental ingestion via contaminated hands or surfaces can lead to systemic toxicity, necessitating strict hygiene controls[2].

Personal Protective Equipment (PPE) Matrix

Under OSHA 29 CFR 1910.132 (General PPE Requirements)[3] and 29 CFR 1910.1450 (The Laboratory Standard)[4], PPE selection must be driven by a rigorous hazard assessment.

Table 1: Chemical Hazard & PPE Specifications Matrix

Hazard CategoryGHS ClassificationRequired PPEMaterial SpecificationScientific Rationale
Dermal H315 (Skin Irritation)Gloves & Lab CoatNitrile (≥0.11mm), Tyvek or 100% CottonHalogenated thiophenes are lipophilic; nitrile provides superior chemical resistance over latex to prevent absorption.
Ocular H319 (Eye Irritation)Safety GogglesANSI Z87.1 CompliantIndirect venting prevents fine powder ingress while minimizing fogging during extended operations.
Respiratory H335 (Resp. Irritation)Fume Hood / RespiratorFace velocity 80-100 fpm / N95 or P100Prevents inhalation of aerosolized micro-particles during weighing and transfer.
Systemic H302 (Harmful if Swallowed)Strict HygieneN/APrevents accidental ingestion via contaminated hands or surfaces.
Hazard Mitigation Pathway

HazardMitigation H_Resp Respiratory Hazard (H335: Dust Inhalation) M_Resp Fume Hood (>100 fpm) or N95/P100 Respirator H_Resp->M_Resp Mitigated by H_Derm Dermal Hazard (H315: Skin Irritation) M_Derm Nitrile Gloves (≥0.11mm) & Nomex/Tyvek Lab Coat H_Derm->M_Derm Mitigated by H_Ocul Ocular Hazard (H319: Eye Irritation) M_Ocul ANSI Z87.1 Safety Goggles or Full Face Shield H_Ocul->M_Ocul Mitigated by V_Resp Verify: Anemometer Check & Fit Testing M_Resp->V_Resp Validated by V_Derm Verify: Glove Inflation Test & Cuff Overlap M_Derm->V_Derm Validated by V_Ocul Verify: Snug Facial Seal No Gap Permitted M_Ocul->V_Ocul Validated by

Figure 1: Hazard mitigation pathway linking GHS hazards to required PPE and validation steps.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety conditions are verified.

Step 1: Pre-Operation Verification

  • Glove Integrity: Inspect nitrile gloves for pinhole leaks by trapping air and applying light pressure (inflation test) before donning[5].

  • Ventilation Check: Verify the chemical fume hood face velocity is between 80-100 feet per minute (fpm) using a digital anemometer or by observing the continuous flow monitor[4].

Step 2: Weighing and Transfer

  • Causality: Halogenated organic powders can accumulate static charge, leading to sudden aerosolization or adherence to spatulas.

  • Action: Use a grounded, anti-static micro-spatula. Weigh the compound directly into a tared, sealable vial within the fume hood. Never transport open weigh boats across the laboratory[5].

Step 3: Reaction Setup

  • Transfer the sealed vial to the reaction vessel. If the synthesis requires inert conditions, purge the flask with Argon or Nitrogen before introducing the solid to prevent oxidative degradation or moisture-induced hydrolysis of the ester group.

Step 4: Decontamination

  • Wipe down the balance and surrounding hood surfaces with a solvent compatible with lipophilic organics (e.g., isopropanol), followed by a 10% aqueous soap solution to break down residual ester traces.

Spill Response & Disposal Plan

A spill of a halogenated thiophene derivative requires immediate, calculated action to prevent cross-contamination of non-halogenated waste streams and to mitigate inhalation risks.

SpillResponse Spill Solid Chemical Spill (this compound) Assess Assess Extent (<50g: Minor | >50g: Major) Spill->Assess Evac Major Spill: Evacuate & Call EHS Assess->Evac >50g PPE Minor Spill: Don Spill Kit PPE (Double Nitrile) Assess->PPE <50g Contain Containment: Cover with Damp Absorbent Pad PPE->Contain Collect Collection: Sweep with Anti-static Brush Contain->Collect Dispose Disposal: Seal in Halogenated Waste Bag Collect->Dispose

Figure 2: Step-by-step decision matrix and operational workflow for solid chemical spill response.

Step-by-Step Spill Protocol:

  • Assess & Isolate: Determine if the spill is minor (<50g) or major (>50g). For major spills, immediately evacuate the lab and contact Environmental Health and Safety (EHS)[5].

  • Containment (Minor Spill): Do NOT dry sweep. Dry sweeping aerosolizes the powder, exacerbating the H335 respiratory hazard. Instead, gently cover the spill with absorbent pads lightly dampened with water or isopropanol to suppress dust[6].

  • Collection: Use an anti-static brush and dustpan to collect the dampened material[6].

  • Disposal: this compound contains a chlorine atom. It MUST be disposed of in a clearly labeled "Halogenated Organic Solid Waste" container[5]. Mixing this with non-halogenated waste can lead to dangerous reactions or regulatory fines during incineration.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Academies Press. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories". U.S. Department of Labor. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements". U.S. Department of Labor. URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.